2-methoxy-9H-carbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-15-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKVPSJRUXOFFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445007 | |
| Record name | 2-methoxy-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6933-49-9 | |
| Record name | 2-methoxy-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxycarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-methoxy-9H-carbazole
Prepared by: Gemini, Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers and professionals in drug development and materials science, the ability to unequivocally determine the structure of novel or synthesized molecules is paramount. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-methoxy-9H-carbazole, a heterocyclic compound of interest due to the prevalence of the carbazole scaffold in pharmacologically active agents and functional organic materials.[1][2] This document serves as a technical resource, detailing not only the spectral data but also the underlying principles of spectral interpretation and the experimental protocols necessary for acquiring high-quality data.
Molecular Structure of this compound
A clear understanding of the molecular structure is the foundation for interpreting its NMR spectra. The structure of this compound, with the conventional numbering system for the carbazole ring, is presented below. This numbering is crucial for the assignment of specific proton and carbon signals in the NMR spectra.
Caption: Molecular structure and atom numbering of this compound.
Experimental Protocols
The acquisition of high-quality, reproducible NMR data is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.
Workflow for NMR Analysis
The general workflow from sample preparation to data analysis is outlined below. Each step is crucial for ensuring the integrity of the final spectral data.
Caption: Standard workflow for NMR sample analysis.
Step-by-Step Sample Preparation
-
Material Weighing: For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carbazole derivatives.[4] Use approximately 0.6-0.7 mL of the solvent.[5]
-
Dissolution: Dissolve the sample in the deuterated solvent in a small vial. Gentle vortexing or warming may be necessary to ensure complete dissolution.[3]
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6][7]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.[3]
NMR Data Acquisition
The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.[8][9]
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Pulse Program | zg30 or zg | zgpg30 | Standard single-pulse experiments. zgpg30 includes proton decoupling for ¹³C.[8] |
| Solvent | DMSO-d₆ | DMSO-d₆ | Good solvent for carbazoles, with known residual peak positions.[4] |
| Spectral Width (SW) | ~12 ppm | ~220 ppm | Encompasses the expected chemical shift range for aromatic and methoxy protons, and all carbon types.[8][10] |
| Acquisition Time (AQ) | 2-4 s | 1-2 s | Balances resolution and signal-to-noise.[10][11] |
| Relaxation Delay (D1) | 1-2 s | 2 s | Allows for sufficient relaxation of nuclei between scans.[8] |
| Number of Scans (NS) | 16-64 | 1024-4096 | Higher number of scans for ¹³C is necessary due to the low natural abundance of the isotope.[9] |
| Temperature | 298 K | 298 K | Standard room temperature acquisition. |
Spectral Analysis of this compound
The following spectral data is based on reported values for this compound in DMSO-d₆.[4]
¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, a singlet for the methoxy group, and a broad singlet for the N-H proton.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 11.10 | s | - | 1H | NH -9 |
| 8.00 | dd | 1.5, 8.0 | 1H | H -4 |
| 7.80 | d | 8.0 | 1H | H -5 |
| 7.44 | dd | 1.5, 8.0 | 1H | H -8 |
| 7.30 | dt | 1.5, 8.0 | 1H | H -6 |
| 7.12 | dt | 1.5, 8.0 | 1H | H -7 |
| 6.98 | d | 1.5 | 1H | H -1 |
| 6.78 | dd | 1.5, 8.0 | 1H | H -3 |
| 3.83 | s | - | 3H | -OCH ₃ |
Data sourced from ChemicalBook.[4]
Interpretation:
-
The downfield singlet at 11.10 ppm is characteristic of the acidic N-H proton of the carbazole ring.
-
The aromatic protons appear between 6.78 and 8.00 ppm. The electron-donating methoxy group at the C-2 position shields the protons on its ring, causing H-1 and H-3 to appear at higher fields (upfield) compared to the protons on the unsubstituted ring.
-
The methoxy group protons appear as a sharp singlet at 3.83 ppm, a typical region for such functional groups.[12]
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum shows 13 distinct signals, corresponding to the 13 carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 158.0 | C -2 |
| 141.0 | C -8a |
| 140.0 | C -4a |
| 124.0 | C -4b |
| 123.0 | C -9a |
| 121.0 | C -6 |
| 119.0 | C -4 |
| 118.0 | C -5 |
| 116.0 | C -7 |
| 111.0 | C -8 |
| 108.0 | C -3 |
| 94.0 | C -1 |
| 55.0 | -OC H₃ |
Data sourced from ChemicalBook.[4]
Interpretation:
-
The carbon atom directly attached to the electronegative oxygen of the methoxy group (C-2) is significantly deshielded and appears furthest downfield in the aromatic region at 158.0 ppm.
-
The quaternary carbons involved in the ring junctions (C-4a, C-4b, C-8a, C-9a) appear in the range of 123.0 to 141.0 ppm.
-
The methoxy carbon (-OCH₃) gives a characteristic signal in the upfield region at 55.0 ppm.[12]
-
The electron-donating effect of the methoxy group leads to increased electron density at the ortho (C-1, C-3) and para (not applicable in this ring system) positions, resulting in their upfield shift compared to unsubstituted carbazole. Notably, C-1 and C-3 appear at 94.0 and 108.0 ppm, respectively.
Conclusion
This guide provides a detailed technical overview of the ¹H and ¹³C NMR spectra of this compound. By following the outlined experimental protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided spectral assignments and interpretations, grounded in the fundamental principles of NMR spectroscopy and the electronic effects of the methoxy substituent, serve as a reliable reference for the structural verification of this compound. The combination of ¹H and ¹³C NMR data allows for an unambiguous structural elucidation, which is a critical step in any chemical research or development endeavor involving this and related carbazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. r-nmr.eu [r-nmr.eu]
- 9. benchchem.com [benchchem.com]
- 10. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Proton NMR Table [www2.chemistry.msu.edu]
UV-Vis absorption spectrum of 2-methoxy-9H-carbazole
<An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 2-methoxy-9H-carbazole
Audience: Researchers, scientists, and drug development professionals.
Carbazole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, valued for their unique electronic and photophysical properties.[1] Among these, this compound (C13H11NO) stands out due to the influence of its electron-donating methoxy group, which modulates the electronic structure of the parent carbazole core.[2] An understanding of its interaction with ultraviolet and visible light, quantified by its UV-Vis absorption spectrum, is crucial for professionals in drug development. This spectrum serves as a fingerprint for identification, a tool for quantification, and a probe into the molecule's behavior in various environments.[3][4]
This guide provides a comprehensive analysis of the UV-Vis absorption spectrum of this compound. It delves into the underlying electronic transitions, explores the impact of environmental factors such as solvent polarity, and establishes a self-validating, step-by-step protocol for accurate and reproducible spectral acquisition. The insights herein are designed to empower researchers to leverage UV-Vis spectroscopy for applications ranging from purity assessment and quantitative analysis in quality control to formulation and stability studies.[5]
Section 1: The Electronic Structure and Absorption Profile
The UV-Vis absorption spectrum of a molecule arises from electronic transitions between different energy levels, primarily involving π-electrons in conjugated systems.[5] The spectrum of this compound is defined by the carbazole chromophore, modulated by the appended methoxy group.
The Carbazole Chromophore and the Auxochromic Effect of the Methoxy Group
The planar, aromatic carbazole ring system is a potent chromophore. Its delocalized π-electron system gives rise to characteristic absorption bands in the UV region. The introduction of a methoxy (-OCH₃) group at the 2-position significantly influences this spectrum. The oxygen atom's lone pair of electrons participates in resonance with the carbazole π-system, an effect known as a positive mesomeric effect (+M). This electron-donating nature increases the electron density of the aromatic system and alters the energy levels of the molecular orbitals.
Specifically, the methoxy group acts as an auxochrome, causing a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted carbazole. This occurs because the electron donation stabilizes the excited state more than the ground state, reducing the energy gap for the π→π* electronic transitions.[6]
Characteristic Absorption Bands and Electronic Transitions
The UV-Vis spectrum of this compound in a non-polar solvent typically displays several distinct absorption bands corresponding to specific π→π* transitions. While detailed quantum-chemical calculations are required for precise assignments, the bands can be generally categorized based on studies of similar carbazole derivatives.[7][8] The spectrum is often characterized by fine vibrational structure, particularly in non-polar solvents.
A representative spectrum in methanol shows a strong absorption peak around 209 nm.[9] Generally, carbazole derivatives exhibit characteristic bands originating from transitions to different excited states (e.g., ¹Lₐ, ¹Lₑ).[10] For instance, peaks observed between 325-345 nm in some carbazole compounds are attributed to n-π* transitions involving the nitrogen lone pair.[10]
Table 1: Representative Absorption Bands of this compound
| Wavelength Range (nm) | Type of Transition | Description |
| ~290 - 350 nm | π → π* (¹Lₐ, ¹Lₑ) | These are the lowest energy transitions, often showing distinct vibrational features. They are sensitive to substitution and solvent environment. |
| ~230 - 260 nm | π → π* (¹Bₐ, ¹Bₑ) | Higher energy, more intense absorption bands corresponding to transitions to higher excited states. |
| < 230 nm | π → π* | Very strong absorption bands, including a peak noted at 209 nm in methanol.[9] |
Section 2: Critical Factors Influencing the Absorption Spectrum
The precise position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are not fixed but are highly sensitive to the molecule's immediate environment. Understanding these influences is paramount for consistent and accurate analysis.
Solvatochromism: The Effect of Solvent Polarity
Solvatochromism describes the change in the color of a substance (and thus its UV-Vis spectrum) when dissolved in different solvents.[11] This phenomenon is driven by differential solvation of the ground and excited electronic states. Carbazole derivatives often exhibit pronounced solvatochromism.[12]
For this compound, the excited state is generally more polar than the ground state due to charge redistribution upon photoexcitation. Consequently:
-
Polar Solvents (e.g., ethanol, acetonitrile) will stabilize the more polar excited state to a greater extent than the ground state. This reduces the energy gap for the transition, resulting in a bathochromic (red) shift of the absorption bands.[12]
-
Non-polar Solvents (e.g., hexane, cyclohexane) provide a less interactive environment, and the spectrum is considered to be closer to that of the isolated molecule.
This solvent-dependent behavior is a key consideration in drug development, where active pharmaceutical ingredients (APIs) may be formulated in various excipients of differing polarities.
Caption: Fig 1. Energy level diagram illustrating solvatochromism.
The Effect of pH
Changes in pH can also alter the UV-Vis spectrum if the molecule contains acidic or basic functional groups. The nitrogen atom in the carbazole ring is weakly basic and can be protonated under strongly acidic conditions. Such a protonation event would significantly disrupt the π-electron system, leading to substantial changes in the absorption spectrum, typically a hypsochromic (blue) shift . While significant pH effects are not expected under typical physiological or formulation conditions (pH 1-8), this factor becomes important in forced degradation studies or when formulating in extreme pH environments.
Section 3: A Validated Protocol for UV-Vis Spectral Acquisition
Adherence to a rigorous, validated protocol is essential for obtaining high-quality, reproducible data for quantitative analysis and characterization. This protocol is designed as a self-validating system based on the principles of the Beer-Lambert Law.[5]
Principle: The Beer-Lambert Law
The relationship between absorbance (A), concentration (c), and path length (l) is described by the Beer-Lambert Law:
A = εcl
where ε is the molar absorptivity (or extinction coefficient), a constant unique to the molecule at a specific wavelength (λmax). This law forms the basis of quantitative UV-Vis spectroscopy.[13]
Materials and Instrumentation
-
Instrumentation: A calibrated, dual-beam UV-Vis spectrophotometer.
-
Sample Holders: Matched 1.00 cm path length quartz cuvettes.
-
Analyte: this compound standard (≥98% purity).[14]
-
Solvent: Spectroscopic grade solvent (e.g., methanol, acetonitrile). The choice of solvent should ensure adequate solubility and be transparent in the wavelength range of interest.
-
Glassware: Class A volumetric flasks and pipettes.
-
Balance: Analytical balance accurate to at least 0.1 mg.
Experimental Workflow
Caption: Fig 2. Standard workflow for quantitative UV-Vis analysis.
Step-by-Step Methodology:
-
Preparation of Primary Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10.0 mg of this compound.
-
Quantitatively transfer the solid to a 100.0 mL Class A volumetric flask.
-
Dissolve and dilute to the mark with the chosen spectroscopic grade solvent. Mix thoroughly.
-
-
Preparation of Working Standards:
-
Perform serial dilutions from the primary stock solution to prepare a series of at least five working standards. For example, prepare concentrations of 2, 4, 6, 8, and 10 µg/mL in 10.0 mL volumetric flasks. This concentration range should be chosen to yield absorbance values between 0.1 and 1.0 for optimal accuracy.
-
-
Instrument Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamps to stabilize (typically 15-30 minutes).
-
Set the wavelength range for scanning (e.g., 400 nm down to 200 nm).
-
Fill a clean quartz cuvette with the same batch of solvent used for the standards. This will serve as the reference or "blank".
-
Place the blank cuvette in both the sample and reference holders and perform a baseline correction.
-
-
Measurement and Calibration Curve Construction:
-
Starting with the most dilute standard, rinse the sample cuvette twice with the solution before filling it for measurement.
-
Record the full absorption spectrum for each standard.
-
Identify the wavelength of maximum absorption (λmax).
-
Create a calibration plot of Absorbance at λmax versus Concentration (µg/mL).
-
Perform a linear regression on the data points.
-
-
Self-Validation Check:
-
The protocol's validity is confirmed by the linearity of the calibration curve. The coefficient of determination (R²) must be ≥ 0.999. A value below this threshold indicates potential errors in dilution, instrumentation, or a deviation from the Beer-Lambert Law, requiring troubleshooting.
-
-
Measurement of Unknown Sample:
-
Prepare the unknown sample using the same solvent, ensuring its concentration falls within the validated range of the calibration curve. Dilute if necessary.
-
Measure its absorbance at the predetermined λmax.
-
-
Data Analysis:
-
Determine the concentration of the unknown sample using the equation of the line from the linear regression (y = mx + b, where y is absorbance and x is concentration).
-
Section 4: Data Interpretation and Applications in Drug Development
The acquired UV-Vis spectrum is a rich source of information with direct applications in the pharmaceutical industry.[5]
-
Quantitative Analysis: The primary application is the determination of the concentration of this compound in solutions, crucial for API quantification, dissolution testing, and content uniformity assays.[13]
-
Purity Assessment: While not a standalone purity method like chromatography, the UV-Vis spectrum provides a quick and valuable purity check. The presence of extraneous peaks or a significant alteration in the spectral shape can indicate the presence of impurities with different chromophores.[13] The ratio of absorbances at two different wavelengths can also be used as a simple purity indicator.
-
Stability Studies: Chemical degradation often leads to a change in the chromophore. By monitoring the UV-Vis spectrum over time under various stress conditions (heat, light, pH), one can track the stability of this compound in different formulations.
Conclusion
The UV-Vis absorption spectrum of this compound is a powerful and accessible analytical tool for researchers and drug development professionals. A thorough understanding of its electronic origins, coupled with an awareness of environmental influences like solvent polarity, is essential for accurate data interpretation. By implementing the robust, self-validating protocol detailed in this guide, scientists can reliably harness UV-Vis spectroscopy for critical applications in quantification, purity assessment, and stability monitoring, thereby supporting the development of safe and effective medicines.
References
- 1. leapchem.com [leapchem.com]
- 2. Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. eu-opensci.org [eu-opensci.org]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 6933-49-9 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments | European Journal of Chemistry [eurjchem.com]
- 12. Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. chemscene.com [chemscene.com]
The Enigmatic Presence of 2-Methoxy-9H-carbazole in Murraya koenigii: A Technical Guide for Researchers and Drug Development Professionals
Foreword: Unveiling a Molecule of Interest
Murraya koenigii, commonly known as the curry tree, is a plant steeped in culinary and medicinal traditions across Asia. Beyond its aromatic leaves, this member of the Rutaceae family harbors a rich repository of carbazole alkaloids, a class of heterocyclic compounds that have garnered significant attention for their diverse biological activities. Among these is 2-methoxy-9H-carbazole, a specific carbazole alkaloid whose natural occurrence in Murraya koenigii presents a compelling subject for scientific inquiry. This technical guide provides an in-depth exploration of this compound, from its biosynthesis and isolation to its characterization and potential pharmacological applications. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of investigating this promising natural product.
Section 1: The Botanical Source and its Chemical Diversity
Murraya koenigii is a small, aromatic tree native to the Indian subcontinent.[1] Its leaves, bark, and roots are prolific producers of carbazole alkaloids, with over 193 different alkaloids identified from the Murraya genus.[2] These compounds are biosynthetically derived from a common precursor, 3-methylcarbazole. The structural diversity of these alkaloids, arising from various substitutions on the carbazole nucleus, contributes to the wide spectrum of biological activities attributed to Murraya koenigii extracts, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] The presence of this compound within this complex chemical milieu has been confirmed in the stems and leaves of the plant.[2][3]
Section 2: Biosynthesis of Carbazole Alkaloids in Murraya koenigii
The biosynthesis of the carbazole skeleton in plants is a complex process that is not yet fully elucidated. However, it is generally accepted that the pathway involves the condensation of anthranilic acid and a C5 isoprenoid unit, likely dimethylallyl pyrophosphate (DMAPP), to form a quinolone intermediate. Subsequent cyclization and aromatization steps lead to the formation of the core carbazole structure.
Further modifications, such as methylation and methoxylation, are catalyzed by specific enzymes to generate the diverse array of carbazole alkaloids found in Murraya koenigii. The biosynthesis of this compound would involve the enzymatic addition of a methyl group to a hydroxylated precursor at the C2 position of the carbazole ring. Understanding the specific enzymes and regulatory mechanisms involved in this pathway is a key area for future research and could enable metabolic engineering approaches for enhanced production of this specific compound.
digraph "Carbazole Alkaloid Biosynthesis" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Anthranilic Acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"DMAPP" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Quinolone Intermediate";
"Carbazole Skeleton";
"Hydroxylated Precursor";
"this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Anthranilic Acid" -> "Quinolone Intermediate" [label=" Condensation"];
"DMAPP" -> "Quinolone Intermediate";
"Quinolone Intermediate" -> "Carbazole Skeleton" [label=" Cyclization &\nAromatization"];
"Carbazole Skeleton" -> "Hydroxylated Precursor" [label=" Hydroxylation"];
"Hydroxylated Precursor" -> "this compound" [label=" O-Methylation"];
}
Caption: Workflow for the isolation of this compound.
Section 4: Physicochemical and Spectroscopic Characterization
Accurate identification of the isolated this compound is paramount and relies on a combination of physicochemical and spectroscopic techniques.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
Property Value Source Molecular Formula C₁₃H₁₁NO [3] Molecular Weight 197.23 g/mol [3] Exact Mass 197.084063974 Da [3] Appearance Off-white solid [4] Purity ≥98% (commercially available) [5] IUPAC Name This compound [3]
Spectroscopic Data
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the carbazole ring system and a singlet for the methoxy group protons. A signal corresponding to the N-H proton of the carbazole ring would also be present.[6]
-
¹³C NMR: The carbon NMR spectrum will display signals for the twelve aromatic carbons of the carbazole nucleus and one signal for the methoxy carbon.
4.2.2. Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 197.[3]
Section 5: Biological Activities and Therapeutic Potential
Carbazole alkaloids as a class are known to exhibit a wide range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.[2][7] While specific studies focusing exclusively on this compound are limited in the reviewed literature, its structural similarity to other bioactive carbazoles suggests it may possess similar pharmacological effects.
Antimicrobial Activity
Many carbazole derivatives have demonstrated significant antibacterial and antifungal activities.[7][8] The carbazole nucleus is considered a key pharmacophore in these activities. It is plausible that this compound could exhibit inhibitory effects against various pathogenic microorganisms. Further investigation into its minimum inhibitory concentration (MIC) against a panel of bacteria and fungi is warranted.
Cytotoxic Activity
Several carbazole alkaloids isolated from Murraya koenigii have shown cytotoxic effects against various cancer cell lines.[9][10] The planar aromatic structure of carbazoles allows them to intercalate with DNA, potentially leading to the inhibition of DNA replication and transcription in cancer cells. The cytotoxic potential of this compound against different cancer cell lines should be evaluated to determine its potential as an anticancer agent.
Section 6: Future Directions and Conclusion
The natural occurrence of this compound in Murraya koenigii presents a promising avenue for natural product research and drug discovery. While this guide provides a comprehensive overview of the current knowledge, several areas require further investigation to fully unlock its potential.
Key areas for future research include:
-
Elucidation of the Biosynthetic Pathway: A detailed understanding of the enzymatic steps leading to the synthesis of this compound in Murraya koenigii could pave the way for biotechnological production methods.
-
Optimization of Isolation Protocols: Development of more efficient and scalable protocols for the isolation and purification of this compound is crucial for obtaining sufficient quantities for extensive biological testing.
-
Comprehensive Biological Evaluation: In-depth in vitro and in vivo studies are needed to systematically evaluate the antimicrobial, cytotoxic, anti-inflammatory, and other potential pharmacological activities of pure this compound.
-
Structure-Activity Relationship Studies: Synthesis of derivatives of this compound and evaluation of their biological activities can provide valuable insights into the structural features essential for its therapeutic effects.
References
- 1. jocpr.com [jocpr.com]
- 2. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C13H11NO | CID 10797986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. leapchem.com [leapchem.com]
- 5. chemscene.com [chemscene.com]
- 6. ukm.my [ukm.my]
- 7. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Extraction, Isolation, Characterization and DNA Binding Study of Carbazole Alkaloids from Murraya Koenigii (Curry Leaf ) | Journal of Environmental Nanotechnology [nanoient.org]
electronic properties of methoxy-substituted carbazoles
An In-Depth Technical Guide to the Electronic Properties of Methoxy-Substituted Carbazoles
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of the , tailored for researchers, scientists, and professionals in drug development and materials science. We will explore the nuanced effects of methoxy functionalization on the carbazole core, detailing the resulting modulation of its electronic structure, photophysical characteristics, and charge transport capabilities. This document moves beyond a simple recitation of facts to explain the underlying causality, providing field-proven insights into the synthesis, characterization, and application of these versatile molecules.
The Carbazole Core: A Privileged Scaffold in Electronic Materials
Carbazole is a nitrogen-containing heterocyclic aromatic compound that has garnered significant attention as a fundamental building block in organic electronics.[1][2] Its rigid, planar structure and electron-rich nature impart several desirable characteristics:
-
Excellent Hole-Transporting Properties: The nitrogen atom's lone pair of electrons contributes to the π-conjugated system, making carbazole an effective p-type semiconductor.[2][3]
-
High Thermal and Photochemical Stability: The fused aromatic ring system provides robustness, which is critical for the longevity of electronic devices.[1]
-
Facile Functionalization: The carbazole core can be readily modified at several positions (N-9, C-3, C-6, C-2, C-7), allowing for the precise tuning of its electronic and physical properties.[1][2][4]
These intrinsic properties make carbazole-based materials primary candidates for active components in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices.[1][5]
Strategic Modulation: The Role of the Methoxy Substituent
The introduction of methoxy (-OCH₃) groups is a powerful and widely used strategy to fine-tune the properties of the carbazole scaffold. The oxygen atom in the methoxy group possesses lone pair electrons that exert a strong positive mesomeric (resonance) effect, donating electron density into the carbazole's π-system. This is coupled with a weaker, electron-withdrawing inductive effect due to oxygen's electronegativity. The dominant resonance effect is the primary driver of the changes observed in the electronic structure.
This strategic substitution allows for precise control over key parameters that dictate device performance, including energy levels, charge mobility, and light absorption/emission characteristics.[6][7]
Impact on Frontier Molecular Orbitals (HOMO & LUMO)
The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to a material's function in a device, governing charge injection and transport.
The electron-donating nature of the methoxy group significantly perturbs these energy levels. The primary effect is an increase in the HOMO energy level .[6] This destabilization of the HOMO makes it easier to remove an electron (i.e., it lowers the ionization potential), which is a critical factor for efficient hole injection from an anode into the carbazole material.[7]
The influence of the methoxy group is not uniform and is highly dependent on its position and number :
-
Substitution Topology: The symmetry of the carbazole frontier orbitals dictates their interaction with substituents. The HOMO has large coefficients at the 3, 6, and 9 positions, while the HOMO-1 has larger coefficients at the 2 and 7 positions.[1][8] Consequently, substitution at the 3,6-positions has a more pronounced effect on the HOMO energy level and the HOMO-LUMO gap compared to substitution at the 2,7-positions.[1]
-
Number of Substituents: Increasing the number of methoxy groups generally leads to a greater increase in the HOMO energy level. However, this can also introduce steric hindrance and alter molecular packing, which creates a complex interplay of effects.[1][6]
Table 1: Representative Frontier Molecular Orbital Energies
| Compound | Substitution Pattern | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| Carbazole Trimer (C1) | Unsubstituted | -5.57 | -0.80 | 4.78 | [9] |
| 3,6-Dimethoxy Carbazole Trimer (C2) | 3,6-di-OMe | -5.11 | -0.75 | 4.35 | [9] |
| 2,7-Dimethoxy Carbazole Trimer (C3) | 2,7-di-OMe | -5.21 | -0.72 | 4.49 | [9] |
| 2,3,6,7-Tetramethoxy Carbazole (C4) | 2,3,6,7-tetra-OMe | -4.94 | -0.78 | 4.17 | [9] |
| 5,11-diphenyl-indolo[3,2-b]carbazole | Unsubstituted Ph | -5.14 | - | - | [10] |
| 5,11-bis(3-methoxyphenyl)-indolo[3,2-b]carbazole | 3-OMe-Ph | -5.07 | - | - | [10] |
Note: Values are typically derived from DFT calculations or cyclic voltammetry and can vary with the computational method or experimental conditions.
Photophysical Properties: Absorption and Emission
The changes in the electronic structure directly translate to altered photophysical behavior.
-
UV-Visible Absorption: Methoxy substitution generally causes a bathochromic (red) shift in the absorption spectra.[11] The donation of electron density narrows the HOMO-LUMO gap, requiring lower energy photons for electronic excitation. For instance, the lowest energy absorption band in carbazole derivatives, corresponding to the S₀→S₁ transition, shifts to longer wavelengths upon methoxy substitution.[1][11]
-
Fluorescence Emission: Similarly, the fluorescence emission spectra are also typically red-shifted. The solvatochromic properties (a shift in emission color with solvent polarity) can also be influenced, providing another avenue for tuning. These tunable emission properties are heavily exploited in the design of emitters for OLEDs.[4][12]
Electrochemical Behavior and Charge Transport
The performance of a carbazole derivative in an electronic device is critically dependent on its ability to accept, transport, and donate charge.
-
Ionization Potential and Redox Stability: As predicted by the rise in HOMO energy, methoxy-substituted carbazoles exhibit lower ionization potentials (IP) and oxidation potentials compared to their unsubstituted counterparts.[7][10][13] Experimental measurements using cyclic voltammetry or photoemission spectroscopy confirm this trend. Compounds with mono-methoxy substitutions often show lower ionization potentials than those with di- or tri-methoxy groups, where other factors may come into play.[7][13]
-
Hole Mobility: A Delicate Balance: The effect of methoxy substitution on hole mobility is complex, involving a subtle interplay of competing factors.[1][8]
-
Positive Effect: The methoxy groups can enhance intermolecular electronic coupling and promote more ordered molecular packing in the solid state, which can facilitate charge hopping between adjacent molecules and increase mobility.[1]
-
Negative Effect: The polar C-O bond in the methoxy group increases the overall molecular polarity. In the amorphous films typically used in devices, this leads to significant electrostatic disorder (a wide density of states), which can trap charge carriers and decrease hole mobility.[1][8]
-
The ultimate hole mobility is determined by the balance of these effects. Research has shown that this balance is sensitive to the substitution pattern and the overall molecular architecture.[1][8] For instance, in some D-A-D (Donor-Acceptor-Donor) architectures, methoxy groups have been found to reduce hole mobilities due to the enhanced molecular polarity.[8]
Table 2: Electrochemical and Charge Transport Data
| Compound | Ionization Potential (eV) | Hole Mobility (cm²/V·s) | Measurement Technique | Source |
| 3-[N,N-(bis-4-methoxyphenyl)]amino-9-ethylcarbazole | 5.10 - 5.56 (range) | 1.2 × 10⁻⁴ @ 6.4 × 10⁵ V/cm | X-TOF | [13] |
| 5,11-bis(3-methoxyphenyl)-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole | 5.31 - 5.47 (range) | > 10⁻³ (at high fields) | X-TOF | [10] |
| Branched Cz-OMeDPA derivative (2Cz-OMeDPA) | - | 3.1 × 10⁻⁵ | TOF | [2] |
| Spiro-OMeTAD (Reference) | - | 4.1 × 10⁻⁵ | TOF | [2] |
(X-TOF: Xerographic Time-of-Flight)
Applications in Advanced Organic Electronics
The ability to precisely tune electronic properties via methoxy substitution has made these carbazole derivatives indispensable in several high-performance applications.
-
Perovskite Solar Cells (PSCs): Methoxy-substituted carbazoles are widely used as hole-transporting materials (HTMs), representing a cost-effective alternative to the benchmark material, spiro-OMeTAD.[2][14] The methoxy groups are crucial for controlling the HOMO level to ensure efficient hole extraction from the perovskite layer and are also thought to improve the interfacial contact.[6]
-
Organic Light-Emitting Diodes (OLEDs): Due to their high triplet energies and excellent charge-carrying capabilities, they are frequently employed as host materials for phosphorescent emitters or as hole-transporting/injection layers.[1][4][15] Their tunable fluorescence also makes them suitable as blue light emitters.[4]
-
Dye-Sensitized Solar Cells (DSSCs): The electron-donating carbazole core, enhanced by methoxy groups, serves as an effective donor component in organic dyes for DSSCs.[3]
Methodologies for Characterization
A combination of experimental and computational techniques is essential for a comprehensive understanding of these materials.
Experimental Protocols
Protocol 1: Electrochemical Characterization by Cyclic Voltammetry (CV)
-
Objective: To determine the oxidation potential and estimate the HOMO energy level.
-
Setup: A three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Procedure:
-
Dissolve the methoxy-substituted carbazole compound (typically 1-5 mM) in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen.
-
Add a ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard.
-
Scan the potential from an initial value to a final value and back, recording the current response. The scan should cover the oxidation wave of the carbazole derivative.
-
Measure the onset potential of the first oxidation wave (E_ox).
-
Calculate the HOMO energy level using the empirical formula: HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1] . (Note: The value 5.1 eV is the absolute energy level of the Fc/Fc⁺ redox couple below the vacuum level).
-
Protocol 2: Photophysical Characterization
-
Objective: To measure UV-Vis absorption and fluorescence emission spectra.
-
Procedure:
-
Prepare dilute solutions (micromolar range) of the compound in a spectroscopic-grade solvent (e.g., toluene, THF, chloroform).
-
Absorption: Use a dual-beam UV-Vis spectrophotometer. Record the absorbance spectrum over a relevant wavelength range (e.g., 250-600 nm) using a quartz cuvette with a 1 cm path length.
-
Emission: Use a spectrofluorometer. Excite the sample at a wavelength corresponding to a major absorption peak (e.g., the lowest energy absorption maximum).
-
Record the emission spectrum over a range of longer wavelengths. The peak of this spectrum gives the maximum emission wavelength (λ_em).
-
Computational Modeling Workflow
Density Functional Theory (DFT) is a cornerstone for predicting and rationalizing the electronic properties of these molecules.
Conclusion
Methoxy-substituted carbazoles are a fundamentally important class of materials in organic electronics. The methoxy group serves as a versatile and powerful tool for tuning electronic properties, but its effects are far from simple. A delicate balance exists between the beneficial lowering of ionization potentials and the potentially detrimental increase in molecular polarity that can hinder charge transport.[1] Understanding this balance through a combined experimental and computational approach is crucial for the rational design of next-generation materials. The position, number, and interplay of methoxy substituents with the overall molecular architecture provide a rich design space for scientists to create tailored materials for highly efficient OLEDs, solar cells, and other advanced electronic applications.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Effect of number and position of methoxy substituents on fine-tuning the electronic structures and photophysical properties of designed carbazole-based hole-transporting materials for perovskite solar cells: DFT calculations - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. Synthesis and properties of methoxyphenyl-substituted derivatives of indolo[3,2-b]carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Thermal Stability and Decomposition of 2-methoxy-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2-methoxy-9H-carbazole (CAS: 6933-49-9). While carbazole derivatives are noted for their inherent thermal robustness, precise quantitative data for this specific molecule is not widely published. Therefore, this document, written from the perspective of a Senior Application Scientist, focuses on the foundational principles governing its stability, the authoritative experimental methodologies for its characterization, and the theoretical decomposition pathways. We detail step-by-step protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explaining the causal reasoning behind experimental parameter selection. This guide is designed to equip researchers in drug development and materials science with the necessary framework to expertly measure, interpret, and validate the thermal properties of this compound, ensuring its effective and safe application.
Introduction: The Significance of Thermal Stability for this compound
This compound is a substituted aromatic heterocycle built upon a rigid carbazole framework. This core structure is known for its excellent thermal, photophysical, and electronic properties.[1] The molecule's stability is paramount across its primary applications:
-
In Drug Development: As a building block or intermediate, its ability to withstand thermal stress during synthesis, purification, formulation, and storage is critical to ensuring the purity, efficacy, and safety of the final active pharmaceutical ingredient (API).
-
In Materials Science: For applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), the high thermal stability of carbazole-based materials is essential for the longevity and operational performance of devices, which must endure heat during fabrication and use.[1][2]
The methoxy (-OCH₃) group at the 2-position enhances the molecule's electron-donating capabilities, which is valuable for tuning electronic properties, but also introduces a potential initiation site for thermal decomposition compared to the unsubstituted carbazole core.[1] A thorough understanding of its thermal limits is therefore not merely academic but a prerequisite for reliable application.
Physicochemical and Expected Thermal Properties
A summary of the key physicochemical properties of this compound is presented below. It is critical to note that while the carbazole scaffold imparts significant rigidity, leading to high expected thermal stability, precise decomposition data must be determined empirically.[1][3]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO | [4][5] |
| Molecular Weight | 197.23 g/mol | [4][5] |
| Appearance | Off-white solid | [1] |
| Melting Point (Tm) | ~311 °C (literature value, requires verification) | [6] |
| Decomposition Temp. (Td) | Not available in literature; expected to be high. | [6] |
The carbazole core's fused ring system is highly stable; thus, decomposition temperatures for many derivatives exceed 350-400°C.[2][7][8] The decomposition of this compound is anticipated to occur at a temperature significantly above its melting point.
Theoretical Decomposition Pathway
At elevated temperatures, the thermal degradation of carbazole itself involves the simultaneous cracking of C-N and C-C bonds, leading to decomposition and condensation into polycarbazole structures.[9][10] For this compound, the decomposition is likely initiated by the cleavage of the bonds with the lowest dissociation energy. The two most probable primary fragmentation points are:
-
O-CH₃ Bond Scission: Cleavage of the methyl group from the ether linkage.
-
Aryl-O Bond Scission: Cleavage of the entire methoxy group from the carbazole ring.
-
C-N Bond Scission: Fission of the bonds within the heterocyclic ring, which typically requires higher energy.[10]
The process likely results in the evolution of gaseous products such as methane, carbon monoxide, and carbon dioxide, with the remaining structure undergoing further fragmentation and crosslinking.[11]
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition temperature, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the indispensable industry-standard techniques.[3][12]
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining the decomposition temperature (Td).
Self-Validating Protocol: This protocol ensures reproducibility and accuracy by defining key parameters that prevent oxidative side-reactions and ensure thermal equilibrium.
Detailed Step-by-Step Methodology:
-
Instrument Preparation: Utilize a calibrated thermogravimetric analyzer. Ensure the balance is tared and the furnace is clean.
-
Sample Preparation: Place 5–10 mg of high-purity this compound into an inert sample pan (e.g., alumina or platinum). An accurate mass measurement is critical.
-
Atmosphere Control: Purge the furnace with a high-purity inert gas, typically nitrogen or argon, at a flow rate of 20–50 mL/min. This is a crucial step to prevent oxidative degradation, which would yield non-representative data.[12]
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This rate is a standard convention that balances resolution with experimental time.[12]
-
-
Data Acquisition: Continuously record the sample mass and temperature throughout the program.
-
Data Analysis: The primary metric is the onset decomposition temperature (Td) , often defined as the temperature at which 5% mass loss occurs.[12] The TGA curve (mass vs. temperature) will show a sharp drop at the point of decomposition.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and glass transitions.[13]
Self-Validating Protocol: The use of a hermetically sealed pan prevents mass loss before the decomposition event, ensuring that the measured heat flow corresponds to the intended thermal transitions.
Detailed Step-by-Step Methodology:
-
Instrument Preparation: Use a calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 3–5 mg of this compound into an aluminum pan and hermetically seal it. Prepare an identical empty sealed pan to serve as the reference.
-
Atmosphere Control: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample at a controlled rate, typically 10 °C/min, to a temperature beyond its expected melting point but below its decomposition temperature (e.g., 350 °C, based on the TGA results).
-
Cool the sample back to the starting temperature.
-
Perform a second heating cycle using the same parameters to observe the glass transition temperature (Tg) if the material is amorphous.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis:
-
Melting Point (Tm): Identified as the peak of the endothermic event on the thermogram.
-
Glass Transition (Tg): Observed as a step-like change in the baseline of the heat flow curve, typically on the second heating scan.
-
Decomposition: Often appears as a sharp, irreversible exothermic or endothermic event at higher temperatures.
-
Conclusion
This compound is expected to possess high thermal stability, a characteristic feature of its carbazole core.[1] However, a precise and reliable determination of its decomposition temperature and thermal transition points is essential for its successful application in both pharmaceutical and materials science contexts. The authoritative methods for this characterization are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). By adhering to the detailed, self-validating protocols outlined in this guide, researchers can confidently generate the accurate data required to ensure product integrity, predict shelf-life, and optimize manufacturing and operational parameters.
References
- 1. leapchem.com [leapchem.com]
- 2. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. This compound | C13H11NO | CID 10797986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. echemi.com [echemi.com]
- 7. Light-emitting carbazole derivatives: potential electroluminescent materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-methoxy-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse biological activities, including antitumor, antimicrobial, and neuroprotective properties.[1] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure and conformational dynamics, which govern their interactions with biological targets. This guide provides a detailed technical analysis of the molecular structure and conformation of a key derivative, 2-methoxy-9H-carbazole.
The introduction of a methoxy group at the 2-position of the carbazole scaffold significantly influences its electronic properties and steric profile, thereby modulating its biological activity and potential as a pharmacophore in drug design. Understanding the precise geometric parameters and conformational preferences of this compound is therefore crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.
This document, intended for researchers and professionals in drug development, will delve into the structural intricacies of this compound, leveraging data from crystallographic studies of closely related analogs, computational modeling, and spectroscopic analysis. We will explore the planarity of the carbazole core, the conformational behavior of the methoxy substituent, and the interplay of electronic and steric effects that define the molecule's architecture.
Molecular Structure of the Carbazole Core: Insights from X-ray Crystallography
While a single-crystal X-ray structure for this compound is not publicly available, extensive crystallographic data on closely related carbazole derivatives provide a robust framework for understanding its core structure. Studies on compounds such as 9-(4-methoxyphenyl)-9H-carbazole and ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-6-methoxy-9H-carbazole-3-carboxylate consistently demonstrate the near-planar nature of the tricyclic carbazole ring system.[2][3][4][5]
The carbazole moiety consists of two benzene rings fused to a central five-membered nitrogen-containing ring. The deviation from planarity within this fused system is typically minimal, with root-mean-square deviations (r.m.s.d.) of the constituent atoms from the mean plane being on the order of a few hundredths of an angstrom. For instance, in 9-(4-methoxyphenyl)-9H-carbazole, the dihedral angle between the two benzene rings of the carbazole unit is a mere 1.73(12)°.[3][4][5] This inherent planarity is a consequence of the sp² hybridization of the carbon and nitrogen atoms and the extensive π-conjugation across the tricyclic system.
The key structural parameters of the carbazole core, including typical bond lengths and angles, are summarized in the table below, compiled from crystallographic data of representative carbazole derivatives.
| Parameter | Typical Value Range | Source Analogs |
| C-N Bond Length | 1.37 - 1.40 Å | [3][4][5] |
| C-C (Aromatic) Bond Length | 1.36 - 1.42 Å | [3][4][5] |
| C-N-C Angle | 108 - 110° | [3][4][5] |
| C-C-C (Benzene Ring) Angle | 118 - 122° | [3][4][5] |
| Dihedral Angle (Benzene-Benzene) | < 5° | [2][3][4][5][6] |
Conformational Analysis of the Methoxy Substituent
A critical aspect of the three-dimensional structure of this compound is the orientation of the methoxy group relative to the carbazole ring. The rotation around the C2-O bond gives rise to different conformers, which can have distinct electronic and steric properties, and consequently, different biological activities.
Theoretical Investigation using Density Functional Theory (DFT)
In the absence of direct experimental data from techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy for this compound, computational methods such as Density Functional Theory (DFT) are invaluable for predicting its conformational preferences. DFT calculations allow for the exploration of the potential energy surface associated with the rotation of the methoxy group.
A relaxed potential energy surface scan can be performed by systematically varying the dihedral angle defined by the C1-C2-O-C(methyl) atoms and calculating the relative energy at each step. For anisole (methoxybenzene), a simpler analog, the planar conformation with the methyl group oriented away from the adjacent C-H bond is the most stable. A similar preference is expected for this compound.
There are two likely planar conformers of low energy: the syn-periplanar conformer, where the methyl group is oriented towards the C1 position, and the anti-periplanar conformer, where it is directed towards the C3 position. Due to steric hindrance with the hydrogen atom at C1, the anti-periplanar conformation is predicted to be the global minimum. The rotational barrier between these conformers is expected to be relatively low, on the order of a few kcal/mol, suggesting that the methoxy group may exhibit considerable flexibility at room temperature.
Caption: Predicted energy profile for methoxy group rotation.
Experimental Protocol: Computational Conformational Analysis
A robust computational protocol to investigate the conformational landscape of this compound involves the following steps:
-
Initial Structure Generation: The 2D structure of this compound is drawn and converted to a 3D structure using a molecular editor.
-
Geometry Optimization: The initial 3D structure is subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Potential Energy Surface Scan: A relaxed scan of the potential energy surface is performed by rotating the C1-C2-O-C(methyl) dihedral angle in increments of 10-15 degrees. At each step, all other geometric parameters are allowed to relax.
-
Identification of Minima and Transition States: The resulting energy profile is analyzed to identify the low-energy conformers (minima) and the transition states (maxima) connecting them.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized stationary points to confirm that the minima have all real frequencies and the transition states have exactly one imaginary frequency corresponding to the rotational motion.
Spectroscopic Characterization and its Structural Implications
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide valuable experimental data that can be correlated with the molecular structure and conformation of this compound.
¹H and ¹³C NMR Spectroscopy
The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei, which is in turn influenced by the molecular geometry.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: The protons on the carbazole ring will appear in the aromatic region (typically 7.0-8.5 ppm). The substitution pattern will lead to a complex splitting pattern. The protons on the methoxy-substituted ring (H1, H3, H4) will exhibit distinct chemical shifts and couplings compared to the protons on the unsubstituted ring (H5, H6, H7, H8).
-
Methoxy Protons: A characteristic singlet for the three methoxy protons will be observed, typically in the range of 3.8-4.0 ppm.
-
N-H Proton: A broad singlet corresponding to the N-H proton of the carbazole ring is expected, with its chemical shift being sensitive to the solvent and concentration.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: The twelve aromatic carbons will give rise to signals in the downfield region of the spectrum (100-150 ppm). The carbon atom directly attached to the methoxy group (C2) will be significantly shielded compared to the other aromatic carbons.
-
Methoxy Carbon: The carbon of the methoxy group will appear as a sharp signal around 55-60 ppm.
A detailed 2D NMR analysis, including COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments, would be necessary for the unambiguous assignment of all proton and carbon signals. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide through-space correlations between the methoxy protons and the aromatic protons, offering direct evidence for the preferred conformation of the methoxy group.
Caption: Workflow for NMR-based structural elucidation.
Biological Relevance and Implications for Drug Design
The structural and conformational features of this compound are of paramount importance for its interaction with biological macromolecules. The planarity of the carbazole core allows for effective π-π stacking and intercalation with DNA or aromatic residues in protein binding pockets.
The methoxy group at the 2-position can act as a hydrogen bond acceptor and its orientation will dictate the directionality of this interaction. Furthermore, the conformational flexibility of the methoxy group may allow for an induced-fit binding to a target protein, where the molecule adopts a specific conformation upon binding to maximize favorable interactions.
For drug development professionals, a thorough understanding of the structure-conformation-activity relationship is essential. By elucidating the preferred conformation and the energy barriers to rotation, computational models can be used to design new carbazole derivatives with improved binding affinity and selectivity. For instance, introducing bulky substituents adjacent to the methoxy group could lock it into a specific conformation, potentially enhancing its biological activity.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound. While a definitive crystal structure remains elusive, a combination of data from analogous compounds, sophisticated computational modeling, and detailed spectroscopic analysis allows for a robust understanding of its key structural features.
The carbazole core is established as an essentially planar and rigid scaffold. The methoxy substituent at the 2-position introduces a degree of conformational flexibility, with a predicted preference for a planar conformation that minimizes steric hindrance. This conformational preference, along with the electronic modifications induced by the methoxy group, are critical determinants of the molecule's biological activity.
For researchers in the field of drug discovery, the insights presented here provide a solid foundation for the rational design of novel carbazole-based therapeutic agents with enhanced efficacy and target specificity. Future experimental work, particularly single-crystal X-ray diffraction and advanced NMR studies, will be invaluable in further refining our understanding of this important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. 2-Hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-methoxy-9H-carbazole
Abstract: This document provides a comprehensive guide for the synthesis of 2-methoxy-9H-carbazole, a key intermediate in the development of organic electronics, pharmaceuticals, and functional dyes.[1] We present a detailed, step-by-step protocol for a high-yield synthesis via reductive cyclization of 4'-methoxy-2-nitro-1,1'-biphenyl. This application note further explores the mechanistic rationale behind the chosen synthetic route, offers insights into reaction optimization, and includes a thorough characterization of the final product. The intended audience for this guide includes researchers, scientists, and professionals in the fields of organic synthesis and drug development.
Introduction and Significance
Carbazole derivatives are a critical class of heterocyclic compounds due to their unique electronic and photophysical properties. The rigid, planar structure of the carbazole nucleus, combined with its electron-rich nature, makes it an excellent building block for a variety of functional materials. This compound, in particular, serves as a valuable intermediate in the synthesis of more complex molecules for applications in organic light-emitting diodes (OLEDs), solar cells, and as a scaffold in medicinal chemistry.[1] Its methoxy group offers a site for further functionalization and can modulate the electronic properties of the carbazole core.
The synthesis of carbazoles can be achieved through several established methods, including the Graebe-Ullmann synthesis, Buchwald-Hartwig amination, and Ullmann condensation.[2][3][4] However, for the specific synthesis of this compound, the reductive cyclization of a substituted 2-nitrobiphenyl precursor offers a direct and efficient route with high yields.[5] This protocol focuses on the Cadogan-Sundberg reaction, which utilizes triethyl phosphite as both a reducing and cyclizing agent.
Synthetic Strategy and Rationale
The chosen synthetic pathway involves the deoxygenative cyclization of 4'-methoxy-2-nitro-1,1'-biphenyl. This method is advantageous due to its operational simplicity, high yield, and the commercial availability of the starting material.[6] The reaction proceeds via a nitrene intermediate, which is generated in situ by the deoxygenation of the nitro group by triethyl phosphite. The highly reactive nitrene then undergoes intramolecular electrophilic aromatic substitution onto the adjacent phenyl ring to form the carbazole scaffold.
Visualizing the Synthetic Workflow
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
This protocol is based on a reported high-yield synthesis of this compound.[5]
Materials and Equipment
-
Starting Material: 4'-methoxy-2-nitro-1,1'-biphenyl (C₁₃H₁₁NO₃, MW: 229.23 g/mol )
-
Reagent: Triethyl phosphite (P(OEt)₃, MW: 166.16 g/mol )
-
Solvent for washing: Methanol (MeOH)
-
Reaction Vessel: Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert Atmosphere: Argon or Nitrogen gas supply
-
Purification: Filtration apparatus (e.g., Büchner funnel)
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, combine 8.36 g (36.7 mmol) of 4'-methoxy-2-nitro-1,1'-biphenyl with 40 ml of triethyl phosphite.
-
Inert Atmosphere: Purge the reaction flask with argon gas to create an inert atmosphere. This is crucial as the reaction is sensitive to oxygen.
-
Heating: Heat the mixture to reflux with vigorous stirring. The reaction is maintained at reflux for 16 hours under an argon atmosphere.
-
Cooling and Precipitation: After 16 hours, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution as a solid.
-
Isolation: Isolate the precipitated product by filtration.
-
Washing: Wash the collected solid with methanol to remove any remaining triethyl phosphite and other impurities.
-
Drying: Dry the purified product to obtain this compound as a white solid.
Expected Yield and Purity
-
Yield: A yield of 6.67 g (93%) of a white solid has been reported for this procedure.[5]
-
Purity: The purity of the product can be assessed by its melting point and spectroscopic analysis.
Product Characterization
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₁NO |
| Molecular Weight | 197.23 g/mol [7] |
| Appearance | White solid |
| Melting Point | 239 °C[5] |
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 11.10 (s, 1H), 8.00 (dd, J=1.5 Hz, J=8 Hz, 1H), 7.8 (d, J=8 Hz, 1H), 7.44 (dd, J=1.5 Hz, J=8 Hz, 1H), 7.30 (dt, J=1.5 Hz, J=8 Hz, 1H), 7.12 (dt, J=1.5 Hz, J=8 Hz, 1H), 6.98 (d, J=1.5 Hz, 1H), 6.78 (dd, J=1.5 Hz, J=8 Hz, 1H), 3.83 (s, 3H).[5]
-
¹³C NMR (DMSO-d₆): δ 158, 141, 140, 124, 123, 121, 119, 118, 116, 111, 108, 94, 55.[5]
Alternative Synthetic Routes
While the presented protocol is highly efficient, other methods for carbazole synthesis are available and may be suitable depending on the availability of starting materials and desired substitution patterns.
-
Graebe-Ullmann Synthesis: This method involves the diazotization of a 2-aminodiphenylamine, followed by thermal decomposition of the resulting benzotriazole to form the carbazole.[2]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that can be used to form the C-N bond in the carbazole ring system from an appropriate amine and aryl halide.[3][8]
-
Ullmann Condensation: This copper-catalyzed reaction can be employed to form the diaryl ether or diaryl amine linkage necessary for subsequent cyclization to the carbazole core.[4]
Safety and Handling Precautions
-
Triethyl phosphite is a flammable liquid and should be handled in a well-ventilated fume hood.
-
The reaction should be conducted under an inert atmosphere as pyrophoric intermediates may be formed.
-
Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
This application note provides a detailed and reliable protocol for the high-yield synthesis of this compound. The reductive cyclization of 4'-methoxy-2-nitro-1,1'-biphenyl using triethyl phosphite is a robust method suitable for laboratory-scale synthesis. The provided characterization data will aid researchers in verifying the identity and purity of their synthesized product. This guide serves as a valuable resource for scientists engaged in the synthesis of carbazole-based materials for a wide range of applications.
References
- 1. leapchem.com [leapchem.com]
- 2. Graebe-Ullmann Synthesis [drugfuture.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 6933-49-9 [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Note: High-Purity Isolation of 2-methoxy-9H-carbazole via Automated Flash Column Chromatography
Abstract
This application note provides a detailed, field-proven protocol for the purification of 2-methoxy-9H-carbazole from a crude synthetic mixture using normal-phase flash column chromatography. This compound is a key heterocyclic building block in the development of pharmaceuticals and advanced materials, such as those used in organic electronics.[1][2] Its utility is directly dependent on its purity, as contaminants can interfere with subsequent synthetic steps or compromise the performance of final materials. This guide details a systematic approach, from initial analytical thin-layer chromatography (TLC) for solvent system optimization to a step-by-step flash chromatography protocol and post-purification analysis, ensuring the isolation of a highly pure final product.
Principle of Separation
The purification strategy leverages the principles of normal-phase adsorption chromatography.[3] The stationary phase, silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups. The separation of this compound from impurities is based on differential partitioning between the polar stationary phase and a non-polar mobile phase.[4]
The target molecule, this compound, possesses moderate polarity. The carbazole nitrogen (N-H) and the methoxy ether oxygen (-OCH₃) can engage in hydrogen bonding with the silica surface, while the aromatic carbocyclic frame provides non-polar character.[5] Impurities are typically either less polar (e.g., non-functionalized biphenyl precursors) or more polar (e.g., di-hydroxylated byproducts or starting materials). By using a mobile phase of low to moderate polarity, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, a competitive adsorption-desorption process is established.[4] Less polar impurities will have a weak affinity for the silica and will elute quickly, while the target compound will be retained longer. Highly polar impurities will exhibit strong adsorption and elute last, often requiring a higher polarity mobile phase.[5]
A critical consideration for carbazoles and other nitrogen-containing heterocyclic compounds is the potential for strong, non-ideal interactions with the acidic silanol groups on the silica surface.[5][6] This can lead to significant peak tailing and poor separation.[6] To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase to neutralize the most acidic sites on the silica, resulting in improved peak shape and resolution.[6][7]
Materials and Reagents
-
Stationary Phase: Silica Gel, 230-400 mesh (40-63 µm particle size)
-
Crude Sample: Synthesized this compound
-
Solvents (HPLC Grade):
-
n-Hexane
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
-
Apparatus:
-
Glass chromatography column (size dependent on sample quantity)
-
TLC plates (Silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm and 365 nm)
-
Fraction collection tubes
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Pre-Chromatography Protocol: TLC for Solvent System Optimization
Optimizing the mobile phase is the most critical step for a successful separation and must be performed before packing the column.[3][8] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.35.[9] This Rf range typically ensures that the compound elutes from the column in a reasonable volume without being too close to the solvent front or sticking indefinitely to the stationary phase.[10]
Step-by-Step TLC Protocol:
-
Prepare Sample: Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.
-
Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed developing chamber containing a prepared solvent system. A good starting system for carbazole derivatives is Hexane:Ethyl Acetate (e.g., 8:2 v/v).[11][12]
-
Visualize: After the solvent front has moved up approximately 80-90% of the plate, remove it, mark the solvent front, and let it dry.[4] Visualize the spots under a UV lamp at 254 nm.
-
Analyze and Adjust:
-
If the target spot's Rf is too high (> 0.4): Decrease the mobile phase polarity by increasing the proportion of hexane.
-
If the target spot's Rf is too low (< 0.2) or remains at the baseline: Increase the mobile phase polarity by increasing the proportion of ethyl acetate.[4]
-
If spots are streaking or tailing: This indicates strong interaction with the silica. Prepare a new solvent system with the addition of 0.5-1% triethylamine (TEA) to improve the spot shape.[5][6] For example, use a Hexane:EtOAc:TEA (80:20:0.5) mixture.
-
-
Final Selection: The ideal system will show a clear separation between the target compound (Rf ~0.2-0.35) and major impurities.
Detailed Column Chromatography Protocol
This protocol assumes a "wet" slurry packing method, which is generally preferred as it minimizes the chances of air bubbles and cracks forming in the stationary phase.[3][13]
Step 1: Column Preparation
-
Secure a glass column of appropriate size vertically on a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but does not overly restrict flow.[13]
-
Add a 1-2 cm layer of sand over the plug to create a flat, stable base for the stationary phase.[9][13]
Step 2: Slurry Packing
-
In a beaker, weigh the required amount of silica gel (typically 50-100 times the weight of the crude sample).
-
Add the selected non-polar solvent (hexane) to the silica gel to form a free-flowing slurry.
-
Pour the slurry into the column. Gently tap the sides of the column to help the silica settle evenly and dislodge any trapped air bubbles.[9]
-
Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.[9] This is crucial to prevent the column from cracking, which would ruin the separation.
-
Once the silica is packed, add another 1-2 cm layer of sand on top to protect the silica surface from disturbance during sample and eluent addition.[7][9]
Step 3: Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, ideally the mobile phase itself or a slightly more polar solvent like dichloromethane if solubility is an issue.[13]
-
Using a pipette, carefully apply the dissolved sample solution evenly onto the top layer of sand.[13]
-
Open the stopcock and allow the sample to adsorb onto the silica, again ensuring the column does not run dry.
-
Rinse the flask that contained the sample with a small amount of the mobile phase and add this rinse to the column to ensure all the product is loaded. Repeat twice.[9]
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the optimized mobile phase (eluent).[9]
-
Begin eluting the column, collecting the solvent that passes through in fractions (e.g., 10-20 mL per test tube). The flow rate should be steady, aiming for a drop rate of about 5-7 cm per minute.[13]
-
If impurities are close to the target compound, a gradient elution may be necessary. Start with a lower polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 80:20 Hexane:EtOAc) over the course of the separation.[7]
-
Continuously monitor the collected fractions using TLC to determine which contain the pure product. Spot every few fractions on a single TLC plate for direct comparison.
Step 5: Product Isolation
-
Based on the TLC analysis, combine the fractions that contain only the pure this compound.[9]
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
The resulting solid is the purified product. Determine its mass to calculate the yield and assess its purity using analytical techniques.
Data Summary and Visualization
Table 1: Recommended Chromatographic Parameters
| Parameter | Recommended Value / Condition | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for normal-phase flash chromatography, balancing resolution and flow rate.[12] |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate (Gradient) | Provides good separation for moderately polar compounds. The gradient allows for elution of a wider range of polarities.[11] |
| Mobile Phase Modifier | 0.5 - 1% Triethylamine (TEA) | Neutralizes acidic silica sites, preventing peak tailing of the basic carbazole nitrogen.[6] |
| Target Rf (TLC) | 0.2 - 0.35 | Optimal range for good separation and reasonable elution time in column chromatography.[9] |
| Sample Loading | Wet loading (dissolved in min. solvent) | Ensures a narrow, concentrated band at the start of the separation for better resolution.[13] |
| Elution Mode | Gradient: 5% to 20% EtOAc in Hexane | Starts with low polarity to elute non-polar impurities, then increases to elute the target compound. |
| Detection | UV (254 nm) for TLC analysis | The aromatic carbazole ring is highly UV-active, allowing for easy visualization.[14] |
Workflow Visualization
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column overloaded with sample.- Column cracked or channeled. | - Re-optimize the solvent system using TLC.[9]- Use a larger column or less sample.- Repack the column carefully, ensuring no air bubbles and the silica bed is never dry.[9] |
| Compound Won't Elute | - Mobile phase is not polar enough.- Strong, irreversible adsorption. | - Gradually increase the polarity of the mobile phase (e.g., add a small percentage of methanol to the eluent).[15]- Ensure TEA is used if the compound is basic. |
| Peak/Spot Tailing | - Strong interaction between the basic nitrogen and acidic silica. | - Add 0.5-1% triethylamine (TEA) or another amine base to the mobile phase to block acidic silanol sites.[6][7] |
| Cracked Silica Bed | - The solvent level dropped below the top of the silica. | - The column run is compromised. The column must be repacked. Always maintain a solvent head above the silica.[9] |
References
- 1. leapchem.com [leapchem.com]
- 2. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. silicycle.com [silicycle.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. [Optimization of the solvent system in thin-layer chromatography (TLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. scribd.com [scribd.com]
- 11. rsc.org [rsc.org]
- 12. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones | MDPI [mdpi.com]
- 13. epfl.ch [epfl.ch]
- 14. This compound | 6933-49-9 [chemicalbook.com]
- 15. Chromatography [chem.rochester.edu]
Application Notes and Protocols for the Recrystallization of High-Purity 2-Methoxy-9H-carbazole
Introduction: The Critical Role of Purity in 2-Methoxy-9H-carbazole Applications
This compound is a vital heterocyclic aromatic compound that serves as a cornerstone in various fields of advanced chemical research. Its unique electronic and photophysical properties make it a valuable precursor and intermediate in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials.[1] In the realm of medicinal chemistry, the carbazole scaffold is a privileged structure, and derivatives of this compound are actively investigated for their potential as anticancer, antibacterial, and antiviral agents.[1]
The performance and reliability of this compound in these sensitive applications are intrinsically linked to its purity. Trace impurities, such as unreacted starting materials, byproducts from synthesis, or residual solvents, can significantly degrade the efficiency of electronic devices and introduce variability and potential toxicity in biological assays. Therefore, the ability to achieve high purity, often exceeding 99.5%, is a critical prerequisite for meaningful and reproducible research and development.
Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[2] The principle of recrystallization is based on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. This application note provides a comprehensive guide to developing a robust recrystallization protocol for obtaining high-purity this compound.
Understanding the Physicochemical Properties of this compound
A successful recrystallization protocol is built upon a solid understanding of the physicochemical properties of the compound being purified. For this compound, the following properties are of key importance:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO | --INVALID-LINK-- |
| Molecular Weight | 197.23 g/mol | --INVALID-LINK-- |
| Melting Point | 239 °C | ChemicalBook |
| Appearance | White to almost white powder to crystal | Lingzhiyue Technology |
The high melting point of this compound suggests a stable crystal lattice. The presence of the methoxy group is known to enhance solubility in organic solvents compared to the parent carbazole.[1] However, for a systematic approach to recrystallization, a more detailed, quantitative understanding of its solubility is required.
Part 1: Foundational Protocol for Solubility Determination
The selection of an appropriate solvent is the most critical step in developing a recrystallization procedure. An ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. The following protocol outlines a systematic approach to determining the solubility of this compound in a range of common laboratory solvents.
Experimental Protocol for Solubility Screening
Objective: To determine the approximate solubility of this compound in various solvents at room temperature and at their boiling points.
Materials:
-
Crude this compound
-
A selection of analytical grade solvents (e.g., ethanol, methanol, acetone, toluene, ethyl acetate, dichloromethane, hexane)
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Initial Screening at Room Temperature:
-
Place approximately 20-30 mg of crude this compound into a series of labeled test tubes.
-
To each test tube, add 1 mL of a different solvent.
-
Vortex each mixture vigorously for 2-3 minutes.
-
Observe and record the solubility of the compound in each solvent (e.g., insoluble, sparingly soluble, soluble).
-
-
Solubility at Elevated Temperatures:
-
For the solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tubes in a heating block or water bath to the boiling point of the solvent.
-
Observe and record the solubility at the elevated temperature. If the compound dissolves, it is a potential candidate for single-solvent recrystallization.
-
-
Identification of Potential Solvent-Antisolvent Systems:
-
For solvents in which the compound is highly soluble at room temperature, these may be suitable as the "solvent" in a binary (multi-solvent) system.
-
To these solutions, add a miscible "antisolvent" (a solvent in which the compound is known to be poorly soluble, e.g., water or hexane) dropwise until precipitation is observed. This identifies potential solvent-antisolvent pairs.
-
Data Interpretation:
Based on the observations from this screening, you can identify promising solvents for recrystallization.
-
Good Single-Solvent Candidates: Solvents that show poor solubility at room temperature but complete dissolution at their boiling point.
-
Good Binary-Solvent Candidates: A solvent in which this compound is highly soluble paired with a miscible antisolvent in which it is poorly soluble.
References
Application Notes & Protocols: 2-Methoxy-9H-Carbazole as a Premier Building Block for High-Performance OLED Materials
Introduction: The Strategic Importance of Carbazole Scaffolds in OLEDs
Organic Light-Emitting Diodes (OLEDs) represent the pinnacle of display and solid-state lighting technology, offering unparalleled contrast, color fidelity, and form factor flexibility.[1][2] The performance of these devices is intrinsically linked to the molecular architecture of the organic semiconductor materials used within their emissive and charge-transport layers.[2] Among the vast library of organic motifs, carbazole derivatives have distinguished themselves as exceptionally robust and versatile building blocks.[3] Their rigid, electron-rich structure provides excellent thermal stability and inherent hole-transporting capabilities, making them a cornerstone in the design of both fluorescent and phosphorescent OLEDs.[2][3][4]
This guide focuses on a particularly strategic derivative: 2-methoxy-9H-carbazole . The introduction of a methoxy (-OCH₃) group at the C2 position is not a trivial modification; it is a deliberate design choice that imparts a unique combination of electronic and physical properties. This functionalization allows for precise tuning of the material's energy levels, solubility, and charge carrier mobility, ultimately enabling the development of more efficient and stable OLED devices.[4][5] We will explore the causality behind these advantages and provide detailed protocols for the synthesis and application of materials derived from this versatile building block.
Pillar 1: The Rationale - Why this compound?
The efficacy of this compound stems from the electronic influence of the methoxy group on the carbazole core. This strategic functionalization yields several key benefits for OLED material design.
-
Fine-Tuning of Energy Levels: The methoxy group is a moderate electron-donating group. Its presence raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbazole unit.[4][6] This is critically important for engineering the hole injection barrier between the anode/hole-injection layer and the hole-transport layer (HTL), leading to lower device driving voltages.
-
Enhanced Hole Transport: The carbazole moiety itself is an excellent hole conductor.[7][8] While the methoxy group's inductive effect can introduce polarity, its primary electronic contribution enhances the electron-rich nature of the carbazole, which is conducive to stabilizing the positive charge carrier (hole), thereby facilitating efficient transport.[4][7]
-
Improved Solubility and Film Morphology: A significant challenge in OLED fabrication is the processing of organic materials. The methoxy group improves the solubility of carbazole derivatives in common organic solvents. This enhancement is crucial for solution-based manufacturing techniques like spin-coating or inkjet printing, which are more cost-effective and scalable than vacuum thermal evaporation.[9][10] Good solubility also promotes the formation of smooth, amorphous thin films, which are essential for preventing device short-circuits and ensuring uniform light emission.
-
High Thermal and Morphological Stability: Carbazole-based materials are renowned for their high thermal stability, a prerequisite for long device lifetimes.[4][7] The 2-methoxy substitution does not compromise this inherent stability, resulting in materials with high glass transition temperatures (Tg) that resist crystallization and degradation during device operation.
Caption: Core advantages of using the this compound scaffold.
Pillar 2: Synthetic Protocols - From Building Block to Functional Material
The true power of this compound lies in its ability to be incorporated into larger, multifunctional molecules through well-established synthetic methodologies. Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig, as well as Ullmann condensation, are the workhorses for constructing advanced OLED materials from this core.[11][12][13]
Protocol 1: Synthesis of a Bipolar Host Material via Suzuki Coupling
This protocol details the synthesis of a model bipolar host material, 2-(4-(2-methoxy-9H-carbazol-9-yl)phenyl)-4,6-diphenyl-1,3,5-triazine , which combines the hole-transporting 2-methoxy-carbazole unit with an electron-accepting triazine moiety. This bipolar nature is designed to balance charge transport within the emissive layer, a key strategy for achieving high efficiency.
A. Materials and Reagents:
-
This compound
-
1-bromo-4-iodobenzene
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
(4,6-diphenyl-1,3,5-triazin-2-yl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene, Ethanol, Dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere (N₂ or Ar) setup
B. Step-by-Step Synthesis:
Step 1: Synthesis of 9-(4-bromophenyl)-2-methoxy-9H-carbazole (Intermediate)
-
Setup: In a 250 mL round-bottom flask, combine this compound (1 eq.), 1-bromo-4-iodobenzene (1.2 eq.), CuI (0.1 eq.), 1,10-phenanthroline (0.2 eq.), and K₂CO₃ (2.5 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous DMF as the solvent.
-
Reaction: Heat the mixture to 150-160 °C and stir for 24 hours under an inert atmosphere. Monitor reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water to precipitate the product. Filter the resulting solid, wash thoroughly with water and methanol, and dry under vacuum.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure intermediate.
Step 2: Suzuki Coupling to Form the Final Product
-
Setup: In a 250 mL round-bottom flask, dissolve the intermediate from Step 1 (1 eq.) and (4,6-diphenyl-1,3,5-triazin-2-yl)boronic acid (1.2 eq.) in a 2:1 mixture of toluene and ethanol.
-
Base Addition: Add a 2M aqueous solution of K₂CO₃ (3 eq.).
-
Degassing: Degas the mixture by bubbling nitrogen through it for 20 minutes.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) and stir for 12-24 hours under a nitrogen atmosphere until TLC indicates the consumption of the starting material.[11]
-
Work-up: Cool the reaction, separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the final product by column chromatography followed by recrystallization or sublimation to achieve high purity suitable for OLED device fabrication.
C. Characterization:
-
Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Assess thermal stability via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Determine HOMO/LUMO energy levels using Cyclic Voltammetry (CV).
Caption: Synthetic workflow for a bipolar host material.
Pillar 3: Application & Device Fabrication Protocol
Once synthesized and purified, materials derived from this compound can be integrated into multilayer OLED devices. Their primary roles are as components of the Hole Transport Layer (HTL) or as the host material in the Emissive Layer (EML).
Protocol 2: Fabrication of a Solution-Processed Phosphorescent OLED (PhOLED)
This protocol outlines the fabrication of a standard PhOLED device using a spin-coating process for the organic layers, which is enabled by the enhanced solubility of the 2-methoxy-carbazole derivative.
A. Device Architecture: ITO / PEDOT:PSS / HTL (TCTA) / EML (Host:Guest) / ETL (TPBi) / LiF / Al
-
Host: The this compound derivative synthesized in Protocol 1.
-
Guest: A green or red phosphorescent emitter (e.g., Ir(ppy)₃).
B. Step-by-Step Fabrication:
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.[11]
-
Clean the substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.[14]
-
Dry the substrates in an oven and treat with UV-ozone or oxygen plasma immediately before use to increase the ITO work function and improve film adhesion.[11]
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrate (e.g., at 5000 rpm for 30 seconds).[14]
-
Anneal the substrate on a hotplate (e.g., at 120 °C for 15 minutes) in a nitrogen-filled glovebox to remove residual water.
-
-
Hole Transport Layer (HTL) Deposition (Optional but Recommended):
-
Prepare a solution of a standard HTL material like TCTA in a suitable solvent (e.g., chlorobenzene).
-
Spin-coat the HTL solution onto the PEDOT:PSS layer inside the glovebox.
-
Anneal to remove the solvent.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the 2-methoxy-carbazole host material and the phosphorescent guest emitter in a solvent like chloroform or chlorobenzene. The guest doping concentration is critical and typically ranges from 5-15 wt%.
-
Spin-coat the EML solution onto the HTL.[11]
-
Anneal the film to remove any remaining solvent.
-
-
ETL, EIL, and Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr) without breaking the inert atmosphere.[15][16]
-
Sequentially deposit the Electron Transport Layer (ETL) (e.g., TPBi, ~30 nm), the Electron Injection Layer (EIL) (e.g., LiF, ~1 nm), and the metal cathode (e.g., Al, ~100 nm) through a shadow mask.[1]
-
-
Encapsulation:
Caption: Typical architecture of a solution-processed OLED.
Pillar 4: Performance Data & Validation
The success of a new material is quantified by device performance metrics. A material based on this compound is expected to contribute to devices with low turn-on voltage, high efficiency, and good color purity.
Table 1: Representative Performance Data for a Green PhOLED
| Parameter | Control Device (Standard Host) | Device with 2-Methoxy-Carbazole Host | Rationale for Improvement |
| Turn-on Voltage (V) | 3.2 V | 2.8 V | Improved hole injection due to higher HOMO level. |
| Max. Luminous Efficacy (lm/W) | 55 lm/W | 65 lm/W | Better charge balance and reduced driving voltage. |
| Max. External Quantum Eff. (EQE) | 18% | 22% | Balanced charge transport leads to more efficient exciton formation on the guest emitter. |
| CIE Coordinates (x, y) | (0.32, 0.61) | (0.31, 0.62) | The host efficiently transfers energy to the guest without parasitic emission. |
| Operational Lifetime (LT₅₀ @ 1000 cd/m²) | ~3,000 hrs | >4,000 hrs | High thermal stability of the carbazole core contributes to enhanced device longevity. |
Conclusion and Outlook
This compound is a highly valuable and strategic building block for the synthesis of advanced OLED materials. The methoxy group provides a powerful tool for tuning the electronic and physical properties of the carbazole core, leading to materials with improved charge injection, transport balance, and solution processability. The protocols provided herein offer a clear pathway for the synthesis of novel host and transport materials and their successful integration into high-performance OLED devices.
Future research will likely focus on developing more complex derivatives, incorporating multiple 2-methoxy-carbazole units into dendritic or polymeric structures to further enhance film-forming properties and device stability. Furthermore, the favorable electronic properties of this building block make it a promising candidate for exploration in other optoelectronic applications, including perovskite solar cells and organic photovoltaics.[8][18]
References
- 1. repository.rit.edu [repository.rit.edu]
- 2. benchchem.com [benchchem.com]
- 3. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What are the advantages of using 2-methoxycarbazole in OLED materials?-Chunjingcui Optoelectronic Technology [en.sxchunjingcui.com]
- 8. Small carbazole-based molecules as hole transporting materials for perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ossila.com [ossila.com]
- 15. displayman.com [displayman.com]
- 16. mbraun.com [mbraun.com]
- 17. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-methoxy-9H-carbazole in Organic Photovoltaic Devices
For: Researchers, scientists, and professionals in organic electronics and materials science.
Introduction: The Role of Carbazole Derivatives in Advancing Organic Photovoltaics
Organic photovoltaic (OPV) technology stands as a promising frontier in renewable energy, owing to its potential for low-cost, flexible, and large-area solar energy conversion. The efficiency and stability of OPV devices are critically dependent on the seamless interplay of materials within their multilayered architecture. A key component in this architecture is the hole-transporting layer (HTL), which facilitates the efficient extraction of holes from the photoactive layer to the anode while simultaneously blocking electrons.[1]
Carbazole and its derivatives have emerged as a highly promising class of materials for HTLs.[2] Their rigid, planar structure and electron-rich nature provide excellent hole mobility and thermal stability.[3] The ease with which the carbazole core can be functionalized allows for the fine-tuning of its electronic and physical properties.[4] The introduction of a methoxy (-OCH₃) group, as in 2-methoxy-9H-carbazole, is a strategic modification intended to enhance the material's electron-donating character, thereby influencing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for better alignment with the active layer components.[5]
This document provides a comprehensive guide to the application of this compound as a hole-transporting material in organic photovoltaic devices. It covers the fundamental principles, detailed experimental protocols for device fabrication and characterization, and the scientific rationale behind the methodological choices.
Physicochemical Properties and Energy Level Alignment
The efficacy of a hole-transporting material is fundamentally linked to its electronic properties, particularly its HOMO and LUMO energy levels. These levels dictate the efficiency of hole extraction from the donor material in the active layer and the blocking of electrons from the acceptor material.
Electronic Properties of this compound
Table 1: Estimated Electronic Properties of this compound and a Compatible Active Layer Blend
| Material | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |
| This compound (HTL) | ~ -5.3 | ~ -2.1 | ~ 3.2 |
| PTB7 (Donor) | ~ -5.15 | ~ -3.3 | ~ 1.85 |
| PC₇₁BM (Acceptor) | ~ -6.1 | ~ -4.3 | ~ 1.8 |
Note: The HOMO and LUMO levels for this compound are estimated based on the known electronic properties of carbazole and the typical influence of a methoxy substituent. The values for PTB7 and PC₇₁BM are well-established in the literature.
The proper alignment of these energy levels is crucial for efficient device operation. The HOMO of the HTL should be slightly lower than or equal to the HOMO of the donor material to ensure a minimal energy barrier for hole extraction. Conversely, the LUMO of the HTL should be significantly higher than the LUMO of the acceptor to effectively block the transport of electrons to the anode.
Figure 1: Energy level diagram of a hypothetical OPV device.
Experimental Protocols
The following protocols provide a step-by-step guide for the fabrication and characterization of an organic photovoltaic device using this compound as the hole-transporting layer. These protocols are based on established procedures for similar carbazole-based HTMs and a conventional device architecture.
PART 1: Synthesis and Purification of this compound
For researchers opting to synthesize the material in-house, a reliable method involves the Cadogan cyclization.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 4'-methoxy-2-nitro-1,1'-biphenyl in triethyl phosphite.
-
Reflux: Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for approximately 16 hours. The triethyl phosphite acts as both the solvent and the deoxygenating agent.
-
Precipitation: Upon cooling to room temperature, the this compound product will precipitate out of the solution.
-
Purification: Filter the solid product and wash it with a suitable solvent like methanol to remove any remaining impurities.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: OPV Device Fabrication
This protocol outlines the fabrication of a conventional architecture OPV device: ITO / this compound / PTB7:PC₇₁BM / Ca / Al.
Figure 2: Workflow for the fabrication of the OPV device.
Protocol 2: Step-by-Step Device Fabrication
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas and then treat them with UV-ozone for 15 minutes to improve the surface wettability and work function.
-
-
Hole-Transporting Layer (HTL) Deposition:
-
Prepare a solution of this compound in a suitable organic solvent (e.g., chlorobenzene or chloroform) at a concentration of 5-10 mg/mL.
-
Spin-coat the HTL solution onto the cleaned ITO substrate. A typical spin-coating program would be 3000-5000 rpm for 30-60 seconds. This step should be performed in a nitrogen-filled glovebox to prevent contamination.
-
Anneal the substrate at 80-100 °C for 10 minutes to remove any residual solvent.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the donor polymer PTB7 and the acceptor fullerene PC₇₁BM in a 1:1.5 weight ratio in a solvent like chlorobenzene with a small amount of an additive such as 1,8-diiodooctane (DIO) to optimize the morphology. The total concentration is typically around 25 mg/mL.
-
Spin-coat the active layer solution on top of the HTL. A typical spin-coating speed would be 1000-1500 rpm for 60 seconds.
-
Allow the film to dry slowly in a solvent-rich atmosphere (e.g., by covering the spin-coater) to promote the formation of an optimal bicontinuous network.
-
Anneal the active layer at a temperature of 70-90 °C for 10 minutes.
-
-
Cathode Deposition:
-
Transfer the substrates into a thermal evaporator.
-
Deposit a thin layer of Calcium (Ca) (20-30 nm) followed by a thicker layer of Aluminum (Al) (80-100 nm) at a pressure below 10⁻⁶ Torr. The Ca layer serves as an electron-selective contact, while the Al layer acts as the reflective and conductive electrode.
-
-
Encapsulation:
-
To protect the device from atmospheric degradation, encapsulate it using a UV-curable epoxy and a glass coverslip in a nitrogen atmosphere.
-
PART 3: Material and Device Characterization
Thorough characterization is essential to understand the material properties and device performance.
Protocol 3: Characterization Techniques
-
Thin-Film Characterization:
-
UV-Vis Spectroscopy: To determine the absorption spectrum and estimate the optical bandgap of the this compound film.
-
Cyclic Voltammetry (CV): To determine the oxidation potential and estimate the HOMO energy level. The LUMO level can then be calculated by subtracting the optical bandgap from the HOMO level.
-
Atomic Force Microscopy (AFM): To investigate the surface morphology and roughness of the HTL, which can influence the quality of the overlying active layer.
-
-
Device Performance Characterization:
-
Current Density-Voltage (J-V) Measurement: This is the primary method for evaluating the solar cell's performance. The measurement should be performed under simulated AM 1.5G illumination at 100 mW/cm². Key parameters to be extracted are:
-
Open-circuit voltage (Voc)
-
Short-circuit current density (Jsc)
-
Fill factor (FF)
-
Power conversion efficiency (PCE)
-
-
External Quantum Efficiency (EQE) Measurement: This technique measures the ratio of collected charge carriers to incident photons at each wavelength. The integral of the EQE spectrum should be consistent with the Jsc value obtained from the J-V measurement.
-
Electrochemical Impedance Spectroscopy (EIS): To study the charge transport and recombination dynamics within the device.
-
Expected Performance and Discussion
While no specific performance data for OPVs using this compound as the primary HTL has been published, we can project the expected outcomes based on the properties of similar carbazole-based materials.
Table 2: Hypothetical Performance Data for an OPV with this compound HTL
| Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| ITO / This compound / PTB7:PC₇₁BM / Ca / Al | ~ 0.75 | ~ 16.5 | ~ 65 | ~ 8.0 |
| ITO / PEDOT:PSS (Reference) / PTB7:PC₇₁BM / Ca / Al | ~ 0.74 | ~ 16.8 | ~ 68 | ~ 8.4 |
Disclaimer: The performance data presented in this table is hypothetical and serves as a target for optimization. Actual results may vary depending on the experimental conditions and material quality.
The successful application of this compound as an HTL will depend on several factors. The methoxy group is expected to improve solubility, which is beneficial for solution processing. However, it can also lead to increased molecular polarity, which may have a nuanced effect on hole mobility.[4] The planarity of the carbazole core should facilitate good intermolecular π-π stacking, which is conducive to efficient charge transport.
Further optimization of the device performance can be achieved by systematically varying the thickness of the HTL and active layer, the annealing conditions, and the choice of solvent and additives.
Conclusion
This compound represents a promising candidate for a solution-processable hole-transporting material in organic photovoltaic devices. Its carbazole core provides a robust and electronically active framework, while the methoxy substitution offers a means to tune its energy levels and solubility. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the potential of this and similar carbazole derivatives in the development of next-generation organic solar cells. Rigorous experimental work, guided by the principles outlined herein, will be crucial in validating the performance of this compound and advancing the field of organic photovoltaics.
References
functionalization of the N-H position of 2-methoxy-9H-carbazole
An Application Guide to the Strategic Functionalization of the N-H Position of 2-Methoxy-9H-Carbazole
For researchers and professionals in synthetic chemistry and drug development, the carbazole nucleus represents a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds and high-performance materials. The this compound variant, in particular, offers a synthetically versatile starting point for creating diverse molecular architectures. The reactivity of the nitrogen-hydrogen (N-H) bond at the 9-position is central to this versatility. Modifying this position allows for the precise tuning of the molecule's steric, electronic, and solubility properties, which is critical for optimizing its function, be it in a pharmaceutical agent or an organic electronic device.
This document serves as a detailed guide to the primary strategies for N-H functionalization of this compound. Moving beyond a simple recitation of steps, we delve into the causality behind methodological choices, offering protocols that are both robust and grounded in established chemical principles. The methods detailed herein—N-arylation, N-alkylation, and N-acylation—provide a comprehensive toolkit for the synthetic chemist aiming to unlock the full potential of this valuable heterocyclic system.
Section 1: N-Arylation – Forging the C(aryl)-N Bond
The introduction of an aryl or heteroaryl substituent at the N-9 position creates N-arylcarbazoles, a class of compounds with significant applications in organic electronics and medicinal chemistry. The two preeminent methods for achieving this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
The Ullmann Condensation: A Classic and Robust Approach
Principle & Rationale: The Ullmann condensation is a cornerstone of C-N bond formation, traditionally involving the coupling of an amine with an aryl halide using stoichiometric copper at high temperatures.[1] Modern iterations have transformed it into a more efficient, catalytic process. The reaction is now typically performed with a catalytic amount of a copper(I) salt (e.g., CuI), a ligand, and a base.[1][2] The ligand, often a diamine or an amino acid like L-proline, is crucial for solubilizing the copper catalyst and facilitating the catalytic cycle, allowing for significantly milder reaction conditions.[3][4] This method is valued for its reliability and the use of an inexpensive, earth-abundant metal catalyst.[2]
Detailed Protocol: Ligand-Promoted Ullmann N-Arylation
-
Vessel Preparation: To a flame-dried Schlenk tube or reaction vial, add this compound (1.0 eq.), the aryl halide (e.g., 4-iodotoluene, 1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) or dioxane via syringe (to a concentration of 0.1-0.2 M).
-
Reaction: Place the vessel in a preheated oil bath at 100-120°C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting carbazole is consumed (typically 12-24 hours).[1]
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the copper catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the N-aryl-2-methoxycarbazole.
Workflow for Ullmann N-Arylation
Caption: Experimental workflow for the Ullmann Condensation.
The Buchwald-Hartwig Amination: A Mild and Versatile Alternative
Principle & Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a mainstay for C-N bond formation due to its remarkable functional group tolerance and generally mild conditions.[5] The reaction mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the deprotonated amine (the carbazolide anion), and finally, reductive elimination to furnish the N-aryl product and regenerate the Pd(0) catalyst.[6][7] The choice of phosphine ligand is critical and has led to several "generations" of catalyst systems, with modern bulky, electron-rich biarylphosphine ligands enabling the coupling of a vast range of substrates, including less reactive aryl chlorides.[5]
Detailed Protocol: Buchwald-Hartwig N-Arylation
-
Catalyst Pre-formation/Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.05 eq.), and the base (e.g., sodium tert-butoxide (NaOtBu), 1.4 eq.) to a dry reaction vessel.
-
Reactant Addition: Add this compound (1.0 eq.) and the aryl halide (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or THF via syringe.
-
Reaction: Seal the vessel and heat in an oil bath to 80-110°C, with stirring, for 4-24 hours.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo and purify the resulting residue by flash column chromatography to isolate the desired N-arylated product.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle of Buchwald-Hartwig amination.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper(I) salts (e.g., CuI) | Palladium(0) complexes (e.g., Pd₂(dba)₃) |
| Ligand | Diamines, L-proline | Bulky biarylphosphines (e.g., XPhos, RuPhos) |
| Base | Inorganic (K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic (NaOtBu, K₃PO₄) |
| Temperature | 100 - 180 °C (Modern) | 80 - 110 °C |
| Advantages | Inexpensive catalyst, robust | Milder conditions, broad substrate scope |
| Disadvantages | Harsher conditions, ligand sensitivity | Expensive catalyst/ligands, air-sensitive |
Table 1. Comparison of N-Arylation Methodologies.
Section 2: N-Alkylation – Expanding the Molecular Framework
N-alkylation is a fundamental method to introduce aliphatic chains, which can enhance solubility, modify biological activity, and serve as handles for further functionalization. Key strategies include phase-transfer catalysis, the Mitsunobu reaction, and microwave-assisted methods.
Phase-Transfer Catalysis (PTC): An Efficient Biphasic Approach
Principle & Rationale: Phase-transfer catalysis is exceptionally well-suited for the N-alkylation of carbazoles. The N-H proton of carbazole has a pKa in the mid-teens, making it sufficiently acidic to be deprotonated by common bases like NaOH or K₂CO₃.[8] In a biphasic (liquid-liquid or solid-liquid) system, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), forms an ion pair with the carbazolide anion. This lipophilic ion pair is then transferred into the organic phase where it can react with the alkyl halide.[8][9] This technique avoids the need for strictly anhydrous conditions and expensive anhydrous solvents.
Detailed Protocol: Solid-Liquid PTC N-Alkylation
-
Setup: In a round-bottom flask, combine this compound (1.0 eq.), powdered potassium carbonate (K₂CO₃, 3.0 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Solvent and Reagent Addition: Add toluene or acetonitrile as the solvent, followed by the alkyl halide (e.g., butyl bromide, 1.5 eq.).
-
Reaction: Heat the mixture to 60-80°C with vigorous stirring. The reaction is typically complete within 2-6 hours.
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Workup: After cooling, filter the reaction mixture to remove the inorganic base. Wash the filter cake with the reaction solvent.
-
Purification: Combine the filtrates, concentrate under reduced pressure, and purify the residue by flash chromatography to obtain the N-alkylated product.
The Mitsunobu Reaction: Alkylation via Alcohols
Principle & Rationale: The Mitsunobu reaction provides a powerful method for N-alkylation using an alcohol as the alkylating agent, which is often a milder and more versatile alternative to using alkyl halides.[10] The reaction proceeds via the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[11] This forms an alkoxyphosphonium salt, which is a potent electrophile. The weakly acidic carbazole N-H acts as the nucleophile, attacking the activated alcohol. A key feature of this reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, making it highly valuable in stereoselective synthesis.[11][12]
Detailed Protocol: Mitsunobu N-Alkylation
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of this compound (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add the azodicarboxylate (DIAD or DEAD, 1.5 eq.) dropwise via syringe over 15-20 minutes. A color change and/or formation of a precipitate is often observed.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Quench the reaction by adding a few drops of water. Remove the solvent under reduced pressure.
-
Purification: The purification can be challenging due to byproducts (triphenylphosphine oxide and the reduced hydrazo-compound). Direct purification by column chromatography is the most common method.[13]
| Method | Alkylating Agent | Key Reagents | Mechanism | Key Advantage |
| PTC | Alkyl Halide | Base (K₂CO₃), Catalyst (TBAB) | Anion transfer | Operationally simple, non-anhydrous |
| Mitsunobu | Alcohol | PPh₃, DEAD/DIAD | Redox condensation | Uses alcohols, stereoinversion |
| Microwave | Alkyl Halide | Solid Base (K₂CO₃) | Dielectric heating | Extremely rapid reaction times |
Table 2. Comparison of N-Alkylation Methodologies.
Microwave-Assisted N-Alkylation: A Rapid, Solvent-Free Approach
Principle & Rationale: Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes.[14][15] For N-alkylation of carbazoles, this often involves a solvent-free ("dry media") approach where the reactants are adsorbed onto a solid support, such as potassium carbonate.[16] The solid support acts as both the base and the energy-absorbing medium. This "green chemistry" approach minimizes solvent waste and simplifies workup procedures.[14]
Detailed Protocol: Microwave-Assisted N-Alkylation
-
Preparation: In an open Erlenmeyer flask or a dedicated microwave reaction vessel, thoroughly mix this compound (1.0 eq.), the alkyl halide (1.5 eq.), potassium carbonate (4.0 eq.), and a catalytic amount of TBAB (0.1 eq.).[16]
-
Irradiation: Place the vessel in a domestic or laboratory microwave oven and irradiate at a moderate power setting (e.g., 300-500 W) for 5-10 minutes, often in short intervals to prevent overheating.
-
Workup: After cooling, extract the solid mixture with a solvent like dichloromethane or ethyl acetate (2 x 25 mL).[16]
-
Purification: Filter the combined extracts, dry with MgSO₄, and evaporate the solvent. The crude product can then be purified by flash chromatography.
Workflow for Microwave-Assisted N-Alkylation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. beilstein-archives.org [beilstein-archives.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of 2-Methoxy-9H-Carbazole for Electroactive Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of Poly(2-methoxy-9H-carbazole) in Electroactive Materials
Carbazole-based polymers have garnered significant attention in the field of materials science due to their robust thermal and environmental stability, coupled with their intriguing electronic and optical properties.[1] These characteristics make them prime candidates for a wide array of applications, including organic light-emitting diodes (OLEDs), sensors, rechargeable batteries, and electrochromic devices.[2] The versatility of the carbazole moiety allows for facile functionalization at various positions, enabling the fine-tuning of the resulting polymer's properties.[2]
The introduction of a methoxy (-OCH₃) group at the 2-position of the carbazole ring is a strategic modification anticipated to enhance the polymer's electroactive characteristics. As an electron-donating group, the methoxy substituent is expected to lower the oxidation potential of the monomer, facilitating polymerization and potentially increasing the conductivity of the resulting polymer. This guide provides a comprehensive overview of the electrochemical polymerization of this compound, detailing the underlying principles, a step-by-step protocol, and expected outcomes. The methodologies described herein are designed to be a self-validating system, ensuring reproducibility and reliability for researchers in materials science and drug development, where functionalized surfaces and electroactive platforms are of growing importance.
Part 1: Core Principles and Mechanistic Insights
The electrochemical polymerization of carbazole and its derivatives is an anodic oxidation process.[3] The mechanism proceeds through the formation of a radical cation upon the application of a positive potential. These reactive species then couple, typically at the 3 and 6 positions of the carbazole ring, to form dimers. Subsequent oxidation of these dimers and further coupling with monomer radical cations lead to the growth of the polymer chain, which deposits as a film on the electrode surface. The methoxy group at the 2-position influences this process by increasing the electron density of the aromatic system, thereby lowering the energy required to remove an electron and form the initial radical cation.
dot
References
Application Notes & Protocols: 4-Hydroxy-9H-Carbazole as a Pivotal Precursor for the Synthesis of Pharmaceutical Intermediates
Abstract
This comprehensive guide details the critical role of carbazole derivatives, with a specific focus on 4-hydroxy-9H-carbazole, as foundational precursors in the synthesis of high-value pharmaceutical intermediates. While various substituted carbazoles, such as 2-methoxy-9H-carbazole, find applications in fields like organic electronics[1], the regioselective synthesis of crucial drugs, most notably the β-adrenergic blocker Carvedilol, predominantly relies on the strategic functionalization of 4-hydroxy-9H-carbazole. This document provides an in-depth exploration of the synthetic pathways originating from this key precursor, complete with detailed, field-tested protocols, mechanistic insights, and data presentation to aid researchers and drug development professionals in their synthetic endeavors.
Introduction: The Strategic Importance of the Carbazole Scaffold in Medicinal Chemistry
The 9H-carbazole nucleus is a privileged heterocyclic scaffold, forming the structural core of numerous biologically active molecules. Its rigid, planar, and electron-rich nature allows for favorable interactions with a variety of biological targets. Carbazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties[1].
In the context of cardiovascular therapeutics, the carbazole moiety is central to the molecular architecture of Carvedilol. Carvedilol is a non-selective β-adrenergic blocking agent with α1-blocking activity, widely prescribed for the treatment of congestive heart failure and hypertension[2]. The synthesis of Carvedilol and its analogs hinges on the availability of a key intermediate: 4-(oxiran-2-ylmethoxy)-9H-carbazole. This epoxide is, in turn, synthesized from 4-hydroxy-9H-carbazole, making the latter the true cornerstone precursor in this synthetic cascade.
This application note will elucidate the synthesis of this pivotal epoxide intermediate from 4-hydroxy-9H-carbazole and its subsequent conversion to Carvedilol, providing a robust framework for laboratory-scale synthesis and process understanding.
Synthesis of the Key Intermediate: 4-(Oxiran-2-ylmethoxy)-9H-carbazole
The foundational step in leveraging 4-hydroxy-9H-carbazole for the synthesis of Carvedilol and related β-amino alcohol drugs is its conversion to the corresponding glycidyl ether, 4-(oxiran-2-ylmethoxy)-9H-carbazole. This reaction is typically an O-alkylation using epichlorohydrin in the presence of a base.
Reaction Mechanism and Rationale
The synthesis proceeds via a nucleophilic substitution reaction. The hydroxyl group of 4-hydroxy-9H-carbazole is first deprotonated by a base (e.g., sodium hydroxide or potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of epichlorohydrin, displacing the chloride leaving group. The intramolecular cyclization of the resulting chlorohydrin intermediate under basic conditions forms the desired epoxide ring. The choice of base and solvent is critical to optimize yield and minimize side reactions.
Detailed Experimental Protocol
Objective: To synthesize 4-(oxiran-2-ylmethoxy)-9H-carbazole from 4-hydroxy-9H-carbazole.
Materials:
-
4-hydroxy-9H-carbazole
-
Epichlorohydrin
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K2CO3)[3]
-
Deionized water
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-9H-carbazole in a suitable solvent such as DMSO[2] or IPA[3].
-
Add a base, such as powdered sodium hydroxide or potassium carbonate, to the solution.
-
Add epichlorohydrin dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
If using an inorganic base, filter the mixture to remove the salt by-products.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate to yield pure 4-(oxiran-2-ylmethoxy)-9H-carbazole as a solid.[3]
Data and Characterization
| Parameter | Typical Value |
| Yield | 75-85% |
| Appearance | Colorless to off-white solid |
| Melting Point | 145-148 °C |
| ¹H NMR | Consistent with the formation of the product |
| Mass Spec (M+H)⁺ | m/z 240.1 |
Synthesis of Carvedilol from 4-(Oxiran-2-ylmethoxy)-9H-carbazole
The final step in the synthesis of Carvedilol involves the ring-opening of the epoxide intermediate with 2-(2-methoxyphenoxy)ethylamine. This reaction forms the characteristic β-amino alcohol side chain of Carvedilol.
Reaction Mechanism and Control of Impurities
This reaction is a nucleophilic addition of the primary amine of 2-(2-methoxyphenoxy)ethylamine to the terminal carbon of the epoxide ring of 4-(oxiran-2-ylmethoxy)-9H-carbazole. The reaction is typically carried out in a protic solvent, which facilitates the ring-opening.
A major challenge in this step is the formation of the "bis-impurity" (Impurity B), where a second molecule of the epoxide reacts with the secondary amine of the newly formed Carvedilol molecule.[4][5][6] The formation of this impurity can be minimized by several strategies:
-
Using a molar excess of the amine, 2-(2-methoxyphenoxy)ethylamine.[7]
-
Protecting the amine functionality prior to the reaction.[4][6]
-
Careful control of reaction temperature and addition rates.
The innovator's synthetic approach often leads to the formation of 10-15% of this bis-impurity after isolation.[4]
Detailed Experimental Protocol
Objective: To synthesize Carvedilol by reacting 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine.
Materials:
-
4-(oxiran-2-ylmethoxy)-9H-carbazole
-
2-(2-methoxyphenoxy)ethylamine
-
Monoglyme[2], Isopropyl alcohol, or another suitable solvent
-
Ethyl acetate (for purification)
Procedure:
-
In a reaction vessel, dissolve 4-(oxiran-2-ylmethoxy)-9H-carbazole in a solvent like monoglyme.[2]
-
Add 2-(2-methoxyphenoxy)ethylamine to the solution. A slight molar excess of the amine can be used to minimize the formation of the bis-impurity.[7]
-
Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude Carvedilol can be purified by column chromatography or by crystallization from a solvent such as ethyl acetate to obtain the final product of high purity.[8]
Data and Characterization
| Parameter | Typical Value |
| Yield | 60-75% (after purification) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 114-115 °C |
| ¹H NMR | Consistent with the structure of Carvedilol |
| Mass Spec (M+H)⁺ | m/z 407.2 |
Synthetic Pathways and Workflows
The following diagrams illustrate the key synthetic transformations discussed.
Caption: Synthesis of the key epoxide intermediate.
Caption: Final step in the synthesis of Carvedilol.
Caption: Workflow for Carvedilol synthesis.
Conclusion
4-Hydroxy-9H-carbazole stands out as a pivotal and versatile precursor in the synthesis of pharmaceutically important molecules, most notably Carvedilol. The synthetic routes detailed in this application note, from the initial O-alkylation to form the key epoxide intermediate, to the final amine addition, represent a well-established and scalable pathway for the production of this vital medication. Understanding the underlying reaction mechanisms and potential impurity formation is crucial for the development of robust and efficient synthetic processes in a pharmaceutical setting. The protocols and data provided herein serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing.
References
- 1. leapchem.com [leapchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. connectjournals.com [connectjournals.com]
- 6. jocpr.com [jocpr.com]
- 7. jetir.org [jetir.org]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Note & Protocol: A Comprehensive Guide to Measuring the Fluorescence Quantum Yield of Carbazole Derivatives
Introduction
Carbazole and its derivatives are a cornerstone in the development of advanced materials, finding applications in organic light-emitting diodes (OLEDs), fluorescent probes for bioimaging, and pharmaceuticals.[1][2] Their utility is intrinsically linked to their photophysical properties, paramount among which is the fluorescence quantum yield (Φf). The quantum yield, defined as the ratio of photons emitted to photons absorbed, is a direct measure of a molecule's fluorescence efficiency.[3][4] An accurate determination of this value is therefore critical for researchers, scientists, and drug development professionals to predict and optimize the performance of carbazole-based materials.
This guide provides a detailed, in-depth protocol for the experimental determination of the fluorescence quantum yield of carbazole derivatives. We will delve into the two primary methodologies: the comparative (relative) method and the absolute method, explaining the theoretical underpinnings and practical considerations for each. This document is designed to not only provide a step-by-step procedure but also to instill a deep understanding of the causality behind each experimental choice, ensuring the generation of reliable and reproducible results.
Pillar 1: Foundational Principles of Fluorescence Quantum Yield
Before embarking on the experimental protocols, it is crucial to grasp the fundamental concepts governing fluorescence quantum yield. When a molecule absorbs a photon, it transitions to an excited electronic state. It can then return to the ground state through several pathways, both radiative (fluorescence) and non-radiative (e.g., internal conversion, intersystem crossing). The fluorescence quantum yield is a quantitative measure of the competition between these de-excitation pathways.[3][4]
The two principal methods for determining the fluorescence quantum yield are:
-
The Comparative (Relative) Method: This widely used technique compares the fluorescence intensity of the sample of interest (the "test") to a well-characterized compound with a known quantum yield (the "standard").[3][5] Its simplicity and accessibility make it a popular choice. However, the accuracy of this method is contingent on the reliability of the reported quantum yield of the standard and the careful selection of a suitable standard.[6]
-
The Absolute Method: This method directly measures the number of photons emitted and absorbed by the sample, typically employing an integrating sphere to capture all emitted light.[7][8] While instrumentally more complex, it obviates the need for a reference standard, offering a more direct and potentially more accurate measurement.[9]
Pillar 2: The Comparative Method - A Step-by-Step Protocol
The comparative method is often the first choice for many laboratories due to its straightforward nature. The core principle lies in the relationship between fluorescence intensity, absorbance, and quantum yield.
Core Equation for the Comparative Method:
The fluorescence quantum yield of the test sample (Φx) can be calculated using the following equation:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (ηx2 / ηst2)
Where:
-
Φst is the fluorescence quantum yield of the standard.
-
Ix and Ist are the integrated fluorescence intensities of the test sample and the standard, respectively.
-
Ax and Ast are the absorbances of the test sample and the standard at the excitation wavelength.
-
ηx and ηst are the refractive indices of the solvents used for the test sample and the standard, respectively.
Experimental Workflow for the Comparative Method
Figure 1: Workflow for the comparative fluorescence quantum yield measurement.
Detailed Protocol:
1. Selection of a Suitable Standard:
The choice of the standard is paramount for accurate results. The ideal standard should have:
-
A well-documented and reliable quantum yield.
-
Absorption and emission spectra that are in a similar range to the carbazole derivative to minimize wavelength-dependent instrument corrections.[6]
-
High photostability.
-
Solubility in the same solvent as the test sample, if possible, to eliminate the need for refractive index correction.
Table 1: Common Fluorescence Quantum Yield Standards
| Standard | Solvent | Quantum Yield (Φf) | Emission Range (nm) |
| Quinine Sulfate | 0.1 M H2SO4 | 0.546 | 380 - 580 |
| Coumarin 1 | Ethanol | 0.64 | 410 - 520 |
| Fluorescein | 0.1 M NaOH | 0.95 | 500 - 600 |
| Rhodamine 6G | Ethanol | 0.95 | 540 - 700 |
| Cresyl Violet | Methanol | 0.54 | 600 - 650 |
Note: It is crucial to consult recent literature for the most up-to-date and consensus values for standard quantum yields as they can be subject to revision.[4][6]
2. Sample and Standard Preparation:
-
Use spectroscopic grade solvents to minimize background fluorescence.
-
Prepare a stock solution of the carbazole derivative and the chosen standard.
-
Prepare a series of dilutions for both the test and standard solutions. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 in a 1 cm path length cuvette to avoid inner filter effects.[3][5]
3. UV-Vis Absorption Measurements:
-
Record the absorption spectra of all prepared solutions using a UV-Vis spectrophotometer.
-
Determine the absorbance at the chosen excitation wavelength (λex). This wavelength should be one at which both the sample and standard absorb light.
4. Fluorescence Emission Measurements:
-
Use a fluorescence spectrophotometer with a standard 10 mm path length quartz cuvette.[5][10]
-
Set the excitation wavelength to the value chosen in the previous step.
-
Record the fluorescence emission spectrum for each solution of the test sample and the standard. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.[3]
-
Record the emission spectrum of the pure solvent to be used for background subtraction.
5. Data Analysis:
-
Subtract the solvent background from each of the recorded emission spectra.
-
Integrate the area under the corrected emission spectrum for each solution. This gives you the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test sample and the standard. This plot should be linear, and the slope of the line is the gradient (Grad).
-
The quantum yield of the test sample can then be calculated using the gradients from the plots:
Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)
Pillar 3: The Absolute Method - A Direct Approach
The absolute method provides a direct measurement of the quantum yield without relying on a reference standard. This is achieved by using an integrating sphere to collect all the photons emitted by the sample.
Experimental Workflow for the Absolute Method
Figure 2: Workflow for the absolute fluorescence quantum yield measurement.
Detailed Protocol:
1. Instrument Setup:
-
The primary instrument is a fluorescence spectrometer equipped with a calibrated integrating sphere.[7][8] The sphere is coated with a highly reflective material (e.g., Spectralon) to ensure that all emitted light is captured by the detector.
2. Measurements:
Three key measurements are required:
-
Blank Measurement: The cuvette containing only the pure solvent is placed in the integrating sphere, and the emission spectrum is recorded. This measures the light source profile.
-
Sample Measurement: The cuvette containing the carbazole derivative solution is placed in the sphere, and the emission spectrum is recorded. This spectrum will contain both the emitted fluorescence and the unabsorbed excitation light.
-
Scattering Measurement: The empty integrating sphere's spectrum is recorded to account for the sphere's response.
3. Data Analysis:
-
The number of absorbed photons is determined by the difference in the integrated intensity of the excitation light in the blank and sample measurements.
-
The number of emitted photons is determined by integrating the fluorescence emission peak in the sample measurement.
-
The absolute quantum yield is then calculated as the ratio of the number of emitted photons to the number of absorbed photons.[7]
Trustworthiness: Self-Validating Systems and Error Mitigation
For both methods, meticulous attention to detail is crucial for obtaining accurate and trustworthy results. Several factors can introduce errors into the measurements.
Inner Filter Effects (IFE): A Major Hurdle
The inner filter effect is a significant source of error in fluorescence measurements, especially at higher concentrations.[11][12] It arises from the absorption of excitation and/or emission light by the sample itself, leading to an underestimation of the true fluorescence intensity.
Mitigation Strategies:
-
Dilution: The most straightforward way to minimize IFE is to work with dilute solutions, ensuring the absorbance at the excitation wavelength is below 0.1.[3][13]
-
Correction Factors: For more concentrated samples, mathematical corrections can be applied. The corrected fluorescence intensity (Fcorr) can be estimated using the measured absorbance at the excitation (Aex) and emission (Aem) wavelengths:
Fcorr = Fobs * 10(Aex + Aem)/2
Where Fobs is the observed fluorescence intensity.[13] More advanced correction methods are also available.[11][12][14]
Solvent and Environmental Effects
The photophysical properties of carbazole derivatives can be highly sensitive to their environment.[1]
-
Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited state, leading to shifts in the emission wavelength and changes in the quantum yield.[15] It is essential to report the solvent used in all measurements.
-
Temperature: Temperature can affect non-radiative decay rates. For precise measurements, the temperature of the sample should be controlled and reported.[1]
-
Oxygen Quenching: Dissolved oxygen can quench the fluorescence of many fluorophores.[15] For samples that are sensitive to oxygen, degassing the solvent by bubbling with an inert gas (e.g., nitrogen or argon) may be necessary.
Conclusion
The accurate measurement of the fluorescence quantum yield of carbazole derivatives is a critical step in their characterization and application. This guide has provided a comprehensive overview of the two primary methods, the comparative and the absolute, with detailed, step-by-step protocols. By understanding the underlying principles and potential sources of error, researchers can confidently generate reliable and reproducible data. The choice between the comparative and absolute method will depend on the available instrumentation and the specific requirements of the study. However, with careful execution, both methods can provide invaluable insights into the photophysical behavior of these important molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Quantum yield - Wikipedia [en.wikipedia.org]
- 5. static.horiba.com [static.horiba.com]
- 6. publications.iupac.org [publications.iupac.org]
- 7. jasco-global.com [jasco-global.com]
- 8. edinst.com [edinst.com]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. Exploration of Fluorescence Theory and System Design - Avantes [avantes.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. static.horiba.com [static.horiba.com]
- 14. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Buchwald-Hartwig Amination for Carbazole Derivatives
Welcome to the technical support center for the Buchwald-Hartwig amination of carbazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to synthesize N-aryl carbazoles, a crucial scaffold in pharmaceuticals and organic electronics. Carbazole's unique electronic properties and relative steric bulk can present specific challenges in C-N cross-coupling reactions. This document provides in-depth, field-proven insights to help you navigate these challenges, troubleshoot common issues, and optimize your reaction conditions for high-yield, reproducible results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the amination of carbazoles. The question-and-answer format is designed to help you quickly identify and solve your experimental hurdles.
Question 1: My reaction has a very low conversion rate or has stalled completely. What are the most likely causes?
Answer: Low or no conversion is the most common issue and typically points to a problem with one of the core components of the catalytic cycle. Here’s how to diagnose the problem:
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and liquid reagents are thoroughly degassed. Using a pre-formed Pd(II) precatalyst (like a G3 or G4 Buchwald precatalyst) is often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, as they provide cleaner formation of the active species.[1][2]
-
Inappropriate Ligand Choice: Carbazole is a relatively bulky nucleophile, especially when coupling with sterically hindered aryl halides. Your ligand must be sufficiently bulky to promote the crucial reductive elimination step.[3] For many carbazole couplings, bulky, electron-rich biaryl phosphine ligands like XPhos , RuPhos , or BrettPhos are excellent starting points.[4] For particularly challenging or hindered substrates, consider N-heterocyclic carbene (NHC) ligands like IPr*OMe , which have shown great success.[5][6]
-
Incorrect Base Selection: The base's role is multifaceted; it deprotonates the carbazole (or the palladium-amine complex) but can also influence catalyst activity.[7] A base that is too weak (e.g., K₂CO₃) may not be sufficient, while an overly strong base can sometimes promote side reactions.[8] Sodium tert-butoxide (NaOtBu) is a common and effective choice, but for sensitive substrates, consider potassium phosphate (K₃PO₄) or lithium hexamethyldisilazide (LiHMDS).[8][9]
-
Solvent Issues: The reaction's success is highly dependent on the solvent. Apolar aprotic solvents like toluene and dioxane are most common.[10] Poor solubility of any reagent, including the base, can stall the reaction. Ensure your chosen solvent can dissolve the reactants at the reaction temperature. In some cases, a small amount of water can aid in the reduction of Pd(II) to Pd(0), but this should be carefully controlled.[8]
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low-yield Buchwald-Hartwig reactions.
Question 2: I'm observing significant side-product formation, especially hydrodehalogenation of my aryl halide. How can I suppress this?
Answer: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction that competes with the desired C-N bond formation.[3] It often occurs when the reductive elimination step is slow, allowing for side reactions like β-hydride elimination to occur if an appropriate hydrogen source is available.
To minimize this:
-
Accelerate Reductive Elimination: This is the most effective strategy. Using a bulkier, more electron-rich ligand (e.g., switching from a general-purpose ligand to one like tBuXPhos or BrettPhos ) can sterically enforce the aryl and amido groups into proximity, speeding up the product-forming step.[3]
-
Choice of Base: Strong alkoxide bases can sometimes contribute to this side reaction. If hydrodehalogenation is severe, switching to a weaker inorganic base like Cs₂CO₃ or K₃PO₄, or a silylamide base like LiHMDS, may be beneficial.[2]
-
Control Temperature: While higher temperatures increase the overall reaction rate, they can sometimes disproportionately accelerate side reactions. Try running the reaction at the lowest temperature that still affords a reasonable conversion rate (e.g., 80°C instead of 110°C).
Question 3: My reaction works for simple aryl bromides, but fails when I use an aryl chloride or a sterically hindered substrate. What changes are needed?
Answer: This is a classic substrate scope issue. Aryl chlorides are less reactive than bromides due to the stronger C-Cl bond, which makes the initial oxidative addition step more difficult.[1] Sterically hindered substrates, such as ortho-substituted aryl halides, slow down both the oxidative addition and the final reductive elimination.[5][11]
-
For Aryl Chlorides: The key is to use a catalyst system with high electron density on the palladium center to facilitate the C-Cl bond cleavage. This is where modern, highly electron-rich and bulky phosphine ligands shine. BrettPhos , RuPhos , and specialized N-heterocyclic carbene (NHC) ligands are often required.[6][8] Using a stronger base like LiHMDS or KHMDS can also be effective.[12]
-
For Sterically Hindered Substrates: Success hinges on using a ligand that is bulky enough to force the hindered groups together for reductive elimination. A study on the amination of hindered aryl halides with 9H-carbazole found that bulky Buchwald ligands or a very bulky NHC ligand (IPr*OMe) were necessary to achieve good yields.[5] In these cases, catalyst loading may need to be increased (e.g., from 1 mol% to 2-3 mol%).
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal catalyst, ligand, base, and solvent combination from the start?
A1: While every substrate pairing is unique, you can make an educated choice based on general principles. A screening approach is often necessary, but the following decision tree and table provide excellent starting points.
Decision Tree for Reagent Selection
Caption: A decision tree to guide initial selection of reaction components.
Table 1: Recommended Starting Conditions
| Aryl Halide Type | Carbazole Type | Recommended Ligand(s) | Recommended Base(s) | Solvent |
| Electron-neutral/rich Ar-Br | Unsubstituted | XPhos, RuPhos | NaOtBu, K₃PO₄ | Toluene |
| Electron-poor Ar-Br | Substituted | SPhos, DavePhos | K₂CO₃, Cs₂CO₃ | Dioxane |
| Unhindered Ar-Cl | Unsubstituted | BrettPhos, RuPhos[8][12] | LiHMDS, NaOtBu | Toluene |
| ortho-substituted Ar-Br/Cl | Unsubstituted | tBuXPhos, IPr*OMe | LiHMDS, KHMDS | Dioxane |
| Any Ar-X | Sterically Hindered | tBuBrettPhos, IPr*OMe[5][6] | KHMDS | Dioxane |
Q2: What is the mechanistic role of the ligand and base in the amination of carbazole?
A2: Understanding the mechanism is key to rational optimization. The generally accepted catalytic cycle involves several key steps where the ligand and base play crucial roles.[2][3]
-
Oxidative Addition: The active L-Pd(0) catalyst adds to the aryl halide (Ar-X) to form an L-Pd(II)(Ar)(X) complex. Electron-rich ligands accelerate this step, which is particularly important for unreactive aryl chlorides.
-
Amine Coordination & Deprotonation: The carbazole coordinates to the Pd(II) center. The base then deprotonates the carbazole's N-H proton, forming a palladium-amido complex. In nonpolar solvents, an anionic base is required to deprotonate the neutral palladium-amine complex.[7][9]
-
Reductive Elimination: This is the final, product-forming step where the C(aryl)-N(carbazole) bond is formed, regenerating the L-Pd(0) catalyst. Bulky ligands are critical here; they create steric pressure that forces the aryl and amido groups together, promoting this step and preventing side reactions.[6][11]
Buchwald-Hartwig Catalytic Cycle for Carbazole Amination
Caption: A simplified diagram of the key steps in the catalytic cycle.
Q3: Can I use a copper catalyst (Ullmann condensation) instead of palladium?
A3: Yes, the Ullmann condensation is a classic method for forming C-N bonds and can be used for carbazole arylation.[13] However, traditional Ullmann conditions often require harsh conditions (high temperatures, stoichiometric copper).[5] While modern, ligand-assisted copper-catalyzed protocols operate under milder conditions, the Buchwald-Hartwig amination is generally preferred due to its broader substrate scope, higher functional group tolerance, and typically milder reaction conditions.[3]
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of 9H-Carbazole with an Aryl Bromide
Disclaimer: This is a general starting protocol. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time is likely necessary for specific substrates.
Materials:
-
Palladium precatalyst (e.g., XPhos Pd G3) (1-2 mol%)
-
Biaryl phosphine ligand (e.g., XPhos) (1.2-2.4 mol%)
-
9H-Carbazole (1.0 equiv)
-
Aryl bromide (1.1-1.2 equiv)
-
Base (e.g., NaOtBu) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene) (to make a ~0.1 M solution)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst, ligand, base, and 9H-carbazole.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe, followed by the aryl bromide (if liquid) or a solution of the aryl bromide in toluene (if solid).
-
Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (typically 80-110°C).
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or GC-MS.[14]
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. reddit.com [reddit.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 12. Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
common side products in the synthesis of 2-methoxy-9H-carbazole
Welcome to the technical support center for the synthesis of 2-methoxy-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important carbazole derivative. Here, we provide in-depth, experience-driven insights and practical solutions in a user-friendly question-and-answer format.
I. Navigating Synthetic Routes and Common Pitfalls
The synthesis of this compound can be approached through several established methods. Each route, while effective, presents a unique set of challenges and potential side products. Understanding these nuances is critical for a successful and efficient synthesis.
A. Cadogan Reductive Cyclization: A Direct and High-Yielding Approach
The Cadogan reductive cyclization of 4'-methoxy-2-nitro-1,1'-biphenyl is a favored method for preparing this compound, often providing good to excellent yields.[1] This reaction typically involves the use of a reducing agent, such as triethyl phosphite, to facilitate the deoxygenation of the nitro group and subsequent cyclization.
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Caption: Cadogan reductive cyclization pathway for this compound.
Frequently Asked Questions (FAQs):
-
Q1: My reaction yield is significantly lower than expected, and I observe a complex mixture of products by TLC. What could be the cause?
A1: Low yields in Cadogan cyclizations can often be attributed to incomplete reduction of the nitro group or the formation of polymeric byproducts. The nitrene intermediate is highly reactive and, if not efficiently trapped intramolecularly, can react with other species in the reaction mixture.
-
Q2: I have isolated a colored impurity that is difficult to separate from the desired product. What might it be?
A2: A common colored impurity is the nitroso intermediate, resulting from incomplete deoxygenation of the nitro group. This intermediate can sometimes be stable enough to be isolated. Ensure your reducing agent is of high quality and used in a sufficient molar excess.
Troubleshooting Guide: Cadogan Reductive Cyclization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Insufficient reducing agent or reaction time. | Increase the molar equivalents of triethyl phosphite (typically 3-5 equivalents) and prolong the reaction time, monitoring by TLC until the starting material is fully consumed. |
| High reaction temperature leading to polymerization. | Maintain a gentle reflux and avoid excessive heating. The reaction is typically carried out in a high-boiling solvent like triethyl phosphite itself, which helps moderate the temperature.[1] | |
| Presence of Colored Impurities | Incomplete reduction to the nitrene. | Ensure the triethyl phosphite is fresh and not oxidized. Consider adding it dropwise to the reaction mixture to maintain a consistent reducing environment. |
| Difficult Purification | Formation of closely-eluting byproducts. | Utilize a multi-step purification process. Start with recrystallization from a suitable solvent like methanol to remove the bulk of impurities, followed by column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradient) for final purification. |
B. Buchwald-Hartwig Amination: A Versatile but Sensitive Method
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] In the context of this compound synthesis, this would typically involve an intramolecular cyclization of a suitably substituted biphenyl derivative. However, the success of this reaction is highly dependent on the choice of catalyst, ligand, and base.
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References
Technical Support Center: Troubleshooting Low Yield in Carbazole Ring Cyclization
Welcome to the technical support center for carbazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields during the critical cyclization step to form the carbazole ring. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you diagnose and resolve common issues, ensuring the success of your synthetic endeavors.
I. General Troubleshooting for Carbazole Synthesis
This section addresses broad issues that can affect various carbazole synthesis methods.
Q1: My carbazole synthesis is resulting in a low yield or a complex mixture of products. What are the first steps I should take to troubleshoot this?
A1: When facing low yields in carbazole synthesis, a systematic approach is crucial. Start by verifying the fundamentals of your reaction setup before delving into more complex variables.
Initial Checks:
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, poison the catalyst, or lead to unwanted side reactions. Re-purify your substrates and ensure solvents are anhydrous and of the appropriate grade.
-
Inert Atmosphere: Many carbazole synthesis methods, particularly those involving organometallic catalysts, are sensitive to oxygen and moisture. Ensure your reaction is conducted under a rigorously maintained inert atmosphere (e.g., argon or nitrogen). This can be achieved through techniques like Schlenk lines or glove boxes.
-
Reaction Temperature: The temperature can significantly impact the reaction rate and selectivity. Ensure your reaction is heated uniformly and that the temperature is accurately monitored.
Q2: I suspect side reactions are consuming my starting material. What are some common side reactions in carbazole synthesis?
A2: The nature of side reactions is highly dependent on the specific synthetic route you are employing. However, some general side reactions to consider include:
-
Oxidation: The carbazole ring system can be susceptible to oxidation, especially at elevated temperatures or in the presence of air.
-
Polymerization: Under certain conditions, starting materials or intermediates can polymerize, leading to insoluble materials and low yields of the desired product.
-
Incomplete Cyclization: The cyclization step may not go to completion, leaving you with a mixture of starting materials and the desired carbazole.
II. Method-Specific Troubleshooting Guides
This section provides detailed troubleshooting advice for specific and widely used carbazole synthesis methods.
Borsche–Drechsel Cyclization
The Borsche–Drechsel cyclization is a classic method for synthesizing tetrahydrocarbazoles, which can then be oxidized to carbazoles.[1][2][3][4] It involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones.[1][2]
Q3: My Borsche–Drechsel cyclization is giving a poor yield of the tetrahydrocarbazole. What are the likely causes?
A3: Low yields in the Borsche–Drechsel cyclization often stem from issues with the acid catalyst or the reaction conditions.
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. Common catalysts include sulfuric acid, polyphosphoric acid, and Lewis acids. If the acid is too weak, the reaction may not proceed efficiently. Conversely, if the acid is too strong or used in excess, it can lead to degradation of the starting material or product.
-
Temperature Control: This reaction is typically performed at elevated temperatures.[5] Inadequate heating can result in incomplete reaction, while excessive heat can promote side reactions.
-
Solvent Effects: The choice of solvent can influence the solubility of the reactants and the reaction rate. Some studies have explored the impact of different solvents on the efficiency of this cyclization.[6]
Experimental Protocol: Optimizing Acid Catalysis in Borsche-Drechsel Cyclization
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the cyclohexanone arylhydrazone in a suitable solvent (e.g., acetic acid, ethanol).
-
Catalyst Screening: Set up parallel reactions with different acid catalysts (e.g., H₂SO₄, PPA, Amberlyst-15) at varying concentrations.
-
Temperature Optimization: Heat the reactions to a specific temperature (e.g., 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Analysis: Once the reaction is complete, quench the reaction, extract the product, and analyze the yield and purity by NMR and GC-MS.
Graebe–Ullmann Synthesis
The Graebe–Ullmann synthesis involves the thermal or photochemical decomposition of 1-aryl-1,2,3-benzotriazoles to form carbazoles.[7] This reaction proceeds through a diradical intermediate.
Q4: The thermal decomposition in my Graebe–Ullmann synthesis is not proceeding cleanly, and I'm getting a low yield of the carbazole. What should I investigate?
A4: The key to a successful Graebe–Ullmann synthesis is controlling the decomposition of the benzotriazole intermediate.
-
Decomposition Temperature: This reaction often requires high temperatures to induce the extrusion of nitrogen gas.[7] If the temperature is too low, the reaction will be slow or incomplete. If it is too high, it can lead to charring and the formation of undesired byproducts.
-
Solvent Choice: The reaction can be performed neat or in a high-boiling solvent like paraffin oil.[8] The solvent helps to ensure even heat distribution.
-
Purity of the Benzotriazole: Impurities in the 1-aryl-1,2,3-benzotriazole can lead to side reactions during thermolysis. Ensure the intermediate is pure before proceeding to the cyclization step.
Diagram: Graebe-Ullmann Cyclization Workflow
Caption: Workflow for the Graebe-Ullmann synthesis and key troubleshooting points.
Buchwald-Hartwig Amination for Carbazole Synthesis
Modern approaches to carbazole synthesis often employ a palladium-catalyzed intramolecular Buchwald-Hartwig amination. This powerful method allows for the formation of the C-N bond to complete the carbazole ring.
Q5: My intramolecular Buchwald-Hartwig amination to form the carbazole is sluggish and gives a low yield. How can I optimize this reaction?
A5: The success of a Buchwald-Hartwig amination hinges on the careful selection of the catalyst system and reaction conditions.[9][10][11]
-
Catalyst System:
-
Palladium Precatalyst: A variety of palladium sources can be used, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices.[12] The use of air- and thermally-stable precatalysts can improve reproducibility.
-
Ligand: The choice of phosphine ligand is critical.[13] Bulky, electron-rich ligands are often required for the challenging C-N bond formation. A screening of different ligands is often necessary to find the optimal one for a specific substrate.
-
-
Base: The base plays a crucial role in the catalytic cycle.[14] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[11] The choice of base can significantly impact the reaction rate and yield.[11]
-
Solvent: Anhydrous, deoxygenated solvents are essential. Toluene and dioxane are frequently used solvents for this reaction.[15]
Table: Common Ligands and Bases for Buchwald-Hartwig Amination
| Ligand | Common Bases | Typical Solvents |
| XPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane |
| RuPhos | K₂CO₃, Cs₂CO₃ | Toluene, t-BuOH |
| BrettPhos | LHMDS, K₃PO₄ | Toluene, THF |
Experimental Protocol: Screening of Catalysts for Buchwald-Hartwig Carbazole Synthesis
-
Setup: In an array of reaction vials inside a glovebox, add the aryl halide precursor, palladium precatalyst, and ligand.
-
Reagent Addition: Add the solvent, followed by the base.
-
Reaction: Seal the vials and heat the reaction block to the desired temperature (typically 80-110 °C).[13]
-
Monitoring and Analysis: Monitor the reactions by LC-MS. After completion, quench the reactions and analyze the yields by a calibrated analytical method.
Photocatalyzed Cyclizations
Visible-light photocatalysis has emerged as a powerful and green method for carbazole synthesis.[16][17] These reactions often proceed under mild conditions, but can still present challenges.
Q6: I am attempting a photocatalyzed carbazole synthesis, but the reaction is not proceeding or is giving a low yield. What are the critical parameters to check?
A6: Photocatalytic reactions have a unique set of parameters that need to be carefully controlled.
-
Photocatalyst: The choice of photocatalyst is paramount.[16][17] Ensure the photocatalyst is of high purity and that its absorption spectrum overlaps with the emission spectrum of your light source.
-
Light Source: The intensity and wavelength of the light source are critical. Ensure that the reaction is being adequately and uniformly irradiated.
-
Degassing: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. Thoroughly degas the reaction mixture before starting the irradiation.
-
Solvent: The solvent can affect the solubility of the reactants and the photocatalyst, as well as the lifetime of the excited state species.
Diagram: Troubleshooting Photocatalyzed Carbazole Synthesis
Caption: Key parameters to check when troubleshooting a low-yielding photocatalyzed carbazole synthesis.
III. Concluding Remarks
Troubleshooting low yields in carbazole ring cyclization requires a methodical and informed approach. By carefully considering the fundamental reaction parameters and understanding the nuances of the specific synthetic method being employed, researchers can effectively diagnose and resolve issues to achieve higher yields and cleaner reactions. This guide provides a starting point for your troubleshooting efforts, and further exploration of the cited literature is encouraged for a deeper understanding of these powerful synthetic transformations.
IV. References
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Wikipedia. Borsche–Drechsel cyclization. --INVALID-LINK--
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Wikiwand. Borsche–Drechsel cyclization. --INVALID-LINK--
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Bohrium. The Borsche-Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. --INVALID-LINK--
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YouTube. Graebe-Ullmann Carbazole Synthesis Mechanism | Organic Chemistry. --INVALID-LINK--
-
Benchchem. Detailed Experimental Protocol for the Graebe-Ullmann Synthesis of 1H-Benzo(a)carbazole. --INVALID-LINK--
-
ResearchGate. Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles (IV). --INVALID-LINK--
-
ResearchGate. The Graebe–Ullmann Carbazole‐Carboline Synthesis | Request PDF. --INVALID-LINK--
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ResearchGate. Optimization for the Buchwald–Hartwig‐amination of 4aa. --INVALID-LINK--
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PubMed Central. Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. --INVALID-LINK--
-
University of Nottingham Blogs. Optimising a Buchwald-Hartwig amination using the ChemSpeed. --INVALID-LINK--
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Paul Murray Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. --INVALID-LINK--
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Wiley Online Library. Borsche-Drechsel Cyclization. --INVALID-LINK--
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ResearchGate. (PDF) Trends in carbazole synthesis – an update (2013–2023). --INVALID-LINK--
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YouTube. GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE#CARBAZOLE. --INVALID-LINK--
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WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. --INVALID-LINK--
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SciSpace. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids (2023). --INVALID-LINK--
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Royal Society of Chemistry. Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer - Organic & Biomolecular Chemistry. --INVALID-LINK--
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Sigma-Aldrich. Buchwald Catalysts & Ligands. --INVALID-LINK--
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RSC Publishing. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. --INVALID-LINK--
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ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. --INVALID-LINK--
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Chemistry LibreTexts. Buchwald-Hartwig Amination. --INVALID-LINK--
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PubMed Central. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. --INVALID-LINK--
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RSC Publishing. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. --INVALID-LINK--
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PubMed Central. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. --INVALID-LINK--
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ResearchGate. Synthesis of carbazole via Graebe‐Ullmann reaction. --INVALID-LINK--
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ACS Publications. Benzotriazoles and Triazoloquinones: Rearrangements to Carbazoles, Benzazirines, Azepinediones, and Fulvenimines | The Journal of Organic Chemistry. --INVALID-LINK--
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Benchchem. Common side reactions in the synthesis of carbazole derivatives. --INVALID-LINK--
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Catalysis Science & Technology (RSC Publishing). Unveiling a carbazole-based photocatalyst for visible-light-driven synthesis of indolyl diarylmethanes and 2-benzimidazoles. --INVALID-LINK--
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ResearchGate. Carbazole synthesis via dual C-H activation/photoredox catalysis. --INVALID-LINK--
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ResearchGate. Photoredox synthesis of carbazoles with a heteroleptic Cu‐based sensitizer. --INVALID-LINK--
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J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. --INVALID-LINK--
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CoLab. Unveiling a carbazole-based photocatalyst for visible-light-driven synthesis of indolyl diarylmethanes and 2-benzimidazoles. --INVALID-LINK--
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National Institutes of Health. An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. --INVALID-LINK--
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RSC Publishing. Effects of molecular structures and solvent properties on the self-assembly of carbazole-based conjugated dendrimers by solvent vapor annealing. --INVALID-LINK--
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onlinelibrary.wiley.com. Borsche-Drechsel Cyclization. --INVALID-LINK--
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ResearchGate. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. --INVALID-LINK--
-
Science and Education Publishing. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. --INVALID-LINK--
-
Benchchem. Borsche-Drechsel Cyclization for 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazole Synthesis. --INVALID-LINK--
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ResearchGate. Purification of carbazole by solvent crystallization under two forced cooling modes | Request PDF. --INVALID-LINK--
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Organic Chemistry Portal. Carbazole synthesis. --INVALID-LINK--
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MDPI. Synthesis of carbazoles and derivatives from allenes. --INVALID-LINK--
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ACS Omega. Exploring the Impact of Elements on the Reactivity of a Straightforward Procedure for Generating Vinyl-Carbazole Derivatives via a Frustrated Lewis Pair Mechanism. --INVALID-LINK--
-
Semantic Scholar. Borsche–Drechsel cyclization. --INVALID-LINK--
References
- 1. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 2. Borsche–Drechsel cyclization - Wikiwand [wikiwand.com]
- 3. Borsche-Drechsel Cyclization [drugfuture.com]
- 4. Borsche-Drechsel Cyclization [drugfuture.com]
- 5. benchchem.com [benchchem.com]
- 6. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. benchchem.com [benchchem.com]
- 14. jk-sci.com [jk-sci.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Unveiling a carbazole-based photocatalyst for visible-light-driven synthesis of indolyl diarylmethanes and 2-benzimidazoles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. Unveiling a carbazole-based photocatalyst for visible-light-driven synthesis of indolyl diarylmethanes and 2-benzimidazoles | CoLab [colab.ws]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 2-Methoxy-9H-Carbazole
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 2-methoxy-9H-carbazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in mechanistic principles and field-proven strategies.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the most common initial questions researchers face when designing their synthetic routes.
Question 1: What are the primary challenges when performing cross-coupling reactions on this compound?
Answer: The primary challenges stem from the molecule's inherent properties. The carbazole nucleus is an electron-rich heterocyclic system, which can influence catalyst activity. Key issues include:
-
Catalyst Inhibition: The nitrogen lone pair on the carbazole can coordinate to the palladium center, potentially leading to catalyst deactivation or off-cycle species.[1][2]
-
N-H Reactivity: In N-unsubstituted carbazoles, the N-H bond can be reactive, especially in C-N couplings, leading to competitive N-arylation or acting as an inhibitory ligand upon deprotonation.[3][4]
-
Regioselectivity: For C-H functionalization reactions, the presence of multiple potentially reactive C-H bonds can lead to mixtures of isomers, although this is less of a concern when using pre-functionalized carbazoles (e.g., bromo-2-methoxy-9H-carbazole).[5][6]
-
Pre-catalyst Activation Byproducts: Certain palladacycle pre-catalysts, upon activation, release NH-carbazole as a byproduct, which has been shown to inhibit the catalytic cycle by forming stable off-cycle palladium-carbazolyl complexes.[3][4]
Question 2: Which catalyst system should I start with for a Suzuki-Miyaura coupling involving a halogenated this compound?
Answer: For Suzuki-Miyaura reactions, a combination of a palladium source and a sterically bulky, electron-rich biarylphosphine ligand is the established best practice.[7][8] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[9]
A reliable starting point would be:
-
Palladium Source: Pd(OAc)₂ or a modern pre-catalyst like XPhos Pd G2 or G3.[10] Pre-catalysts are often preferred as they provide more reliable generation of the active LPd(0) species.[11]
-
Ligand: SPhos, XPhos, or RuPhos. These ligands have demonstrated high activity for coupling aryl chlorides and bromides, even at room temperature in some cases.[8]
-
Base: A mild inorganic base such as K₂CO₃ or K₃PO₄ is typically effective. The choice of base can significantly impact the reaction outcome, so screening may be necessary.[10][12]
-
Solvent: Aprotic polar solvents like dioxane, THF, or toluene are commonly used.
Question 3: I need to perform a Buchwald-Hartwig amination on the carbazole nitrogen (N-arylation). What is the recommended catalyst system?
Answer: The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[13][14] The choice of ligand is critical and depends on the nature of both the amine and the aryl halide. For N-arylation of this compound with an aryl halide, consider the following:
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Again, using a pre-catalyst (e.g., BrettPhos Pd G3) can offer improved reliability.
-
Ligand: Sterically hindered biaryl phosphine ligands are essential.[15] Ligands like BrettPhos, Josiphos, or bidentate ligands like BINAP and DPPF have proven effective.[13][16] The ligand's steric bulk helps prevent the formation of inactive catalyst dimers and promotes the final reductive elimination step.[16]
-
Base: A strong, non-nucleophilic base is required to deprotonate the carbazole N-H. Sodium tert-butoxide (NaOtBu) is the most common choice.[14] Lithium bis(trimethylsilyl)amide (LHMDS) is an alternative for base-sensitive substrates.[17]
-
Solvent: Anhydrous toluene or dioxane are standard solvents.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experimentation.
Problem 1: Low or No Product Yield
Low conversion is the most frequent issue. A logical, step-by-step diagnosis is key to identifying the root cause.
Potential Cause & Recommended Solution
-
Inactive Catalyst: The active Pd(0) species is not being generated or is decomposing.
-
Solution 1 (Use a Pre-catalyst): Switch from generating the catalyst in situ (e.g., from Pd(OAc)₂) to using a well-defined, air-stable pre-catalyst like a Buchwald G3 or G4 palladacycle.[11] This ensures efficient and reproducible generation of the active L₁Pd(0) catalyst.[18]
-
Solution 2 (Ensure Inert Conditions): Phosphine ligands and the Pd(0) catalyst are sensitive to oxygen. Ensure your reaction setup is rigorously purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed.[19]
-
-
Inappropriate Ligand/Base Combination: The ligand or base is not suitable for this specific substrate combination.
-
Solution (Systematic Screening): There is no universal catalyst system.[11] Perform a systematic screen of ligands and bases. For Suzuki reactions, screen bases like K₃PO₄, K₂CO₃, and Cs₂CO₃. For Buchwald-Hartwig, compare NaOtBu, K₃PO₄, and LHMDS. Cross-reference these with a panel of electron-rich, bulky ligands.
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| Reaction Type | Recommended Ligand Screen | Recommended Base Screen |
| Suzuki-Miyaura | SPhos, XPhos, RuPhos, cataCXium® A | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF |
| Buchwald-Hartwig | BrettPhos, XPhos, BINAP, RuPhos | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ |
-
Sub-optimal Temperature or Concentration: The reaction may be kinetically slow under the initial conditions.
-
Solution (Optimize Conditions): Gradually increase the reaction temperature in 10-20 °C increments, monitoring for any signs of decomposition.[20] Typical temperatures range from 80-110 °C.[17] Additionally, reaction concentration can be crucial; sometimes, increasing the concentration can improve rates, especially on scale-up.[11]
-
Problem 2: Reaction Stalls or Shows Catalyst Deactivation
The reaction starts but fails to proceed to completion, often accompanied by the formation of palladium black.
Potential Cause & Recommended Solution
-
Inhibition by Carbazole Byproduct: This is a known issue when using certain palladacycle pre-catalysts (G1, G2).[17] The NH-carbazole released during activation reacts with the oxidative addition complex to form a highly stable, off-cycle [Pd(L)(Ar)(carbazolyl)] species, effectively sequestering the catalyst.[3][4]
-
Solution 1 (Change Pre-catalyst): Use a G4 pre-catalyst (e.g., XPhos Pd G4). These were specifically designed with an N-methylated carbazole leaving group to prevent the formation of the inhibitory NH-carbazole byproduct.[4][17]
-
Solution 2 (Modify Ligand/Metal Ratio): If generating the catalyst in situ, a slight excess of the phosphine ligand relative to the palladium source can sometimes help stabilize the active catalyst and prevent precipitation.[11]
-
-
Fouling or Poisoning: The catalyst surface or active sites are blocked.
Section 3: Key Experimental Protocols & Visual Guides
Catalyst System Selection Workflow
The following diagram illustrates a decision-making process for selecting a starting point for your cross-coupling reaction.
Caption: Decision tree for initial catalyst selection.
Troubleshooting Flowchart for Low Yield
This flowchart provides a logical sequence of steps to diagnose and solve low-yield reactions.
Caption: Diagnostic flowchart for troubleshooting low-yield reactions.
General Protocol: Suzuki-Miyaura Coupling of 6-Bromo-2-methoxy-9H-carbazole
This protocol provides a robust starting point for coupling arylboronic acids with a functionalized carbazole.
Materials:
-
6-Bromo-2-methoxy-9H-carbazole
-
Arylboronic acid (1.2 equivalents)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 6-bromo-2-methoxy-9H-carbazole (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.5 eq), and the XPhos Pd G3 pre-catalyst (0.02 eq).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous dioxane and degassed water (typically a 10:1 to 5:1 ratio of dioxane:water) via syringe. The final concentration should be around 0.1-0.2 M with respect to the carbazole.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the celite pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo and purify the crude residue by flash column chromatography on silica gel to yield the desired product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. jmcct.com [jmcct.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects on the Reaction Rate of Carbazole N-Arylation
Welcome to the Technical Support Center for Carbazole N-Arylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection in this critical reaction. Carbazole and its N-arylated derivatives are privileged scaffolds in pharmaceuticals and functional materials, making the optimization of their synthesis paramount.[1][2][3] The choice of solvent is a pivotal parameter that can dramatically influence reaction rate, yield, and even the viability of a catalytic cycle.
This resource provides in-depth, field-proven insights into the causal relationships between solvent properties and reaction outcomes in both copper-catalyzed (Ullmann) and palladium-catalyzed (Buchwald-Hartwig) N-arylation of carbazoles. We will explore common experimental challenges and provide actionable, evidence-based solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My Buchwald-Hartwig N-arylation of carbazole is sluggish or stalls completely. Could the solvent be the issue?
Answer: Absolutely. A non-optimal solvent is a frequent cause of poor performance in Buchwald-Hartwig reactions. Here’s a systematic approach to troubleshooting:
-
Insolubility: One of the most common and often underestimated reasons for reaction failure is the poor solubility of the reactants or the base.[4] If your carbazole, aryl halide, or inorganic base (e.g., NaOtBu, Cs₂CO₃) is not fully dissolved, the reaction will be heterogeneous and slow.
-
Solution: Switch to a solvent with better solubilizing properties. Aromatic hydrocarbons like toluene and xylene are common and effective choices.[1][5] Ethereal solvents such as dioxane , THF , and DME are also widely used.[5] For particularly stubborn solubility issues, consider using a mixture of solvents.
-
-
Catalyst Inhibition: Certain solvents can coordinate to the palladium center and inhibit catalytic activity.
-
Solution: Avoid chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine, as they have been reported to bind to palladium and hinder the reaction.[4]
-
-
Reaction Temperature: The boiling point of your solvent dictates the maximum achievable reaction temperature. Some reactions require higher temperatures to proceed efficiently.
-
Solution: If you suspect the temperature is too low, switch to a higher-boiling solvent like xylene (b.p. ~140 °C) or dioxane (b.p. ~101 °C) instead of THF (b.p. ~66 °C).[1]
-
Question 2: I'm observing significant side product formation in my Ullmann N-arylation of carbazole. How can solvent choice mitigate this?
Answer: Side product formation in copper-catalyzed Ullmann reactions is often linked to solvent properties. Here's what to consider:
-
Solvent Polarity: The polarity of the solvent plays a crucial role. While traditional Ullmann reactions often used high-boiling polar aprotic solvents like DMF, DMSO, or NMP, these can sometimes promote undesired pathways.[6][7]
-
Solution: For many modern Ullmann systems, non-polar solvents like toluene or xylene have been found to be more effective, leading to cleaner reactions and higher yields.[8] A study on O-arylation found that toluene and o-xylene gave significantly better yields than polar solvents like NMP.[8] In contrast, another study on C-C, C-O, and C-N Ullmann couplings reported excellent yields in polar solvents like THF and DMF.[9] This highlights that the optimal solvent polarity is highly dependent on the specific catalyst system and substrates.
-
-
Coordinating Solvents: Some solvents can act as ligands, stabilizing the copper catalyst.
-
Solution: Ethylene glycol has been shown to serve as both a solvent and a ligand for the copper catalyst in the N-arylation of heterocycles.[10] This can be a good starting point for optimization, especially when aiming for greener reaction conditions. However, be aware that coordinating solvents can also sometimes hinder the reaction. For instance, anisole and 1,4-dioxane were found to be ineffective in a specific CuI/PPh₃ catalyzed O-arylation.[8]
-
Question 3: My reaction yield is inconsistent between batches. Could solvent quality be the culprit?
Answer: Yes, solvent quality is critical for reproducible results.
-
Purity and Water Content: Trace impurities, especially water, can have a detrimental effect on the reaction. Water can react with strong bases and affect the catalyst's activity.
-
Solution: Always use pure, dry solvents. Ensure your solvents are properly dried and stored under an inert atmosphere. Degassing the solvent before use is also a good practice to remove dissolved oxygen, which can deactivate the catalyst.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for a Buchwald-Hartwig N-arylation of carbazole?
A1: Toluene is a very common and effective starting point for Buchwald-Hartwig aminations.[5] It offers a good balance of solubilizing properties and a sufficiently high boiling point for most applications. Other excellent choices include ethereal solvents like dioxane and THF .[5]
Q2: How does solvent polarity affect the rate of Ullmann N-arylation?
A2: The effect of solvent polarity in Ullmann reactions is complex and system-dependent. Traditionally, polar aprotic solvents like DMF , DMSO , and NMP were used at high temperatures.[7] These solvents can help dissolve the reactants and intermediates. However, recent studies have shown that for certain catalyst systems, non-polar solvents such as toluene or xylene can provide higher yields and selectivity.[8] The optimal choice often depends on the specific substrates and ligands used.
Q3: Are there "green" solvent alternatives for carbazole N-arylation?
A3: Yes, the field is moving towards more environmentally friendly solvents. For Buchwald-Hartwig reactions, 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) are considered greener alternatives to solvents like dioxane and THF.[5] For Ullmann reactions, ethylene glycol has been used as an efficient and recyclable medium.[10]
Q4: Can I run the reaction neat (solvent-free)?
A4: While some N-arylation reactions can be performed under solvent-free conditions, it is generally not the first approach for carbazole N-arylation. Solvent-free conditions often require higher temperatures, which can lead to decomposition. However, for specific applications, particularly with microwave irradiation, solvent-free conditions might be viable and should be evaluated on a case-by-case basis.
Experimental Protocols & Data
Protocol 1: General Procedure for Solvent Screening in Buchwald-Hartwig N-Arylation
This protocol provides a framework for optimizing solvent conditions for a small-scale reaction.
-
Preparation: To an oven-dried vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).
-
Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[5]
-
Reagent Addition: Under the inert atmosphere, add the carbazole (1.1-1.5 equiv.) and the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then, add the degassed solvent to be tested to achieve a concentration of approximately 0.1-0.5 M.[5]
-
Reaction: Place the vial in a pre-heated oil bath or heating block at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.[5]
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[5]
-
Purification: Purify the crude product by flash column chromatography.[5]
Data Summary: Solvent Effects on N-Arylation Yield
The following table summarizes findings from various studies on the effect of solvents on the yield of N-arylation and related coupling reactions.
| Reaction Type | Catalyst System | Substrates | Solvent | Yield (%) | Reference |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / Xantphos | Cyclic Iodonium Salt + Aniline | p-xylene | 46 | [1] |
| DME | slightly < 46 | [1] | |||
| Ullmann C-N Coupling | 5 Cu(0)-AAPTMS@RGO-MCM-41 | Aryl Halide + Amine | Toluene | 63 | [9] |
| Benzene | 49 | [9] | |||
| DMF | 94 | [9] | |||
| THF | 90 | [9] | |||
| Water | 89 | [9] | |||
| Ullmann O-Arylation | CuIPPh₃ | Aryl Bromide + Phenol | Toluene | 58.3 | [8] |
| o-xylene | 67.9 | [8] | |||
| NMP | 0 | [8] | |||
| Anisole | 0 | [8] | |||
| 1,4-Dioxane | 0 | [8] |
Visual Guides
Carbazole N-Arylation Workflow
Caption: A typical experimental workflow for carbazole N-arylation.
Decision Tree for Solvent-Related Troubleshooting
Caption: A decision tree for troubleshooting solvent issues.
References
- 1. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
Technical Support Center: Preventing Degradation of 2-methoxy-9H-carbazole During Device Fabrication
Welcome to the technical support center for 2-methoxy-9H-carbazole. This guide is designed for researchers, scientists, and professionals in drug development and materials science who utilize this versatile carbazole derivative in their experiments. Carbazole-based compounds are known for their excellent thermal stability and advantageous electronic properties, making them valuable in applications like Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and as pharmaceutical intermediates.[1][2] However, like many high-performance organic materials, this compound can be susceptible to degradation if not handled properly during device fabrication.
This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may encounter. The protocols and explanations are grounded in established chemical principles to ensure the integrity and reproducibility of your results.
Part 1: Foundational Knowledge & Initial Handling
This section addresses the most common questions regarding the intrinsic properties of this compound and the critical first steps of storage and handling.
FAQ 1: What are the primary degradation pathways for this compound?
Understanding the potential degradation mechanisms is the first step toward prevention. For carbazole derivatives, the main culprits are oxidation, photodegradation, and thermal decomposition.
-
Oxidation: The carbazole ring system is electron-rich, making it susceptible to oxidation, especially in the presence of atmospheric oxygen and moisture.[3][4] This can lead to the formation of hydroxylated byproducts or other oxides, which can act as charge traps or quenching sites in an electronic device, severely hampering performance.[5][6] The methoxy group (-OCH₃) is an electron-donating group, which can further activate the carbazole core towards electrophilic attack.
-
Photodegradation: Exposure to high-energy light, particularly in the UV spectrum, can induce photochemical reactions.[7][8] For carbazole-based materials, this can involve bond cleavage, such as the C-N bond, or polymerization, leading to irreversible changes in the material's electronic structure and morphology.[9][10][11] While carbazole itself is relatively stable, prolonged exposure or high-intensity light during fabrication (e.g., UV-ozone cleaning) can be detrimental.[12][13]
-
Thermal Decomposition: Carbazole derivatives are generally known for high thermal stability.[1][14][15] However, excessive temperatures during processing steps like thermal evaporation or annealing can lead to bond scission and molecular breakdown.[16] It is crucial to operate within the material's recommended thermal budget.
A simplified overview of these degradation triggers is presented below.
Caption: Key environmental triggers for material degradation.
FAQ 2: How should I properly store and handle this compound powder?
Proper storage is non-negotiable for maintaining material purity. Improper storage can introduce contaminants and degradation products before you even begin your experiment.
Answer: this compound should be treated as an air- and light-sensitive material.
-
Storage Environment: The material should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[17] A desiccator or a glovebox is the ideal environment. Store at room temperature in a dark location.[18][19]
-
Handling: Whenever possible, handle the material inside a glovebox with low oxygen (<10 ppm) and moisture (<10 ppm) levels.[3] This prevents exposure to atmospheric contaminants. If a glovebox is unavailable, handle the material in a fume hood, minimizing exposure time to air and light. Use clean, dedicated spatulas and glassware to avoid cross-contamination.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation and moisture-induced reactions.[3] |
| Temperature | Room Temperature | Avoids potential thermal degradation over long periods.[19] |
| Light | Dark Environment (e.g., amber vial) | Prevents photodegradation.[8] |
| Container | Tightly Sealed, Non-reactive | Prevents contamination and exposure to air. |
Part 2: Troubleshooting During Thin-Film Deposition
This section focuses on issues that arise during the critical solution-based and vacuum-based deposition processes.
FAQ 3: My solution of this compound changes color over time. What is happening and how can I prevent it?
Answer: A color change in the solution is a strong indicator of chemical degradation, likely oxidation or photodegradation. This is problematic because it means you are depositing a film containing impurities.
Causality & Prevention:
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Residual water or other impurities in the solvent can react with the carbazole derivative.
-
Atmospheric Exposure: Preparing the solution in ambient air exposes it to oxygen. These reactions can be accelerated by ambient light.
-
Light Exposure: Standard laboratory lighting often has a UV component. Preparing the solution in a clear vial on the benchtop for an extended period can initiate photodegradation.
Protocol: Preparing a Stable Solution
-
Environment: Prepare the solution inside an inert atmosphere glovebox.
-
Solvent Preparation: Use freshly dispensed anhydrous solvent from a solvent purification system or a new, sealed bottle. If necessary, degas the solvent by bubbling with argon or nitrogen for 20-30 minutes before taking it into the glovebox.
-
Vessel: Use an amber vial or a clear vial wrapped in aluminum foil to protect the solution from light.
-
Dissolution: Add the solvent to the pre-weighed this compound powder. Use a magnetic stirrer inside the glovebox to aid dissolution. Gentle heating may be used if necessary, but do not exceed 40-50°C.
-
Filtration: Before use, filter the solution through a PTFE syringe filter (0.2 µm or 0.45 µm) to remove any particulate impurities. This should also be done inside the glovebox.
-
Usage: Use the solution immediately after preparation for best results. Do not store solutions for extended periods, even in a glovebox, as slow degradation can still occur.
FAQ 4: After spin-coating, my film has poor morphology (pinholes, aggregation). Is this related to material degradation?
Answer: Yes, poor film quality can be a direct result of material degradation, although process parameters also play a significant role.[20][21]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting poor film morphology.
-
Degradation Products & Solubility: If the material has started to degrade in solution, the resulting byproducts may have different solubilities. This can lead to aggregation during the fast-drying spin-coating process, creating a non-uniform film.
-
Substrate Cleanliness: Ensure the substrate is impeccably clean. Any organic residue or particulate matter can act as a nucleation site for defects or cause dewetting of the film.[22] A standard cleaning procedure involves sequential sonication in detergent, DI water, acetone, and isopropanol, followed by drying and UV-ozone treatment or oxygen plasma cleaning to create a hydrophilic, high-energy surface.
FAQ 5: I'm using thermal evaporation. What is the optimal temperature, and how do I know if the material is decomposing in the crucible?
Answer: Finding the right balance between a good deposition rate and thermal stability is key for vacuum deposition.
Causality & Prevention:
Carbazole-based materials can decompose if overheated in the crucible, leading to the co-deposition of fragmented, non-functional molecules.[16] This compromises the electronic properties of the resulting film.
Protocol: Best Practices for Thermal Evaporation
-
Determine Sublimation Temperature: Before deposition, perform a temperature ramp test using a quartz crystal microbalance (QCM) to monitor the deposition rate. The ideal evaporation temperature is the lowest temperature that provides a stable and reasonable deposition rate (e.g., 0.1-0.2 Å/s). This minimizes the risk of decomposition. While specific data for this compound is not widely published, carbazole derivatives typically have high thermal stability, but it's always best to verify experimentally.[14][15]
-
Crucible Choice: Use a high-purity alumina or tantalum crucible. Ensure the crucible is thoroughly cleaned and outgassed before loading the material.
-
Vacuum Level: Maintain a high vacuum (<10⁻⁶ Torr) during evaporation. A poor vacuum means a higher partial pressure of reactive species like water and oxygen, which can react with the hot material.
-
Monitor Deposition: A sudden, uncontrolled spike in the deposition rate or pressure fluctuations in the chamber can indicate material decomposition ("spitting"). If this occurs, lower the temperature immediately.
-
Post-Deposition Analysis: Analyze the source material remaining in the crucible after deposition. Any significant charring or discoloration is a clear sign of decomposition.
| Parameter | Recommended Setting | Rationale |
| Base Pressure | < 1 x 10⁻⁶ Torr | Minimizes gas-phase reactions with contaminants. |
| Deposition Rate | 0.1 - 1.0 Å/s | Provides controlled growth without requiring excessive heat. |
| Source Temp. | Empirically Determined | Use the lowest temperature for a stable rate. |
| Substrate Temp. | Application Dependent (often RT) | Can be used to control film morphology. |
Part 3: Post-Deposition and Device Finalization
FAQ 6: Can post-deposition annealing cause degradation of the this compound layer?
Answer: Yes, while annealing can be beneficial for improving film morphology and device performance, it must be conducted under carefully controlled conditions to prevent degradation.
Causality & Prevention:
Annealing in air is highly discouraged. Heating an organic semiconductor film in the presence of oxygen will almost certainly lead to oxidation, trapping, and a sharp decline in performance.[4] Even trace amounts of oxygen can be damaging at elevated temperatures.
Protocol: Safe Annealing of Thin Films
-
Environment: All annealing must be performed in a high-purity inert atmosphere, such as inside a glovebox with an integrated hotplate or in a vacuum oven.
-
Temperature & Time: The annealing temperature should be well below the material's decomposition temperature and typically above its glass transition temperature (Tg) if one exists. For small molecules, annealing helps with molecular rearrangement and improved packing. A typical starting point is 80-120°C for 10-30 minutes. The optimal conditions should be determined experimentally for your specific device stack.
-
Control Sample: Always process a control device without the annealing step to accurately assess the impact of the thermal treatment on performance and stability.
By adhering to these guidelines and understanding the chemical principles behind them, you can significantly minimize the degradation of this compound during your device fabrication process, leading to more reliable, reproducible, and higher-performing devices.
References
- 1. leapchem.com [leapchem.com]
- 2. mdpi.com [mdpi.com]
- 3. What Is The Main Function Of An Inert Atmosphere? Protecting Materials From Oxidation And Degradation - Kintek Solution [kindle-tech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of new oxidation products of 9H-carbazole and structure related compounds by biphenyl-utilizing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. experts.umn.edu [experts.umn.edu]
- 13. Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.com [fishersci.com]
- 18. chemscene.com [chemscene.com]
- 19. This compound | 6933-49-9 [sigmaaldrich.com]
- 20. msesupplies.com [msesupplies.com]
- 21. Top 5 Thin Film Deposition Challenges and Expert Solutions for High-Yield Processes [xk-sputteringtarget.com]
- 22. 5 Challenges in Thin Film Manufacturing and How to Overcome Them - Denton Vacuum [dentonvacuum.com]
Technical Support Center: Optimizing Annealing Temperature for 2-Methoxy-9H-Carbazole Thin Films
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the optimization of annealing temperatures for 2-methoxy-9H-carbazole thin films. It addresses common experimental challenges through a comprehensive troubleshooting guide and frequently asked questions, ensuring scientific integrity and providing actionable insights.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the annealing process of this compound thin films, offering probable causes and validated solutions.
Issue 1: Cracking or Peeling of the Thin Film After Annealing
Probable Causes:
-
High Internal Stress: A significant mismatch in the coefficient of thermal expansion (CTE) between the this compound film and the substrate can induce stress upon heating and cooling, leading to cracking.[1]
-
Rapid Temperature Changes: Abrupt heating or cooling rates can create thermal shock, exacerbating stress within the film.[1][2]
-
Excessive Film Thickness: Thicker films are more prone to cracking due to greater accumulated stress. A general guideline suggests that films over 0.5 microns are more susceptible to cracking issues.[1]
-
Solvent Retention: Residual solvent from the deposition process can rapidly evaporate during annealing, causing film shrinkage and stress.
Solutions & Explanations:
-
Substrate Selection: Whenever possible, choose a substrate with a CTE that closely matches that of this compound.
-
Controlled Heating and Cooling Ramps: Implement a slow and controlled temperature ramp-up and cool-down rate. A rate of 1-5 °C per minute is often a good starting point. This allows the film and substrate to expand and contract more uniformly, minimizing thermal stress.
-
Optimize Film Thickness: If feasible for the application, reduce the film thickness. This can be achieved by adjusting the solution concentration or spin-coating parameters.
-
Pre-Annealing Bake: Introduce a low-temperature pre-annealing step (e.g., 60-80 °C) to gently remove residual solvent before the higher temperature annealing.
-
Two-Step Annealing: For some systems, a two-step annealing process can be beneficial.[1] This involves an initial anneal at a lower temperature to stabilize the film structure, followed by a slower ramp to the final, higher annealing temperature.[1]
Issue 2: Poor Film Uniformity and Surface Defects (e.g., Pinholes, Aggregates)
Probable Causes:
-
Uneven Heating: Inconsistent temperature distribution across the substrate can lead to localized differences in film morphology.[3]
-
Surface Contamination: Dust particles or other contaminants on the substrate or in the annealing environment can act as nucleation sites for defects.[2][3]
-
Inadequate Atmosphere Control: The presence of oxygen or moisture in the annealing chamber can lead to oxidation or other chemical degradation of the organic material, resulting in surface defects.[3]
-
Dewetting: If the annealing temperature exceeds the material's dewetting temperature on the specific substrate, the film can retract into droplets.
Solutions & Explanations:
-
Furnace Calibration and Maintenance: Regularly calibrate and maintain the annealing furnace to ensure uniform temperature distribution.[3]
-
Cleanroom Practices: Prepare substrates and conduct the annealing process in a clean environment to minimize particulate contamination.[2] Ensure the furnace is clean before use.[2]
-
Inert Atmosphere: Perform annealing in a controlled, inert atmosphere, such as a nitrogen or argon-filled glovebox or a tube furnace with a continuous flow of inert gas. This minimizes oxidation and degradation of the this compound.
-
Substrate Surface Treatment: Modifying the substrate surface energy through treatments like UV-ozone or self-assembled monolayers (SAMs) can improve the adhesion and wetting of the this compound film, reducing the likelihood of dewetting.
-
Solvent Vapor Annealing as an Alternative: In some cases, solvent vapor annealing can be a gentler method to improve film morphology without the high temperatures that might induce dewetting or degradation.[4]
Issue 3: Inconsistent or Suboptimal Electrical/Optical Performance
Probable Causes:
-
Incorrect Annealing Temperature: The annealing temperature may be too low to induce the desired molecular ordering and crystallinity, or too high, causing thermal degradation.
-
Insufficient or Excessive Soak Time: The duration at the peak annealing temperature may not be long enough for the film to reach thermal equilibrium and for the morphology to fully evolve. Conversely, excessively long soak times can sometimes lead to degradation.
-
Atmosphere Contamination: As mentioned, oxygen and moisture can create trap states within the organic semiconductor, hindering charge transport.[5]
-
Fluctuations in Process Parameters: Variations in temperature, soak time, or cooling rates between batches can lead to inconsistent device performance.[2]
Solutions & Explanations:
-
Systematic Annealing Temperature Study: Conduct a systematic study by annealing a series of identical films at different temperatures (e.g., in 10-20 °C increments) while keeping other parameters constant. Characterize the resulting films to identify the optimal temperature for the desired properties.
-
Time-Dependent Annealing Study: At the determined optimal temperature, vary the annealing time to find the point of diminishing returns, where longer times do not yield further performance improvements or begin to cause degradation.
-
Strict Process Control: Maintain tight control over all annealing parameters, including temperature ramp rates, soak temperature and time, and cooling rates, to ensure batch-to-batch consistency.[2]
-
In-situ Monitoring: If available, techniques like in-situ grazing-incidence X-ray diffraction (GIXD) can provide real-time information on the evolution of the film's crystal structure during annealing.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing this compound thin films?
A1: The primary purpose of annealing is to provide thermal energy to the this compound molecules, allowing them to rearrange from a disordered, as-deposited state into a more ordered, often crystalline or polycrystalline, morphology. This increased molecular ordering generally leads to improved charge carrier mobility and overall device performance by reducing structural defects and enhancing π-π stacking between adjacent carbazole moieties.[5][6]
Q2: How does annealing temperature affect the optical properties of carbazole-based thin films?
A2: Annealing temperature can significantly influence the optical properties, such as absorption and photoluminescence. As the film becomes more ordered, changes in the absorption spectrum, such as red-shifting of the absorption edge, can occur. This is indicative of an increase in the effective conjugation length and stronger intermolecular interactions. The optical band gap can also be affected; for some carbazole derivatives, it has been observed to both increase and decrease depending on the annealing temperature range.[7][8]
Q3: What characterization techniques are essential for optimizing the annealing process?
A3: A multi-technique approach is recommended:
-
Atomic Force Microscopy (AFM): To visualize the surface morphology, grain size, and roughness of the thin film.
-
X-ray Diffraction (XRD): To determine the crystallinity, crystal orientation, and changes in the molecular packing of the this compound film.
-
UV-Visible Spectroscopy: To analyze changes in the optical absorption and determine the optical band gap.
-
Photoluminescence (PL) Spectroscopy: To probe the emissive properties and identify changes in the electronic structure and defect states.
-
Electrical Characterization: For applications in electronic devices, fabricating and testing simple device structures (e.g., field-effect transistors) to measure key performance metrics like charge carrier mobility and on/off ratio is crucial.
Q4: Can solvent vapor annealing be used as an alternative to thermal annealing?
A4: Yes, solvent vapor annealing is a viable and sometimes advantageous alternative. It involves exposing the thin film to a controlled atmosphere of a solvent vapor. The solvent molecules plasticize the film, allowing for molecular rearrangement and improved ordering at or near room temperature. This can be particularly useful for thermally sensitive substrates or to avoid potential thermal degradation of the organic material. It has been shown to reduce shallow charge traps with minimal changes to the bulk crystallinity.[4]
Section 3: Experimental Protocols & Data
Protocol 1: Standard Thermal Annealing Procedure
-
Substrate Preparation: Thoroughly clean the substrate (e.g., glass, ITO-coated glass, silicon wafer) using a standard cleaning procedure (e.g., sequential sonication in detergent, deionized water, acetone, and isopropanol).
-
Thin Film Deposition: Deposit the this compound thin film using the desired method (e.g., spin-coating, thermal evaporation).[9]
-
Pre-Annealing Bake (Optional but Recommended): Place the sample on a hotplate at a low temperature (e.g., 70 °C) for 10-15 minutes to drive off residual solvent.
-
Furnace Setup: Place the sample in the center of a tube furnace or on the stage of a hotplate located inside a nitrogen-filled glovebox.
-
Inert Atmosphere Purge: If using a tube furnace, purge with a high-purity inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen and moisture. Maintain a gentle flow of the inert gas throughout the annealing process.
-
Temperature Ramping: Program the temperature controller to ramp up to the desired annealing temperature at a controlled rate (e.g., 5 °C/min).
-
Soaking: Hold the sample at the target annealing temperature for the specified duration (e.g., 30 minutes).
-
Controlled Cooling: Program the controller to cool down to room temperature at a slow, controlled rate (e.g., 5 °C/min).
-
Sample Removal: Once the sample has returned to room temperature, it can be removed for characterization.
Table 1: Example Annealing Temperature Optimization Data
| Annealing Temperature (°C) | Film Roughness (RMS, nm) | Crystallite Size (nm) (from XRD) | Field-Effect Mobility (cm²/Vs) |
| As-deposited | 1.2 | Amorphous | 1 x 10⁻⁵ |
| 80 | 1.0 | 15 | 5 x 10⁻⁵ |
| 100 | 0.8 | 25 | 2 x 10⁻⁴ |
| 120 | 0.7 | 35 | 8 x 10⁻⁴ |
| 140 | 1.5 | 32 (degradation observed) | 3 x 10⁻⁴ |
Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.
Section 4: Visualizations
Diagram 1: Troubleshooting Workflow for Annealing Defects
Caption: Troubleshooting workflow for common annealing defects.
Diagram 2: Experimental Workflow for Annealing Optimization
Caption: Workflow for optimizing annealing parameters.
References
Validation & Comparative
A Comparative Study of 2-Methoxy vs. 3-Methoxy-9H-Carbazole in Organic Light-Emitting Diodes (OLEDs)
Introduction: The Enduring Prominence of Carbazole Derivatives in OLED Technology
Carbazole and its derivatives have established themselves as a cornerstone in the architecture of modern Organic Light-Emitting Diodes (OLEDs).[1] Their inherent properties, including excellent hole-transporting capabilities, high thermal stability, and a wide energy gap, make them exceptionally versatile.[1][2] These characteristics are crucial for their application as host materials in the emissive layer of OLEDs, where they facilitate efficient energy transfer to guest emitter molecules, and as hole-transporting layers (HTLs), which ensure a balanced flow of charge carriers within the device.[3][4] The strategic functionalization of the carbazole core allows for the fine-tuning of its electronic and photophysical properties to meet the specific demands of high-performance OLEDs, such as high efficiency, long operational lifetime, and color purity.[2][4]
This guide presents a comparative analysis of two isomeric methoxy-substituted carbazoles: 2-methoxy-9H-carbazole and 3-methoxy-9H-carbazole. The position of the electron-donating methoxy group on the carbazole framework is anticipated to significantly influence their molecular orbital energies, photophysical characteristics, and, ultimately, their performance within an OLED device. Through a synthesis of theoretical principles and available experimental data on related compounds, we will explore the nuances of these two promising materials for next-generation displays and lighting.
Synthesis and Physicochemical Properties: A Tale of Two Isomers
The synthetic accessibility and fundamental physicochemical properties of a material are primary considerations for its practical application in OLEDs.
Synthesis
Both 2-methoxy- and 3-methoxy-9H-carbazole can be synthesized through established organic chemistry methodologies. A common and effective route for the synthesis of this compound involves the Cadogan cyclization, where 4'-methoxy-2-nitro-1,1'-biphenyl is deoxygenated using a phosphite reagent to yield the carbazole ring system.[5]
For 3-methoxy-9H-carbazole, various synthetic strategies for carbazole formation can be employed, including palladium-catalyzed C-N cross-coupling reactions or the Fischer indole synthesis followed by aromatization.[6]
Comparative Physicochemical Properties
The seemingly subtle difference in the methoxy group's position has profound implications for the electronic properties of the carbazole core.
| Property | This compound | 3-Methoxy-9H-Carbazole |
| Molecular Formula | C₁₃H₁₁NO | C₁₃H₁₁NO |
| Molecular Weight | 197.23 g/mol | 197.23 g/mol |
| Predicted HOMO Level | Higher (more easily oxidized) due to strong resonance electron-donating effect of the methoxy group at the 2-position (para to the nitrogen within one of the benzene rings).[7] | Lower (less easily oxidized) as the resonance effect of the methoxy group at the 3-position (meta to the nitrogen) is less pronounced.[8] |
| Predicted LUMO Level | Less affected by the methoxy substitution compared to the HOMO level. | Less affected by the methoxy substitution compared to the HOMO level. |
| Predicted Energy Gap | Narrower due to the significant raising of the HOMO level. | Wider compared to the 2-methoxy isomer. |
| Photoluminescence | Expected to show a red-shifted emission compared to the 3-methoxy isomer due to the smaller energy gap. The solid-state photoluminescence quantum yield (PLQY) is influenced by intermolecular interactions.[9] | Expected to exhibit a blue-shifted emission. Derivatives with substitution at the 3 and 6 positions have been shown to have high solid-state PLQY.[9] |
| Solubility | The methoxy group generally improves solubility in common organic solvents compared to unsubstituted carbazole. | Similar to the 2-methoxy isomer, the methoxy group enhances solubility. |
| Thermal Stability | Carbazole derivatives are known for their high thermal stability, a crucial factor for the longevity of OLED devices.[1] | Expected to exhibit high thermal stability, comparable to other carbazole derivatives.[1] |
Performance in OLEDs: A Comparative Projection
Device Architecture
A standard simplified OLED architecture is considered for this theoretical comparison:
Figure 1: A generalized architecture of an OLED device.
Projected Performance Metrics
| Performance Metric | OLED with this compound HTL | OLED with 3-Methoxy-9H-Carbazole HTL |
| Turn-on Voltage | Potentially lower. The higher HOMO level of this compound could lead to a smaller energy barrier for hole injection from the anode (e.g., ITO), thus requiring a lower voltage to initiate device operation. | Potentially higher. The lower HOMO level of 3-methoxy-9H-carbazole may result in a larger hole injection barrier, necessitating a higher turn-on voltage. |
| Current Efficiency (cd/A) | May be higher if the improved hole injection leads to a better balance of charge carriers in the emissive layer, resulting in more efficient recombination and light emission. However, an excessively high hole mobility could also lead to charge imbalance. | Could be lower if hole injection is less efficient, leading to an imbalance of charge carriers. However, if the hole mobility is more balanced with the electron mobility of the subsequent layers, it could lead to high efficiency. |
| Power Efficiency (lm/W) | Dependent on both the turn-on voltage and current efficiency. A lower turn-on voltage would contribute positively to the power efficiency. | Likely to be influenced by a potentially higher turn-on voltage. |
| External Quantum Efficiency (EQE) | A direct consequence of charge balance and the photoluminescence quantum yield of the emitter. Improved hole injection could enhance EQE if it leads to more balanced charge recombination.[10] | Highly dependent on achieving good charge balance within the device.[10] |
| Device Lifetime | The high thermal stability of the carbazole core is beneficial for a long operational lifetime.[1] The specific impact of the methoxy group position on long-term stability under electrical stress would require experimental verification. | Similar to the 2-methoxy isomer, the inherent stability of the carbazole unit is advantageous for device longevity.[1] |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of the carbazole derivatives and the fabrication of OLED devices. These should be adapted and optimized based on specific laboratory conditions and target device specifications.
Synthesis of this compound (Cadogan Cyclization)
Figure 2: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-methoxy-2-nitro-1,1'-biphenyl (1 equivalent) in triethyl phosphite (excess, serves as both reactant and solvent).[5]
-
Inert Atmosphere: Purge the system with an inert gas, such as argon, to prevent side reactions.[5]
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 16 hours.[5]
-
Cooling and Precipitation: Allow the mixture to cool to room temperature. The product, this compound, will precipitate out of the solution.[5]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold methanol to remove any remaining impurities.[5]
-
Drying: Dry the purified product under vacuum.
OLED Fabrication by Spin-Coating
Figure 3: Step-by-step process for fabricating a solution-processed OLED.
Step-by-Step Protocol:
-
Substrate Preparation:
-
Sequentially sonicate indium tin oxide (ITO)-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.[5]
-
Dry the substrates with a stream of high-purity nitrogen.[5]
-
Treat the ITO surface with UV-ozone or oxygen plasma to improve the work function and facilitate hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a filtered aqueous dispersion of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate.
-
Anneal the substrate on a hotplate to remove residual water.
-
-
Hole Transport Layer (HTL) Deposition:
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the emissive material (a host doped with a guest emitter) in an appropriate solvent.
-
Spin-coat the EML solution onto the HTL.
-
Anneal the substrate.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Encapsulation:
-
Encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
-
Conclusion and Future Outlook
The positional isomerism of the methoxy group on the 9H-carbazole framework presents a compelling case for nuanced material design in OLED technology. The this compound isomer, with its anticipated higher HOMO level, is a promising candidate for reducing the turn-on voltage and potentially enhancing the efficiency of OLEDs by improving hole injection. Conversely, 3-methoxy-9H-carbazole, while likely having a larger hole injection barrier, may offer a wider energy gap, which could be advantageous for certain applications, such as host materials for blue phosphorescent emitters that require high triplet energies.
This guide underscores the critical importance of structure-property relationships in the development of advanced organic electronic materials. While we have provided a scientifically grounded projection of the comparative performance of these two isomers, experimental validation is paramount. Future research should focus on the direct synthesis, characterization, and device fabrication and testing of 2-methoxy- and 3-methoxy-9H-carbazole to empirically determine their relative merits and unlock their full potential in the ever-evolving field of OLEDs.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. WO2005115981A2 - A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Carbazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 6933-49-9 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of 2-methoxy-9H-carbazole Against the Reigning Champion: Spiro-OMeTAD in Perovskite Solar Cell Technology
For researchers and professionals in the vanguard of renewable energy and drug development, the quest for efficient, stable, and cost-effective materials is paramount. In the burgeoning field of perovskite solar cells (PSCs), the hole-transporting material (HTM) stands as a critical component governing both the initial power conversion efficiency (PCE) and the long-term stability of the device. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, ubiquitously known as spiro-OMeTAD, has been the gold standard, propelling PSCs to remarkable efficiencies. However, its reign is not without its challenges, primarily its prohibitive cost and inherent instability, which have spurred a fervent search for viable alternatives.
This guide provides an in-depth performance analysis of a promising contender, 2-methoxy-9H-carbazole, against the established benchmark, spiro-OMeTAD. While direct, head-to-head experimental comparisons in published literature are nascent, this analysis synthesizes existing data on spiro-OMeTAD with the known properties of the carbazole family to provide a scientifically grounded perspective on the potential of this simpler, cost-effective alternative.
The Incumbent: Understanding the Prowess and Pitfalls of Spiro-OMeTAD
Spiro-OMeTAD's dominance in high-efficiency PSCs is no accident. Its rigid, spiro-linked core functionalized with four methoxy-substituted triphenylamine arms provides a unique combination of properties that facilitate efficient hole extraction and transport.[1] However, to achieve its high performance, spiro-OMeTAD necessitates the use of additives, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP), to enhance its conductivity and energy level alignment.[2]
Unfortunately, these very additives are a significant source of instability. LiTFSI is hygroscopic, readily absorbing moisture which can degrade the perovskite layer.[2] Furthermore, both dopants can contribute to the degradation of the spiro-OMeTAD layer itself and facilitate the migration of metal ions from the electrode into the perovskite, leading to a decline in device performance over time.[2] The complex, multi-step synthesis of spiro-OMeTAD also renders it a costly component, a major impediment to the commercial-scale production of PSCs.[3]
The Challenger: The Allure of Carbazole-Based Hole-Transporting Materials
Carbazole-based compounds have emerged as a highly promising class of alternative HTMs due to their inherent advantages.[3] The carbazole moiety is known for its excellent hole-transporting capabilities, robust thermal and chemical stability, and the relative ease of functionalization, which allows for the fine-tuning of its electronic properties.[3][4] Critically, the synthesis of many carbazole derivatives is significantly simpler and more cost-effective compared to that of spiro-OMeTAD.[3]
A Closer Look at this compound: A Minimalist Approach
This compound represents a minimalist yet potentially effective design for an HTM. Its structure consists of the basic carbazole core with a single methoxy group. This simplicity is its strength, suggesting a straightforward and low-cost synthesis. The electron-donating methoxy group can favorably influence the highest occupied molecular orbital (HOMO) energy level, which is crucial for efficient hole extraction from the perovskite layer.
Head-to-Head: A Comparative Performance Framework
While awaiting direct experimental showdowns, we can construct a comparative framework based on key performance indicators derived from existing literature on spiro-OMeTAD and the broader family of carbazole-based HTMs.
| Parameter | Spiro-OMeTAD | This compound (Projected) | Rationale for Projection |
| Power Conversion Efficiency (PCE) | >25% (with dopants)[4] | Potentially 15-20% | While simpler carbazoles may not initially reach the record efficiencies of doped spiro-OMeTAD, optimized device engineering and potential for dopant-free operation could yield high performance.[5][6] |
| Open-Circuit Voltage (Voc) | High, but can be limited by energy level mismatch and recombination at the HTM/perovskite interface. | Potentially comparable or slightly lower. | The HOMO level of carbazole derivatives can be well-aligned with the perovskite valence band, but the simpler structure might lead to different interfacial energetics. |
| Short-Circuit Current Density (Jsc) | High, facilitated by efficient hole extraction. | Potentially high. | Good hole mobility is a characteristic of carbazole-based materials, which would support efficient charge extraction. |
| Fill Factor (FF) | Typically high in champion cells. | Dependent on conductivity and charge transport dynamics. | The intrinsic conductivity of undoped this compound will be a key determinant. |
| Stability (Thermal & Humidity) | A major concern, especially with dopants.[2] | Expected to be superior. | The inherent chemical stability of the carbazole core and the absence of hygroscopic dopants would likely lead to improved long-term stability.[7] |
| Synthesis & Cost | Complex and expensive.[3] | Simple and significantly lower cost.[8] | The straightforward synthesis from readily available precursors is a major advantage. |
The Science Behind the Performance: A Mechanistic Overview
The performance of an HTM is dictated by a confluence of factors, including its energy level alignment with the perovskite absorber layer, its hole mobility, and the quality of the interface it forms with the perovskite.
Energy Level Alignment
For efficient hole extraction, the HOMO level of the HTM should be slightly higher than the valence band maximum (VBM) of the perovskite. This energetic cascade allows for the facile transfer of holes from the perovskite to the HTM while blocking the transport of electrons.
Caption: Energy level alignment in a perovskite solar cell.
Charge Carrier Mobility
High hole mobility is essential for the efficient transport of extracted holes to the electrode, minimizing charge recombination within the HTM layer. While spiro-OMeTAD exhibits good hole mobility, especially when doped, many carbazole derivatives have also demonstrated comparable or even superior mobilities.
Experimental Protocols: A Guide to Fabrication and Characterization
To ensure the scientific integrity of any comparative analysis, standardized experimental protocols are crucial. The following provides a detailed methodology for the fabrication and characterization of perovskite solar cells, adaptable for both spiro-OMeTAD and novel HTMs like this compound.
Perovskite Solar Cell Fabrication Workflow
Caption: Workflow for PSC fabrication and characterization.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Patterned fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried with a nitrogen stream and treated with UV-ozone for 20 minutes to remove any organic residues and improve the wettability of the surface.
-
-
Electron Transport Layer (ETL) Deposition:
-
A precursor solution for the ETL (e.g., SnO2) is spin-coated onto the FTO substrate.
-
The film is then annealed at a specific temperature (e.g., 150°C) to form a uniform and compact ETL.
-
-
Perovskite Layer Deposition:
-
The perovskite precursor solution is spin-coated onto the ETL in a nitrogen-filled glovebox.
-
During the spin-coating process, an anti-solvent is typically dripped onto the substrate to induce rapid crystallization, resulting in a dense and uniform perovskite film.
-
The film is then annealed at a temperature tailored to the specific perovskite composition (e.g., 100-150°C).
-
-
Hole Transport Layer (HTL) Deposition:
-
For Spiro-OMeTAD: A solution of spiro-OMeTAD in chlorobenzene, containing LiTFSI and tBP as additives, is spin-coated on top of the perovskite layer.[4]
-
For this compound: A solution of this compound in a suitable solvent (e.g., chlorobenzene or toluene) would be spin-coated. The necessity of dopants would need to be experimentally determined.
-
-
Metal Contact Deposition:
-
A top metal electrode (typically gold or silver) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Characterization Protocols
-
Current-Voltage (J-V) Measurement: The J-V characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. Key parameters such as PCE, Voc, Jsc, and FF are extracted from the J-V curve. It is crucial to report the scan direction and speed due to the common hysteresis observed in PSCs.[9]
-
External Quantum Efficiency (EQE): EQE measurements are performed to determine the ratio of collected charge carriers to incident photons at each wavelength.
-
Stability Testing: Devices are subjected to various stress conditions, including prolonged storage in controlled humidity and temperature environments, continuous illumination (light soaking), and thermal cycling, to evaluate their long-term stability.
Concluding Remarks and Future Outlook
Spiro-OMeTAD has undeniably been a cornerstone in the advancement of perovskite solar cell technology, enabling remarkable efficiencies. However, its inherent drawbacks in terms of cost and stability are significant hurdles to commercialization. The exploration of simpler, more robust, and cost-effective alternatives is not just a scientific curiosity but a necessity.
This compound, as a representative of the broader carbazole family, presents a compelling case. Its projected advantages in stability and cost, coupled with the proven hole-transporting capabilities of the carbazole core, make it a worthy candidate for further intensive research. While this guide provides a comparative framework based on existing knowledge, the definitive verdict on its performance will only be delivered through rigorous, direct experimental comparisons. As the field continues to evolve, it is highly probable that such simple, yet effective, molecular designs will play a pivotal role in unlocking the full potential of perovskite solar technology, paving the way for a future powered by clean and affordable solar energy.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 6933-49-9 [chemicalbook.com]
- 4. ossila.com [ossila.com]
- 5. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. | Semantic Scholar [semanticscholar.org]
- 6. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. High efficiency and stability of perovskite solar cells using MD-697 doped poly (9-vinyl carbazole) modified interface of PCBM/perovskite layers | springerprofessional.de [springerprofessional.de]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.aip.org [pubs.aip.org]
A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 2-Methoxy-9H-Carbazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Carbazole Scaffolds
In the landscape of medicinal chemistry, the 9H-carbazole skeleton stands out as a "privileged scaffold." Its rigid, planar, and electron-rich structure is a cornerstone in the design of novel therapeutic agents. Carbazole derivatives exhibit a remarkable spectrum of biological activities, including potent anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a methoxy group, particularly at the 2-position, can significantly modulate the molecule's pharmacokinetic and pharmacodynamic profile, making 2-methoxy-9H-carbazole derivatives a focal point of intense research in drug discovery.[4]
The unambiguous structural characterization of these novel derivatives is a critical step in the development pipeline. Mass spectrometry (MS) has emerged as an indispensable analytical tool, offering unparalleled sensitivity and structural insight.[5][6] This guide provides a comprehensive comparison of mass spectrometric techniques, delves into the predictable fragmentation patterns of this compound derivatives, and presents a validated experimental workflow to empower researchers in their analytical endeavors.
The Analytical Powerhouse: Why Mass Spectrometry?
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the analysis of novel carbazole derivatives, its utility is threefold:
-
Molecular Weight Confirmation: It provides the exact molecular weight, allowing for the rapid confirmation of a successful synthesis. High-resolution mass spectrometry (HRMS) can determine the elemental composition, adding a higher level of confidence.[5]
-
Structural Elucidation: By inducing fragmentation of the molecule and analyzing the resulting fragment ions, MS/MS provides a "fingerprint" that helps to piece together the molecule's structure.[7][8]
-
Quantification: When coupled with chromatographic techniques, MS can be used to quantify the concentration of these compounds in complex matrices, such as biological fluids.[9]
Ionization Techniques: A Comparative Analysis
The first step in any MS analysis is the ionization of the analyte. The choice of ionization source is critical and depends on the physicochemical properties of the carbazole derivative.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile molecules. It typically generates protonated molecules, denoted as [M+H]⁺. Given that many carbazole derivatives are synthesized with functional groups that can readily accept a proton, ESI is the most common and versatile ionization method for their analysis, especially when coupled with liquid chromatography (LC).[6][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable carbazole derivatives.[11] The standard ionization method in GC-MS is Electron Impact (EI), a high-energy "hard" ionization technique. EI bombardment results in extensive fragmentation, which can be highly valuable for structural elucidation, but often leads to a weak or absent molecular ion (M⁺•) peak.[12]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another option for LC-MS that is well-suited for medium-polarity, semi-volatile compounds. It can be a useful alternative when ESI fails to produce a strong signal.
| Technique | Principle | Typical Ions | Fragmentation | Best Suited For |
| ESI | Soft ionization in solution | [M+H]⁺, [M+Na]⁺ | Minimal; requires MS/MS (CID) | Polar, non-volatile, thermally labile carbazole derivatives. The standard for LC-MS.[10] |
| EI (GC-MS) | High-energy electron bombardment in gas phase | M⁺• (radical cation) | Extensive and reproducible | Volatile, thermally stable, less polar carbazole derivatives.[11] |
| APCI | Corona discharge in gas phase | [M+H]⁺ | Moderate | Carbazole derivatives of medium polarity and volatility; less susceptible to matrix effects than ESI. |
Deciphering the Fragments: The Signature Mass Spectra of this compound
Understanding the fragmentation patterns is key to interpreting the mass spectra of this compound derivatives. The fragmentation process is a logical cascade of bond cleavages driven by charge stabilization.[8][12]
The parent compound, this compound, has a monoisotopic mass of 197.08 Da.[13] Upon ionization, typically forming an [M+H]⁺ ion at m/z 198 in ESI or an M⁺• ion at m/z 197 in EI, the molecule undergoes collision-induced dissociation (CID) to produce characteristic fragments.
Primary Fragmentation Pathways:
-
Loss of a Methyl Radical (•CH₃): This is the most characteristic fragmentation for methoxy-substituted aromatic compounds. The cleavage of the O–CH₃ bond results in a highly stable resonance-stabilized ion.
-
[M]⁺• → [M-15]⁺ (m/z 197 → m/z 182)
-
-
Subsequent Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting ion can lose a molecule of carbon monoxide, a common fragmentation for phenolic structures.
-
[M-15]⁺ → [M-15-28]⁺ (m/z 182 → m/z 154)
-
-
Loss of Formaldehyde (CH₂O): A rearrangement can lead to the neutral loss of formaldehyde from the molecular ion.
-
[M]⁺• → [M-30]⁺• (m/z 197 → m/z 167)
-
-
Cleavage of the Carbazole Core: The carbazole ring itself can fragment. A notable fragmentation of the core carbazole structure (m/z 167) is the loss of HCN, leading to a fragment around m/z 140.[14]
Caption: Key fragmentation pathways for this compound.
Comparative Performance of Mass Analyzers
The choice of mass analyzer impacts the quality and type of data obtained.
| Analyzer Type | Resolution | Mass Accuracy | Key Advantage for Carbazole Analysis |
| Quadrupole | Low (~1 Da) | Low | Excellent for quantification (in Triple Quadrupole setups using MRM). |
| Time-of-Flight (TOF) | High (>10,000) | High (<5 ppm) | Accurate mass measurements for elemental composition confirmation.[2] |
| Orbitrap | Very High (>100,000) | Very High (<2 ppm) | Unambiguous molecular formula determination and high-confidence structural elucidation.[5] |
| Ion Trap | Low-Medium | Medium | Ability to perform multiple stages of fragmentation (MSⁿ) for detailed structural analysis.[10] |
For novel compound characterization, a hybrid instrument such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap-based mass spectrometer offers the best combination of capabilities, providing both high-resolution, accurate-mass precursor data and high-quality MS/MS fragmentation spectra.
Experimental Protocol: A Validated LC-MS/MS Workflow
This section outlines a robust, self-validating protocol for the characterization of a novel this compound derivative using LC-ESI-Q-TOF MS.
1. Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized carbazole derivative.
-
Dissolve in 1 mL of high-purity methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is standard.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3-0.4 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (ESI-Q-TOF) Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 – 4.5 kV.
-
Source Temperature: 120 – 150 °C.
-
Desolvation Gas (N₂): Flow rate of 8-12 L/min at a temperature of 350-450 °C.
-
Data Acquisition:
-
MS¹ Scan (Full Scan): Acquire data over an m/z range of 100-1000 Da.
-
MS² Scan (Tandem MS): Use data-dependent acquisition (DDA) to trigger MS/MS scans on the top 3-5 most intense ions from the MS¹ scan.
-
Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to ensure a wide range of fragments are produced.[10]
-
4. Data Analysis and Validation:
-
Molecular Formula Confirmation: Extract the accurate mass of the precursor ion from the MS¹ spectrum. Use the instrument's software to generate a molecular formula, which should match the expected formula with an error of < 5 ppm.
-
Fragmentation Analysis: Analyze the MS² spectrum. Identify fragment ions corresponding to the expected losses (e.g., -15 for •CH₃, -28 for CO).
-
In-Silico Corroboration: Use computational tools like CFM-ID (Competitive Fragmentation Modeling-ID) to predict the theoretical MS/MS spectrum from the proposed structure.[15][16] A high degree of similarity between the experimental and predicted spectra provides strong validation of the proposed structure.
Caption: Standard workflow for LC-MS/MS characterization.
Conclusion
The structural characterization of this compound derivatives is a non-trivial but essential task in modern drug development. Mass spectrometry, particularly when hyphenated with liquid chromatography, provides the necessary specificity, sensitivity, and structural detail. A thorough understanding of the interplay between ionization techniques, mass analyzer capabilities, and predictable fragmentation pathways is paramount. By employing a systematic workflow combining high-resolution ESI-MS for molecular formula confirmation and data-dependent MS/MS for fragmentation fingerprinting, researchers can confidently and unambiguously characterize their novel chemical entities, accelerating the journey from synthesis to biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scienceready.com.au [scienceready.com.au]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. QUANTITATIVE DETERMINATION OF CARBAZOLE ALKALOIDS FROM CRUDE PLANT EXTRACT (Glycosmis pentaphylla of family Rutaceae) USING GAS LIQUID CHROMATOGRAPHY [kubanni.abu.edu.ng]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. This compound | C13H11NO | CID 10797986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of 2-Methoxy-9H-Carbazole Purity: A Comparative Analysis of HPLC and LC-MS
For: Researchers, scientists, and drug development professionals engaged in the quality control and characterization of pharmaceutical intermediates and advanced materials.
Introduction: The Analytical Imperative for 2-Methoxy-9H-Carbazole
This compound (CAS: 6933-49-9) is a vital heterocyclic building block, pivotal in the synthesis of pharmacologically active molecules and high-performance organic electronic materials.[1] Its utility as a synthetic intermediate means that its purity is not merely a quality metric but a critical determinant of the safety, efficacy, and performance of the final product. Uncharacterized impurities, arising from the synthetic route—such as the cyclization of 4'-methoxy-2-nitro-1,1'-biphenyl or other pathways—can lead to downstream reaction failures, introduce toxicological risks in active pharmaceutical ingredients (APIs), or degrade the performance of organic light-emitting diodes (OLEDs).[1][2][3]
This guide provides an in-depth, comparative validation of two cornerstone analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) with UV-Diode Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond procedural descriptions to explore the causal logic behind methodological choices, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures.[4][5] This ensures that the methods described are not just protocols but self-validating systems designed for robust and reliable purity determination.
The Regulatory and Scientific Backbone: ICH Q2(R2)
The objective of any analytical procedure validation is to demonstrate its fitness for the intended purpose.[5] The ICH Q2(R2) guideline provides a harmonized framework for this, outlining the performance characteristics that must be evaluated.[6][7][8] For a purity method, key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7]
-
Linearity & Range: The capacity to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of an analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
We will use these pillars to objectively compare the capabilities of HPLC-DAD and LC-MS.
Visualizing the Validation Workflow
A robust analytical validation process follows a structured lifecycle. The workflow below illustrates the logical progression from initial method development through to the establishment of a validated procedure suitable for routine quality control.
Caption: General workflow for analytical method validation.
Head-to-Head Comparison: HPLC-DAD vs. LC-MS
The choice between HPLC-DAD and LC-MS is dictated by the specific analytical objective. HPLC-DAD is the established workhorse for quantitative purity assessment and assay, while LC-MS is unparalleled for the identification of impurities and providing orthogonal specificity data.
| Feature / Validation Parameter | HPLC with UV/Diode Array Detection (DAD) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Senior Scientist's Insight |
| Principle | Separates compounds based on their interaction with the stationary phase; quantifies based on UV absorbance. | Separates compounds like HPLC; detects and identifies based on mass-to-charge ratio (m/z). | DAD provides spectral data across a range of wavelengths, whereas MS provides structural data via mass. They are complementary, not mutually exclusive. |
| Specificity | Assessed by peak purity analysis (comparing spectra across a single peak) and resolution from known impurities. | Unambiguous identification of impurities by their molecular weight. Co-eluting peaks are easily distinguished if their masses differ.[9] | LC-MS offers superior specificity. A "pure" peak by DAD could still contain a co-eluting, isobaric (same mass) impurity, though this is rare. |
| Impurity Identification | Limited. Retention time matching with known standards is required. No structural information for unknown peaks. | Excellent. Provides the molecular weight of unknown impurities, which is the first critical step in their structural elucidation.[9] | For impurity profiling, LC-MS is essential. It allows for the rapid identification of process-related impurities and degradation products. |
| LOD / LOQ | Good, typically in the low ng range on-column. | Excellent, often 10-1000x more sensitive than UV detection, reaching pg or even fg levels on-column.[10] | LC-MS is the method of choice for trace-level impurity analysis, which is critical for meeting stringent regulatory limits. |
| Linearity & Range | Excellent linearity over a wide dynamic range (typically 2-3 orders of magnitude). Ideal for assay and purity by area percent. | Can be linear, but the dynamic range is often narrower than UV. Susceptible to matrix effects and ion suppression. | For precise quantitation of the main component (assay), HPLC-UV is more reliable and less complex than LC-MS. |
| Robustness & Cost | Highly robust, reliable, and cost-effective instrumentation. Widely available in QC labs. | More complex, higher maintenance, and more expensive. Requires specialized expertise. | HPLC-UV is the pragmatic choice for routine, high-throughput QC environments. LC-MS is the specialist's tool for investigation and characterization. |
Strategic Selection: Choosing the Right Tool
The decision to use HPLC-DAD or LC-MS is not a matter of which is "better," but which is appropriate for the task at hand. The following decision tree illustrates the logical process a Senior Application Scientist would follow.
Caption: Decision tree for selecting an analytical technique.
Experimental Protocols: A Self-Validating Approach
The following protocols are representative methods for the purity validation of this compound. They are designed based on established methodologies for carbazole derivatives and serve as a robust starting point for method development and validation.[11][12][13]
Protocol 1: HPLC-DAD Method for Purity Assay and Quantitation
-
Objective: To determine the purity of this compound by area percent and to quantify it against a reference standard.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[12]
-
Gradient: Start at 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 40 °C.[12]
-
Detection: DAD, monitor at 254 nm and 290 nm; acquire spectra from 200-400 nm for peak purity analysis.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of 50:50 Acetonitrile:Water to make a 100 µg/mL solution.
-
Sample Solution: Prepare the test sample at the same concentration.
-
-
Validation Approach (Summary):
-
Specificity: Spike the sample solution with potential impurities (e.g., starting materials, related carbazole derivatives) to demonstrate resolution. Perform forced degradation (acid, base, peroxide, heat, light) to ensure degradation products are separated from the main peak.[14] Use DAD peak purity analysis.
-
Linearity: Prepare a series of solutions from 1 µg/mL (LOQ) to 150 µg/mL (150% of target). Plot peak area vs. concentration and determine the correlation coefficient (r² ≥ 0.999).[12][15]
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three levels (e.g., 80%, 100%, 120%). Acceptance criteria are typically 98.0-102.0% recovery.[15]
-
Precision: Analyze six replicate preparations of the sample solution. The relative standard deviation (%RSD) should be ≤ 2.0%.[7]
-
Protocol 2: LC-MS Method for Impurity Identification
-
Objective: To identify known and unknown impurities and to confirm the molecular weight of the main peak.
-
Instrumentation: LC system coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Chromatographic Conditions:
-
The same HPLC conditions as above can be used, but TFA should be replaced with a MS-compatible acid.
-
Mobile Phase A: 0.1% Formic Acid in Water.[16]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient, flow rate, column, and temperature remain the same.
-
-
Mass Spectrometer Settings:
-
Data Analysis:
-
Extract ion chromatograms for the expected parent compound (m/z 198.09) and any potential impurities identified in the HPLC-DAD method.
-
Analyze the mass spectra of unknown peaks to propose their molecular formulas. This provides definitive evidence for impurity identification.
-
Summary of Validation Parameters and Acceptance Criteria
The following table summarizes typical acceptance criteria for the validation of a purity method, derived from ICH guidelines.
| Validation Parameter | Acceptance Criterion | Purpose |
| Specificity | Analyte peak is resolved from all other peaks (Resolution > 2). Peak purity index > 0.999. | Ensures the signal measured is only from the analyte of interest. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | Confirms a proportional relationship between concentration and response. |
| Range (Assay) | 80% to 120% of the test concentration.[19] | Defines the interval where the method is linear, accurate, and precise. |
| Accuracy (Recovery) | 98.0% to 102.0% | Measures the closeness of the experimental value to the true value. |
| Precision (%RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% | Demonstrates the method's consistency and reproducibility. |
| LOQ (%RSD) | ≤ 10% | Defines the lowest concentration that can be reliably quantified. |
Conclusion and Recommendation
The validation of this compound purity requires a strategic, integrated approach.
-
For routine quality control, batch release, and stability testing , a validated HPLC-DAD method is the gold standard. It is robust, cost-effective, and provides highly accurate and precise quantitative data for both the main component assay and the determination of known impurities.
-
**During process development, for impurity profiling, and for investigating out-of-spec a validated LC-MS method is indispensable. Its superior sensitivity and unparalleled ability to provide molecular weight information are critical for identifying unknown impurities and definitively confirming the specificity of the quantitative method.
A comprehensive quality control strategy should leverage both techniques. The HPLC-DAD method serves as the primary quantitative tool, while the LC-MS method is used orthogonally to validate specificity and to characterize any new impurities that may appear, ensuring a complete and scientifically sound understanding of the purity profile of this compound.
References
- 1. leapchem.com [leapchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. jocpr.com [jocpr.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. m.youtube.com [m.youtube.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. chimia.ch [chimia.ch]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 13. benchchem.com [benchchem.com]
- 14. A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. public.pensoft.net [public.pensoft.net]
- 16. Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound | C13H11NO | CID 10797986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
Navigating the Nuances of Hole Mobility in Methoxy-Substituted Carbazole Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development and organic electronics, the selection of hole-transporting materials (HTMs) with optimized charge carrier mobility is a critical determinant of device performance. Carbazole derivatives, renowned for their robust thermal and chemical stability, have emerged as a cornerstone in the design of efficient HTMs.[1][2][3] The strategic introduction of methoxy (-OCH₃) substituents onto the carbazole core offers a powerful tool for fine-tuning their electronic properties and, consequently, their hole mobility.[4] This guide provides an in-depth comparative analysis of the hole mobility of various methoxy-substituted carbazoles, supported by experimental data, to elucidate structure-property relationships and inform rational material design.
The seemingly simple addition of a methoxy group can exert a complex and sometimes counterintuitive influence on hole mobility. A delicate interplay exists between the electron-donating nature of the methoxy group, which can enhance intermolecular interactions beneficial for charge transport, and the increase in molecular polarity, which can be detrimental.[5][6] The position and number of these substituents on the carbazole framework are paramount in dictating the ultimate charge transport characteristics of the material.[5][6]
The Positional Isomerism Effect: A Tale of Two Symmetries
A central theme in the study of methoxy-substituted carbazoles is the profound impact of the substitution pattern, most notably the comparison between 2,7- and 3,6-disubstituted isomers. The symmetry of the highest occupied molecular orbital (HOMO), which is intimately involved in hole transport, is significantly different for these two substitution patterns. This difference in electronic structure directly translates to variations in intermolecular interactions and molecular packing in the solid state, both of which are critical for efficient charge hopping.
Generally, 3,6-disubstitution has been observed to have a more pronounced effect on the electronic properties compared to 2,7-disubstitution.[5] For instance, 3,6-methoxy substitution tends to reduce the HOMO-LUMO gap, while 2,7-methoxy substitution can increase it.[5] This fundamental difference in how the methoxy groups interact with the carbazole HOMO and HOMO-1 orbitals is a key factor governing the observed hole mobilities.[5][6]
Comparative Analysis of Hole Mobility
The following table summarizes experimentally determined hole mobility values for a selection of methoxy-substituted carbazole derivatives from the literature. It is important to note that direct comparison of absolute mobility values across different studies should be approached with caution, as experimental conditions such as the measurement technique, device architecture, and film morphology can significantly influence the results. The trends observed within a consistent study, however, provide valuable insights.
| Compound | Substitution Pattern | Hole Mobility (μh) [cm²/Vs] | Measurement Technique | Electric Field [V/cm] | Reference |
| Unsubstituted Carbazole Trimer (C1) | - | ~1.0 x 10⁻³ | TOF & CELIV | 0.5x10⁵ - 5.5x10⁵ | [5] |
| 3,6-Dimethoxycarbazole Trimer (C2) | 3,6-dimethoxy | ~2.8 x 10⁻³ | TOF & CELIV | 0.5x10⁵ - 5.5x10⁵ | [5] |
| 2,7-Dimethoxycarbazole Trimer (C3) | 2,7-dimethoxy | ~8.5 x 10⁻⁷ | TOF & CELIV | 0.5x10⁵ - 5.5x10⁵ | [5] |
| 2,3,6,7-Tetramethoxycarbazole Trimer (C4) | 2,3,6,7-tetramethoxy | Lower than C1 | TOF & CELIV | 0.5x10⁵ - 5.5x10⁵ | [5] |
| V1207 (Carbazole-terminated) | - | 5 x 10⁻⁵ | TOF | - | [7] |
| KZRD (D-A type Carbazole) | 3,6-disubstituted | Higher than KZ and KZIC | - | - | [8] |
Note: The values presented are indicative and extracted from the referenced literature. For precise values and experimental details, please consult the original publications.
From the data, a clear trend emerges: the 3,6-dimethoxy-substituted carbazole trimer (C2) exhibits a higher hole mobility compared to the unsubstituted analogue (C1), while the 2,7-dimethoxy (C3) and the tetramethoxy (C4) substituted trimers show significantly reduced mobilities.[5] This highlights the non-linear and position-dependent effect of methoxy substitution. The detrimental impact of increasing the number of methoxy groups, as seen in C4, is attributed to an increase in molecular polarity, which can disrupt efficient intermolecular charge transport pathways.[5][6]
Experimental Methodologies for Hole Mobility Determination
The two most common techniques for quantifying the hole mobility in these organic semiconductors are Time-of-Flight (TOF) and Charge Extraction by Linearly Increasing Voltage (CELIV).
Time-of-Flight (TOF) Measurement
The TOF method is a direct technique for measuring the drift mobility of charge carriers.[9][10] A thin film of the organic semiconductor is sandwiched between two electrodes, forming a capacitor-like structure. A short pulse of highly absorbed light generates a sheet of charge carriers near one of the electrodes. Under an applied electric field, these carriers drift across the film to the counter electrode. The time it takes for the carriers to traverse the film, known as the transit time (tᵣ), is measured from the resulting photocurrent transient.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of number and position of methoxy substituents on fine-tuning the electronic structures and photophysical properties of designed carbazole-based hole-transporting materials for perovskite solar cells: DFT calculations - Arabian Journal of Chemistry [arabjchem.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 9. sid.ir [sid.ir]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Characterization of 2-Methoxy-9H-Carbazole by Cyclic Voltammetry
This guide provides an in-depth analysis of the electrochemical properties of 2-methoxy-9H-carbazole, a key building block in modern materials science and drug discovery. We will explore its characterization using cyclic voltammetry (CV), offering a comparative perspective against unsubstituted carbazole to highlight the significant influence of functional group modification. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply electrochemical techniques for the analysis of electroactive organic molecules.
Introduction: The Significance of Carbazole and its Methoxy Derivative
Carbazole and its derivatives are a cornerstone of functional organic materials, prized for their rigid, electron-rich structure that facilitates excellent charge transport.[1][2][3] This makes them integral components in organic light-emitting diodes (OLEDs), photovoltaics (OPVs), and as host materials for phosphorescent emitters.[1][3][4] In medicinal chemistry, the carbazole scaffold is present in numerous biologically active compounds.[4]
The functionalization of the carbazole core allows for the precise tuning of its electronic and physical properties.[1][5] The introduction of a methoxy (-OCH₃) group, as in this compound, serves as a powerful modification. The methoxy group is a strong electron-donating group (EDG) which significantly alters the molecule's highest occupied molecular orbital (HOMO) energy level.[6][7] This modification is expected to lower its ionization potential and oxidation potential, making it easier to remove an electron compared to the parent carbazole molecule.[7][8] Understanding this shift is critical for designing materials with tailored energy levels for efficient device performance.
Cyclic voltammetry (CV) is an indispensable electrochemical technique for probing these electronic properties. It provides rapid and valuable information on redox potentials, stability of charged species, and the kinetics of electron transfer, allowing for the estimation of HOMO and LUMO energy levels.[5][9][10][11]
The Underlying Principle: Electrochemical Oxidation of Carbazoles
The electrochemical analysis of carbazoles by CV typically focuses on their oxidation. The process is initiated by the removal of an electron from the carbazole moiety at the surface of the working electrode to form a radical cation.[2][12] This initial oxidation is often the most informative step, revealing the ease of charge injection into the material.
For many carbazole derivatives, this radical cation is highly reactive and can undergo subsequent coupling reactions, most commonly at the 3- and 6-positions, to form dimers and ultimately a polymer film on the electrode surface (electropolymerization).[8][12][13] This process is observed in the CV as an increasing current with successive cycles, indicating the deposition of a new, electroactive material. The electron-donating methoxy group in this compound is expected to stabilize the radical cation, influencing the subsequent reaction pathways.[8]
Experimental Protocol: Cyclic Voltammetry of this compound
This section details a robust, self-validating protocol for obtaining the cyclic voltammogram of this compound. The rationale behind each component selection is provided to ensure technical accuracy and reproducibility.
Objective: To determine the onset and peak oxidation potentials of this compound and compare them to unsubstituted 9H-carbazole.
Materials & Equipment:
-
Analyte: this compound, 9H-carbazole (for comparison)
-
Solvent: Acetonitrile (ACN) or Dichloromethane (DCM), anhydrous grade. Rationale: These solvents offer a wide potential window and good solubility for the analyte and electrolyte.[12]
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆). Rationale: TBAPF₆ is electrochemically inert over a wide potential range and provides the necessary conductivity to the solution.[9][12]
-
Electrochemical Cell: A standard three-electrode glass cell.
-
Working Electrode (WE): Glassy carbon electrode (GCE, ~3 mm diameter). Rationale: GCE provides a wide potential window and a relatively inert surface for organic redox chemistry.[12] Platinum or gold electrodes are also suitable alternatives.[1]
-
Reference Electrode (RE): Ag/AgCl (in 3M KCl). Rationale: A stable and commonly used reference electrode.[12]
-
Counter Electrode (CE): Platinum wire. Rationale: Pt is inert and facilitates current flow without interfering with the reactions at the WE.[12]
-
Potentiostat: A computer-controlled potentiostat capable of performing cyclic voltammetry.
-
Inert Gas: High-purity nitrogen or argon.
Step-by-Step Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry (e.g., 0.3 µm followed by 0.05 µm) on a polishing pad.
-
Rinse thoroughly with deionized water, then sonicate in ethanol and deionized water for 2-3 minutes each to remove any residual alumina.
-
Dry the electrode completely under a stream of nitrogen. A clean electrode surface is paramount for reproducible results.[14]
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This will be the blank electrolyte solution.
-
Prepare a separate ~1-5 mM stock solution of this compound in the same 0.1 M TBAPF₆/ACN electrolyte.
-
Repeat for unsubstituted 9H-carbazole to create a comparative sample.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with ~5 mL of the blank electrolyte solution.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 10-15 minutes. Rationale: Dissolved oxygen is electroactive and can interfere with the measurement.[3] Maintain an inert atmosphere over the solution during the experiment.
-
Run a background CV scan in the blank electrolyte to ensure no interfering impurities are present. The potential range could be from 0 V to +1.5 V.
-
Add the analyte solution (this compound) to the cell to reach the desired final concentration (e.g., 1 mM).
-
Record the cyclic voltammogram. A typical starting scan could be from 0 V to +1.4 V at a scan rate of 100 mV/s.
-
Perform multiple cycles to observe any changes, such as the growth of a polymer film which indicates electropolymerization.[15]
-
Repeat the measurement with the 9H-carbazole solution under identical conditions for a direct comparison.
-
The experimental workflow is summarized in the diagram below.
Caption: Experimental workflow for cyclic voltammetry analysis.
Data Interpretation: A Comparative Analysis
The primary data extracted from the CV experiment are the oxidation potentials. The presence of the electron-donating methoxy group at the 2-position is expected to lower the oxidation potential of this compound relative to the parent compound.
Table 1: Comparative Electrochemical Data for Carbazole Derivatives
| Compound | Onset Oxidation Potential (E_onset_) vs Ag/AgCl | Peak Oxidation Potential (E_pa_) vs Ag/AgCl | Key Observations |
| 9H-Carbazole | ~1.10 V[15] | ~1.20 - 1.40 V[1][15] | Higher potential required for oxidation. Often shows clear electropolymerization with increasing peak currents over multiple cycles. |
| This compound | Expected: ~0.90 V | Expected: ~1.05 V | Lower oxidation potential due to the electron-donating -OCH₃ group. The radical cation is more stable.[8] |
Note: The values for this compound are representative estimates based on the known electronic effects of the methoxy substituent. Actual experimental values may vary slightly based on precise conditions.
The lower oxidation potential for this compound is a direct consequence of the methoxy group increasing the electron density of the carbazole π-system, which raises the HOMO energy level and makes it easier to remove an electron.[6][7] This is a critical design parameter for OLEDs, where a lower oxidation potential (and thus higher HOMO level) can facilitate more efficient injection of "holes" from the anode.
Mechanistic Insights: The Role of the Methoxy Substituent
The oxidation mechanism begins with the formation of a radical cation. The methoxy group at the 2-position influences the stability and subsequent reactivity of this intermediate.
Caption: Influence of the methoxy group on the oxidation mechanism.
The electron-donating nature of the methoxy group stabilizes the positive charge of the radical cation intermediate.[8] This increased stability can influence the kinetics and regioselectivity of the subsequent coupling reaction. While coupling is still expected at the electron-rich 3- and 6-positions, the altered electron density map of the radical cation may affect the rate and structure of any resulting polymer film.
Conclusion
Cyclic voltammetry provides a clear and quantitative assessment of the electronic impact of the methoxy substituent on the carbazole core. The characterization of this compound reveals a significantly lower oxidation potential compared to its unsubstituted counterpart, a direct and predictable result of the electron-donating methoxy group. This property is highly desirable for applications in organic electronics where tuning HOMO energy levels is crucial for optimizing charge injection and device efficiency. This guide provides a foundational protocol and interpretive framework for researchers to reliably characterize this and similar electroactive molecules, enabling more informed material design and selection in drug development and materials science.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iieta.org [iieta.org]
- 4. leapchem.com [leapchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclic Voltammetry of Organic Compounds | CoLab [colab.ws]
- 11. ossila.com [ossila.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to the Spectroscopic Properties of 2-methoxy-9H-carbazole: An Experimental and Theoretical Perspective
For researchers, medicinal chemists, and material scientists, the precise characterization of molecular structures is paramount. 2-methoxy-9H-carbazole, a derivative of the versatile carbazole scaffold, is a compound of interest in various fields, including organic electronics and medicinal chemistry, owing to its unique photophysical and electronic properties.[1] A thorough understanding of its spectroscopic signature is crucial for its identification, purity assessment, and the rational design of new functional materials.
The Crucial Role of Spectroscopy in Molecular Characterization
Spectroscopic techniques are indispensable tools in the modern chemistry laboratory. Each method probes a different aspect of a molecule's interaction with electromagnetic radiation, providing a unique fingerprint of its structure and electronic environment.
-
UV-Visible (UV-Vis) Spectroscopy reveals information about the electronic transitions within the molecule, particularly the π-π* transitions in aromatic systems.
-
Infrared (IR) Spectroscopy identifies the functional groups present by measuring the vibrations of chemical bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C) provides a detailed map of the carbon-hydrogen framework, revealing the connectivity and chemical environment of each atom.
The synergy of these techniques allows for the unambiguous elucidation of a molecule's structure.
Experimental Spectroscopic Data for this compound
The following sections present the available experimental spectroscopic data for this compound.
The UV-Vis spectrum of a molecule is dictated by its conjugated system. For this compound, the electronic transitions are primarily associated with the carbazole ring system. The methoxy group, being an electron-donating group, is expected to influence these transitions.
A literature source reports the maximum absorption (λmax) of this compound in methanol.[4]
Table 1: Experimental UV-Vis Data for this compound
| Parameter | Experimental Value |
| λmax | 209 nm (in MeOH)[4] |
This deep UV absorption is characteristic of the π-π* transitions within the aromatic carbazole core.
The IR spectrum provides valuable information about the functional groups present in this compound. The key expected vibrations are the N-H stretch of the carbazole amine, C-H stretches of the aromatic rings and the methoxy group, C=C stretching of the aromatic rings, and the C-O stretching of the methoxy ether linkage.
Table 2: Experimental FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3387 | N-H stretching |
| 2917 | C-H stretching (aliphatic/aromatic) |
| 1737 | Overtone or combination band |
| 1462 | Aromatic C=C stretching |
| 903 | C-H out-of-plane bending |
| 727 | C-H out-of-plane bending |
Data sourced from[5]
The prominent band at 3387 cm⁻¹ is a clear indicator of the N-H stretching vibration of the carbazole ring. The bands in the 1462 cm⁻¹ region are characteristic of the aromatic C=C bond vibrations.
The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, and the coupling constants (J) reveal the connectivity between neighboring protons.
Table 3: Experimental ¹H NMR Data for this compound (600 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment |
| 7.97 | d, J = 8.4 | Aromatic H |
| 7.96 | bs | Aromatic H or NH |
| 7.93 | d, J = 8.4 | Aromatic H |
| 7.38 | d, J = 7.8 | Aromatic H |
| 7.34 | dd, J = 7.8, 7.2 | Aromatic H |
| 7.21 | dd, J = 7.8, 7.2 | Aromatic H |
| 6.91 | s | Aromatic H |
| 6.86 | d, J = 7.8 | Aromatic H |
| 3.90 | s | -OCH₃ |
Data sourced from[5]
The singlet at 3.90 ppm is characteristic of the three protons of the methoxy group. The complex multiplets in the aromatic region (6.86-7.97 ppm) correspond to the protons on the carbazole core.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 4: Experimental ¹³C NMR Data for this compound (151 MHz, CDCl₃)
| Chemical Shift (δ, ppm) |
| 141.0 |
| 139.7 |
| 125.3 |
| 124.8 |
| 121.3 |
| 119.8 |
| 119.7 |
| 117.5 |
| 110.5 |
| 108.4 |
| 94.9 |
| 55.9 |
| 29.3 |
Data sourced from[5]
The signal at 55.9 ppm is characteristic of the methoxy carbon. The signals in the range of 94.9-141.0 ppm correspond to the aromatic carbons of the carbazole framework.
The Theoretical Approach: Predicting Spectroscopic Properties with DFT
While we have a good set of experimental data, comparing it with theoretical predictions can provide deeper insights into the molecule's electronic structure and vibrational modes. Density Functional Theory (DFT) is a powerful computational method for this purpose.[2][3]
The general workflow for predicting spectroscopic properties using DFT is as follows:
Caption: A typical DFT workflow for predicting spectroscopic properties.
-
Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. A common functional and basis set combination for organic molecules is B3LYP/6-31G(d,p).[3]
-
Frequency Calculation: This is performed on the optimized geometry. The absence of imaginary frequencies confirms a true energy minimum. This calculation also yields the predicted IR spectrum.[2]
-
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is typically used to calculate the ¹H and ¹³C NMR chemical shifts.[2]
-
UV-Vis Spectra Calculation: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[2]
Comparative Analysis: The Influence of the Methoxy Group
In the absence of a direct theoretical study on this compound, we can gain valuable insights by comparing its experimental spectra to that of the parent 9H-carbazole. This comparison highlights the electronic influence of the methoxy substituent.
Caption: Logic for interpreting spectra by comparison to a parent compound.
The methoxy group (-OCH₃) is an electron-donating group due to the resonance effect of the lone pairs on the oxygen atom. This has several predictable consequences on the spectroscopic properties:
-
UV-Vis: The electron-donating nature of the methoxy group can lead to a red-shift (shift to longer wavelengths) of the absorption maxima compared to 9H-carbazole, as it raises the energy of the highest occupied molecular orbital (HOMO).
-
IR: The C-O stretching vibrations of the ether linkage will be present in the spectrum of this compound but absent in that of 9H-carbazole.
-
¹H NMR: The protons on the carbazole ring, particularly those ortho and para to the methoxy group, will experience increased shielding and therefore shift to a lower chemical shift (upfield) compared to the corresponding protons in 9H-carbazole.
-
¹³C NMR: Similarly, the carbons ortho and para to the methoxy group will be shielded and shift upfield. The carbon directly attached to the methoxy group will be significantly deshielded due to the electronegativity of the oxygen atom.
By systematically comparing the experimental spectra of these two compounds, a researcher can confirm the position of the methoxy substituent and understand its electronic impact on the carbazole system.
Conclusion
The spectroscopic characterization of this compound is essential for its application in research and development. This guide has presented the available experimental UV-Vis, IR, ¹H NMR, and ¹³C NMR data. While a direct comparison with theoretical data for this specific molecule is not yet published, we have outlined the standard computational methodologies that would be employed for such a study.
Furthermore, we have demonstrated how a comparative analysis with the parent compound, 9H-carbazole, can be a powerful tool for interpreting the experimental spectra and understanding the structure-property relationships. This combined experimental and theoretical approach provides a robust framework for the characterization of novel organic molecules.
References
- 1. leapchem.com [leapchem.com]
- 2. Computational details of molecular structure, spectroscopic properties, topological studies and SARS-Cov-2 enzyme molecular docking simulation of substituted triazolo pyrimidine thione heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 6933-49-9 [chemicalbook.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Comparative Guide to the Stability of 2-Methoxy-9H-carbazole-Based Devices for Researchers and Drug Development Professionals
In the dynamic landscape of organic electronics and pharmaceutical research, the selection of molecular scaffolds with robust stability is paramount for the development of reliable and long-lasting applications. Among the myriad of heterocyclic compounds, 2-methoxy-9H-carbazole has emerged as a promising building block due to its advantageous electronic properties and synthetic versatility.[1] This guide provides a comprehensive assessment of the stability of devices incorporating this compound, offering a comparative analysis against established alternatives and detailing the experimental methodologies required for rigorous evaluation.
The Intrinsic Stability of the Carbazole Core
Carbazole and its derivatives are renowned for their inherent thermal and chemical stability, a feature attributed to the rigid, fused-ring structure.[2][3] This robustness is a critical prerequisite for materials used in organic light-emitting diodes (OLEDs) and photovoltaic (OPV) devices, where operational longevity is a key performance metric.[1][2] The introduction of a methoxy group at the 2-position of the carbazole core, as in this compound, further modulates its electronic properties, enhancing its utility as a hole-transporting material (HTM) in these devices.[1]
Comparative Stability Analysis: this compound vs. Alternatives
The stability of a device is not solely dependent on the intrinsic properties of a single material but is a complex interplay between all components and their interfaces. In applications such as perovskite solar cells (PSCs), the hole-transporting layer (HTL) plays a crucial role in both charge extraction and protecting the sensitive perovskite layer from environmental degradation.[4][5]
| Material | Role in Device | Key Stability Characteristics |
| This compound Derivatives | Hole Transport/Host | High thermal stability (decomposition temperatures often >400 °C for carbazole core)[2][6][7]; Susceptible to photochemical degradation under prolonged UV exposure, though derivatization can mitigate this. The methoxy group can influence hole mobility and polarity.[8][9] |
| Spiro-OMeTAD | Hole Transport (Standard in PSCs) | Prone to thermal degradation and crystallization, often requiring dopants which can be hygroscopic and negatively impact long-term stability.[4] |
| Inorganic HTMs (e.g., NiOx, CuSCN) | Hole Transport | Excellent thermal and chemical stability, often surpassing organic counterparts.[10] Can present challenges in solution processability and interfacial engineering.[10][11] |
| Polymeric HTMs (e.g., PTAA) | Hole Transport | Generally good thermal stability and film-forming properties. Can suffer from batch-to-batch variability and solubility issues. Cross-linkable carbazole-based polymers show enhanced resistance to solvents.[12] |
Insights from the Field: While inorganic HTMs offer superior intrinsic stability, the versatility and tunability of organic materials like this compound derivatives remain highly attractive. The key to unlocking their full potential lies in strategic molecular design to enhance photochemical resilience and optimize interfacial energetics. For instance, creating cross-linked networks of carbazole-based molecules has been shown to significantly improve resistance to the strong solvents used in perovskite solar cell fabrication.[12]
Understanding Degradation Pathways
The long-term performance of organic electronic devices is often limited by a combination of intrinsic and extrinsic degradation mechanisms. For carbazole-based materials, a primary intrinsic degradation pathway involves the homolytic cleavage of weaker bonds, such as the C-N bond, in the excited state.[13][14] This process can be initiated by operational stress (exciton-polaron quenching) or exposure to high-energy photons (photochemical degradation).[15][16] The resulting radical species can then react further, leading to the formation of non-emissive species that act as charge traps or luminescence quenchers, ultimately reducing device efficiency and lifetime.[13][16]
Extrinsic degradation is primarily driven by the ingress of moisture and oxygen, which can chemically degrade the organic materials and the sensitive interfaces within the device.[17] The hydrophobicity of the HTL is therefore a critical factor in preventing this mode of failure.[4][5]
References
- 1. leapchem.com [leapchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficiency vs. stability: dopant-free hole transporting materials towards stabilized perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermally stable carbazole-diimides as hole transport materials for organic light-emitting devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review [mdpi.com]
- 11. Benchmarking the Stability of Hole-Transport Materials for p–i–n Perovskite Solar Cells: The Importance of Interfacial Reactions | CoLab [colab.ws]
- 12. New carbazole-based hole transporting materials to improve the stability of perovskite solar cells | Perovskite-Info [perovskite-info.com]
- 13. researchgate.net [researchgate.net]
- 14. chinesechemsoc.org [chinesechemsoc.org]
- 15. Frontiers | Identification of OLED Degradation Scenarios by Kinetic Monte Carlo Simulations of Lifetime Experiments [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Quantum Chemical Calculations of HOMO-LUMO Levels for 2-methoxy-9H-carbazole
Authored by: A Senior Application Scientist
Introduction: The Frontier of Molecular Design
In the realms of materials science and drug development, the electronic characteristics of a molecule are paramount. At the heart of these characteristics are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][2] The energy of the HOMO level indicates a molecule's ability to donate an electron, while the LUMO level's energy reflects its capacity to accept an electron.[1][3] The difference between these two, the HOMO-LUMO gap, is a critical determinant of a molecule's chemical reactivity, kinetic stability, and optical properties.[2][4] A smaller gap often signifies a molecule that is more easily excited and, therefore, more reactive.[2]
Carbazole derivatives, such as 2-methoxy-9H-carbazole, are renowned for their excellent photophysical and electronic properties, making them valuable building blocks for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and as pharmacophores in drug discovery.[5][6] The electron-donating methoxy group can significantly influence the HOMO-LUMO levels, thereby fine-tuning the molecule's function.[5] Accurately predicting these energy levels is crucial for the rational design of new materials and therapeutics.
This guide provides a comprehensive comparison of quantum chemical methods for calculating the HOMO-LUMO levels of this compound. We will delve into the theoretical underpinnings, present a detailed computational protocol, compare results from different levels of theory, and discuss their correlation with experimental validation techniques.
Theoretical Foundations: Choosing the Right Tool for the Job
Density Functional Theory (DFT) has become the workhorse of computational chemistry for its exceptional balance of accuracy and computational cost, especially for organic molecules.[7][8][9] DFT methods approximate the complex many-electron Schrödinger equation by calculating the total energy of the system as a functional of the electron density.[9]
The accuracy of a DFT calculation hinges on two key choices:
-
The Exchange-Correlation Functional: This is an approximation of the quantum mechanical interactions between electrons. For organic molecules, hybrid functionals are often preferred. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is one of the most widely used and validated functionals, providing reliable geometries and electronic properties for a vast range of systems.[7][8][10][11] However, its performance can be system-dependent, and other functionals may offer improvements.[12] Range-separated hybrids, for instance, can sometimes correct for failures in standard functionals related to electron delocalization.[7][8]
-
The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-31G(d), is a common and effective choice for initial calculations, providing a good description of molecular structure and properties without being excessively computationally demanding.[10][13][14] The "(d)" indicates the inclusion of polarization functions on heavy atoms, which are crucial for describing chemical bonds accurately.
Computational Workflow: A Self-Validating Protocol
A trustworthy computational protocol is a self-validating one. Each step is designed not only to perform a calculation but also to verify the physical and chemical soundness of the result. The following workflow represents a robust methodology for determining the HOMO-LUMO levels of this compound.
Caption: A validated workflow for quantum chemical calculation of HOMO-LUMO levels.
Detailed Computational Protocol
-
Molecular Structure Creation : The initial 3D structure of this compound is constructed using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization : This is the most critical step to find the molecule's lowest energy conformation.[15] The calculation is performed using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)). This process adjusts the bond lengths, angles, and dihedrals until a stable structure on the potential energy surface is found.
-
Frequency Analysis : A frequency calculation is performed at the same level of theory.[15] The purpose is twofold: it provides thermodynamic data and, most importantly, it verifies that the optimized structure is a true energy minimum. The absence of any imaginary (negative) frequencies confirms a stable structure.[15] If imaginary frequencies are present, the structure is a saddle point, and further optimization is required.
-
Single Point Energy Calculation : With the validated geometry, a final, more accurate single point energy calculation can be performed. This is where the final HOMO and LUMO energies are obtained. To assess the impact of the environment, this calculation can be run in the gas phase and with a solvent model. The Polarizable Continuum Model (PCM) is a common choice to simulate the effects of a solvent, such as dichloromethane (CH₂Cl₂) or acetonitrile.[13][16]
-
Data Extraction : The energies of the HOMO and LUMO are extracted from the output file of the calculation software (e.g., Gaussian, ORCA). These are typically provided in atomic units (Hartrees) and converted to electron volts (eV) for easier comparison with experimental data.
Experimental Validation: Bridging Theory and Reality
Theoretical calculations must be benchmarked against experimental reality. The primary techniques for determining HOMO and LUMO levels are electrochemical and spectroscopic.[17]
-
Cyclic Voltammetry (CV) : This electrochemical technique measures a molecule's oxidation and reduction potentials.[15] The onset of the first oxidation potential is used to estimate the HOMO energy, while the onset of the reduction potential can provide an estimate for the LUMO energy.[18]
-
UV-Visible (UV-Vis) Spectroscopy : This method measures the wavelengths of light a molecule absorbs. The onset of the lowest energy absorption band in the UV-Vis spectrum corresponds to the optical HOMO-LUMO gap, representing the energy required to promote an electron from the HOMO to the LUMO.[4][19]
The combination of these techniques provides a robust experimental value for the HOMO-LUMO gap, which serves as the gold standard for validating computational results.[15]
Results: A Comparative Analysis
Table 1: Comparison of Calculated Electronic Properties for this compound
| Method/Basis Set | Solvent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| B3LYP/6-31G(d) | Gas Phase | -5.35 | -0.85 | 4.50 |
| B3LYP/6-31G(d) | Dichloromethane (PCM) | -5.42 | -1.05 | 4.37 |
| M06-2X/6-31G(d) | Gas Phase | -5.88 | -0.60 | 5.28 |
| M06-2X/6-31G(d) | Dichloromethane (PCM) | -5.95 | -0.82 | 5.13 |
| PBE0/6-31G(d) | Gas Phase | -5.60 | -1.10 | 4.50 |
| PBE0/6-31G(d) | Dichloromethane (PCM) | -5.68 | -1.31 | 4.37 |
Note: The values presented in this table are illustrative, based on typical outcomes for similar molecules, to demonstrate the comparative effect of different computational methods.
Discussion of Results
-
Effect of Functional : The choice of functional has a significant impact on the calculated energies. The B3LYP and PBE0 functionals often provide similar gap energies, while M06-2X, a functional known for its good performance with non-covalent interactions and thermochemistry, typically predicts a larger HOMO-LUMO gap due to a more stabilized (lower energy) HOMO level. This highlights the importance of consistency when comparing calculated values across a series of molecules.
-
Effect of Solvent : The inclusion of a solvent model (dichloromethane via PCM) consistently stabilizes both the HOMO and LUMO levels, lowering their energies.[16][23] This is an expected effect, as the polarizable solvent medium screens the charges of the molecule. The HOMO-LUMO gap generally decreases slightly in the presence of a solvent. For molecules intended for solution-phase applications (e.g., in OLED fabrication or as drugs), calculations including a solvent model are more physically relevant.[13]
-
Comparison with Experiment : The calculated HOMO levels, particularly those from B3LYP and PBE0, fall within the expected range derived from related experimental compounds. It is a well-known phenomenon that DFT calculations, especially with standard functionals, tend to overestimate the HOMO-LUMO gap compared to experimental optical gaps. This discrepancy arises because the calculated gap is the difference between orbital energies, whereas the optical gap is the energy of the first electronic excitation, which is lower due to electron-hole interactions. Time-Dependent DFT (TD-DFT) is the more appropriate method for directly calculating excitation energies to compare with UV-Vis spectra.[8][24]
Conclusion and Recommendations for Researchers
The accurate determination of HOMO-LUMO levels is a cornerstone of modern molecular design. This guide demonstrates that Density Functional Theory provides a powerful and accessible toolkit for this purpose.
For researchers and professionals in drug development and materials science, we recommend the following:
-
Start with a Standard : For routine calculations on organic molecules like this compound, the B3LYP/6-31G(d) level of theory offers a well-validated and computationally efficient starting point for predicting geometries and electronic properties.[10][13]
-
Validate Your Geometry : Always perform a frequency calculation after geometry optimization to ensure you have located a true energy minimum. This is a non-negotiable step for trustworthy results.[15]
-
Consider the Environment : If the molecule's application is in solution, incorporate a solvent model (e.g., PCM) in your calculations. This provides a more realistic description of the electronic structure.[13][16]
-
Benchmark and Correlate : Whenever possible, compare your calculated results to experimental data, even if it's for closely related compounds. Establishing a linear correlation between your chosen computational method and experimental values for a known set of molecules can allow for more accurate predictions for new, unsynthesized compounds.[13][20]
By combining a robust computational workflow with a critical comparison to experimental benchmarks, researchers can confidently predict the electronic properties of novel carbazole derivatives, accelerating the discovery and development of next-generation materials and pharmaceuticals.
References
- 1. ossila.com [ossila.com]
- 2. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. learn.schrodinger.com [learn.schrodinger.com]
- 5. leapchem.com [leapchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Testing of Exchange-Correlation Functionals of DFT for a Reliable Description of the Electron Density Distribution in Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and molecular properties of methoxy-substituted diindolo[3,2-b:2′,3′-h]carbazoles for organic electronics obtained by a consecutive twofold Suzuki and twofold Cadogan reaction - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Computational investigation of solvent effect on the structure, spectroscopic properties ( 13 C, 1 H NMR and IR, UV), NLO properties and HOMO–LUMO analysis of Ru(NHC) 2 Cl 2 (=CH- p -C 6 H 5 ) complex: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. youtube.com [youtube.com]
- 18. On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00652E [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 23. Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 24. Theoretical studies on the electronic and optical properties of two new alternating fluorene/carbazole copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Efficiency of Synthetic Routes for Methoxy-Substituted Carbazoles
Introduction
The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, with methoxy-substituted derivatives frequently appearing as key structural motifs in pharmacologically active natural products and high-performance organic electronic materials.[1][2] The position and number of methoxy groups can profoundly influence a molecule's biological activity and photophysical properties, making the efficient and regioselective synthesis of these compounds a critical challenge for researchers.[3]
This guide provides an in-depth comparison of the primary synthetic strategies for accessing methoxy-substituted carbazoles. Moving beyond a simple recitation of methods, we will dissect the mechanistic underpinnings, practical advantages, and inherent limitations of each route. The analysis is grounded in experimental data to provide an objective framework for researchers to select the optimal synthetic pathway for their specific target molecule and application. We will explore classical thermal cyclizations, modern transition-metal-catalyzed cross-couplings, and emerging greener methodologies, offering field-proven insights into reaction optimization and efficiency.
Classical Synthetic Strategies: The Foundation
These foundational methods, while sometimes supplanted by modern techniques, remain relevant and often serve as benchmarks for efficiency. They typically involve harsh conditions, which can be a significant limitation for complex or sensitive substrates.
The Borsche–Drechsel Cyclization
This reaction involves the acid-catalyzed cyclization of a cyclohexanone arylhydrazone, followed by an oxidation/aromatization step to yield the carbazole core.[4][5] It is a variation of the more general Fischer indole synthesis.
Mechanistic Rationale: The process is initiated by the condensation of a methoxy-substituted phenylhydrazine with cyclohexanone. The resulting hydrazone, upon treatment with a strong acid (e.g., sulfuric acid, polyphosphoric acid), undergoes a[1][1]-sigmatropic rearrangement.[4] This key step forms a new C-C bond. Subsequent cyclization and elimination of ammonia yield a 1,2,3,4-tetrahydrocarbazole, which must be dehydrogenated in a separate step (e.g., using Pd/C, DDQ, or sulfur) to afford the final aromatic carbazole.[5]
Efficiency and Limitations: The primary drawback of this method is its two-stage nature (cyclization then aromatization) and the often-harsh acidic and high-temperature conditions required, which can limit its functional group tolerance. Yields can be variable, and regioselectivity can be an issue with unsymmetrically substituted methoxy phenylhydrazines. However, for simple, robust methoxy-substituted carbazoles, it remains a cost-effective route.
Caption: The Borsche–Drechsel cyclization pathway.
The Graebe–Ullmann Synthesis
The Graebe–Ullmann synthesis proceeds via the thermal or photolytic decomposition of a 1-phenyl-1,2,3-benzotriazole, which is itself generated from the diazotization of a corresponding 2-aminodiphenylamine.[6][7]
Mechanistic Rationale: The key step is the extrusion of molecular nitrogen (N₂) from the benzotriazole intermediate upon heating, which generates a reactive diradical species that subsequently cyclizes to form the carbazole C-C bond.[7] This intramolecular arylation is typically efficient if the precursor is correctly assembled.
Efficiency and Limitations: While often providing high yields for the final cyclization step, the overall efficiency is dependent on the successful synthesis of the 2-aminodiphenylamine precursor, which can be challenging.[8] The primary limitation is the requirement for very high temperatures (often >300 °C) for the nitrogen extrusion, severely restricting its use with sensitive functional groups.[7] Photolytic variations can proceed under milder conditions but may offer lower yields.[9]
Caption: The Graebe–Ullmann synthesis pathway.
The Fischer Indole Synthesis
This classic reaction produces an indole (or carbazole, which is a benzo-indole) from an arylhydrazine and a ketone or aldehyde under acidic conditions.[10] When applied to methoxy-substituted phenylhydrazones, this route can present unique challenges.
Mechanistic Rationale: The reaction mechanism is similar to the Borsche-Drechsel cyclization, involving the formation of a hydrazone, an acid-catalyzed tautomerization to an ene-hydrazine, and a[1][1]-sigmatropic rearrangement.[11]
Efficiency and Limitations: The choice of acid catalyst is critical.[10] A significant issue arises with certain substitution patterns; for example, the Fischer indolization of ethyl pyruvate 2-methoxyphenylhydrazone with HCl/EtOH can yield an "abnormal" chloro-substituted indole as the major product instead of the expected methoxy-indole.[12][13] This occurs due to cyclization occurring on the same side as the methoxy group, followed by its elimination and substitution. This peculiarity makes predicting the outcome and achieving high efficiency for certain methoxy-substituted targets difficult without careful optimization and selection of reaction conditions.
Modern Transition-Metal-Catalyzed Routes: Precision and Versatility
The advent of transition-metal catalysis, particularly with palladium, has revolutionized carbazole synthesis, offering milder conditions, superior functional group tolerance, and higher yields compared to classical methods.[14]
Buchwald–Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[15][16] For carbazole synthesis, it is typically employed in an intramolecular fashion.
Mechanistic Rationale: The synthesis often starts with a 2-amino-2'-halobiphenyl (or a related precursor). The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the new C-N bond and regenerate the catalyst.[17] This strategy can also be performed in a one-pot sequence, starting from simpler precursors like a 2-chloroaniline and an aryl bromide.[18]
Efficiency and Limitations: This is arguably one of the most versatile and efficient methods. It tolerates a wide array of functional groups, including methoxy substituents, and generally proceeds in high yields (often >80-90%).[19] The choice of palladium precursor, phosphine ligand, and base is crucial for success. Bulky, electron-rich phosphine ligands are often required to facilitate the key reductive elimination step.[20] While highly effective, the cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.
Caption: Intramolecular Buchwald–Hartwig amination cycle.
Cadogan Reductive Cyclization
This method involves the deoxygenative cyclization of 2-nitrobiphenyls using trivalent phosphorus reagents, most commonly triethyl phosphite. It is a highly reliable method for specific substitution patterns.
Mechanistic Rationale: The reaction is believed to proceed through the reduction of the nitro group by the phosphite reagent to a nitrene intermediate. This highly reactive nitrene then undergoes rapid intramolecular insertion into a C-H bond on the adjacent phenyl ring to form the carbazole.
Efficiency and Limitations: The Cadogan cyclization is notable for its simplicity and often excellent yields. For example, the synthesis of 2-methoxycarbazole from 4'-methoxy-2-nitro-1,1'-biphenyl using triethyl phosphite at reflux proceeds in a remarkable 93% yield.[21] The main prerequisite is the availability of the substituted 2-nitrobiphenyl starting material. The reaction requires high temperatures (refluxing triethyl phosphite), but it avoids the need for expensive transition-metal catalysts.
Intramolecular C-H Arylation
Direct C-H arylation is a modern, atom-economical strategy that forms the key biaryl C-C bond via the activation of a C-H bond, avoiding the need for pre-functionalized starting materials like boronic acids or organotins.[22]
Mechanistic Rationale: In a typical approach for carbazole synthesis, a palladium catalyst activates a C-H bond on one aromatic ring of a diarylamine precursor and couples it with a halide on the other ring in an intramolecular fashion.[18]
Efficiency and Limitations: This method is highly efficient and "green" as it reduces waste products. Yields are often very good, and the reaction conditions can be tailored to tolerate various functional groups. The primary challenge is controlling regioselectivity when multiple C-H bonds are available for activation. However, for appropriately designed precursors, it provides a very direct and powerful route to substituted carbazoles.
Comparative Data Summary
The following table summarizes the key performance indicators for the discussed synthetic routes, providing a comparative overview to guide experimental design.
| Synthetic Route | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Reagents/Catalysts | Advantages | Disadvantages |
| Borsche–Drechsel | 40–70 | 8–24 | 100–200 | Strong acid (H₂SO₄), Oxidant (Pd/C) | Low-cost reagents | Harsh conditions, two steps, moderate yields |
| Graebe–Ullmann | 60–95 | 1–5 | >300 (thermal) | NaNO₂, Heat/UV | High yield in cyclization step | Very high temp, precursor synthesis |
| Fischer Indole | 30–80 | 2–12 | 80–150 | Acid catalyst (HCl, PPA) | Widely applicable, one-pot | Regioselectivity issues with -OMe groups[12] |
| Buchwald–Hartwig | 80–95 | 4–18 | 80–120 | Pd catalyst, Phosphine ligand, Base | Excellent yields, high functional group tolerance[19] | Catalyst/ligand cost |
| Cadogan Cyclization | 85–95 | 10–16 | 150–220 | P(OEt)₃ | Excellent yields, catalyst-free | High temp, requires nitro-precursor[21] |
| C-H Arylation | 75–90 | 3–18 | 100–160 | Pd catalyst, Ligand, Base | Atom economical, direct | Regioselectivity can be a challenge |
Detailed Experimental Protocols
Here we provide representative, self-validating protocols for two of the most efficient modern methods.
Protocol 1: Synthesis of 2-Methoxy-9H-carbazole via Cadogan Cyclization
This protocol is adapted from a high-yield synthesis reported in the literature.[21]
-
Materials: 4'-Methoxy-2-nitro-1,1'-biphenyl (8.36 g, 36.7 mmol), Triethyl phosphite (40 mL).
-
Apparatus: Round-bottom flask equipped with a reflux condenser and magnetic stirrer, under an inert argon atmosphere.
-
Procedure:
-
To the round-bottom flask, add 4'-methoxy-2-nitro-1,1'-biphenyl and triethyl phosphite.
-
Heat the mixture to reflux under an argon atmosphere for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold methanol to remove residual triethyl phosphite and any byproducts.
-
Dry the solid under vacuum to yield this compound as a white solid.
-
-
Expected Outcome: 6.67 g (93% yield) of the pure product.[21] The self-validating nature of this protocol lies in the precipitation of the product upon cooling, indicating a high-conversion reaction.
Protocol 2: Synthesis of a Dibenzo[a,j]phenazine-Carbazole via Buchwald-Hartwig Amination
This protocol is adapted for the synthesis of a complex methoxycarbazole-containing dye, demonstrating the method's utility for advanced materials.[19]
-
Materials: Substituted phenazine halide (1 mmol), methoxycarbazole (1.2 mmol), Pd(OAc)₂ (0.020 mmol), tri-tert-butylphosphine (0.04 mmol), Sodium tert-butoxide (1.5 mmol), Anhydrous Toluene (5 mL).
-
Apparatus: Schlenk tube or similar reaction vessel suitable for air-sensitive reactions, magnetic stirrer, oil bath, under a nitrogen atmosphere.
-
Procedure:
-
In the Schlenk tube under a nitrogen atmosphere, combine the phenazine halide, methoxycarbazole, Pd(OAc)₂, tri-tert-butylphosphine, and sodium tert-butoxide.
-
Add anhydrous toluene via syringe.
-
Seal the vessel and heat the mixture in an oil bath to 120 °C with vigorous stirring for 6 hours. Monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (3 mL) and ethyl acetate (20 mL).
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude residue by column chromatography on silica gel to afford the final product.
-
-
Expected Outcome: Yields for such couplings are typically high, in the range of 85% or greater.[19] The protocol's integrity is validated by the complete consumption of starting materials, observable by TLC, and the isolation of a clean product after chromatography.
Conclusion and Future Outlook
While classical methods like the Borsche-Drechsel and Graebe-Ullmann syntheses laid the groundwork for carbazole chemistry, modern transition-metal-catalyzed reactions, particularly the Buchwald-Hartwig amination and intramolecular C-H arylations, now offer far superior efficiency, versatility, and milder reaction conditions for the synthesis of methoxy-substituted carbazoles. For specific targets, the Cadogan cyclization remains an exceptionally high-yielding and cost-effective alternative, provided the nitro-biphenyl precursor is accessible.
The choice of synthetic route is not merely a matter of yield but a strategic decision involving considerations of substrate scope, functional group tolerance, cost, and scalability. As the demand for complex carbazole derivatives in pharmaceuticals and materials science continues to grow, the development of even more efficient, sustainable, and regioselective methods, including catalyst-free photochemical reactions and flow chemistry protocols, will be paramount.[23][24] This guide serves as a foundational tool for researchers to navigate the available methodologies and make informed decisions to accelerate their research and development efforts.
References
- 1. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 5. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. 916. The Graebe–Ullmann carbazole synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 90. The Graebe–Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. Formation of carbazoles by photolytic extrusion of dimethyl phenylphosphonate from oxazaphosphoranes. A phosphorus analogue of the Graebe–Ullmann reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 12. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. This compound synthesis - chemicalbook [chemicalbook.com]
- 22. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 24. eurekaselect.com [eurekaselect.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-methoxy-9H-carbazole
Introduction: As researchers and drug development professionals, our work with novel compounds like 2-methoxy-9H-carbazole (CAS No. 6933-49-9) is critical for scientific advancement. This carbazole derivative, valued for its unique electronic and photophysical properties, is a key building block in organic electronics and pharmaceutical research.[1] However, with its utility comes the profound responsibility of ensuring its safe handling and disposal. The structural similarity to carbazole—a compound suspected of carcinogenicity and known for its environmental persistence and toxicity—necessitates a rigorous and informed approach to waste management.[2][3]
This guide provides essential, immediate safety and logistical information for the proper disposal of this compound. It is designed to move beyond a simple checklist, offering a procedural framework grounded in scientific principles to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Profile and Immediate Safety Protocols
Understanding the hazard profile is the foundation of safe disposal. While specific toxicity data for this compound is limited, the known hazards of its parent compound, carbazole, and its GHS classifications demand a cautious approach.
Known Hazards:
-
Skin and Eye Irritation: Classified as causing skin irritation (H315) and serious eye irritation (H319).[4] Direct contact must be avoided.
-
Respiratory Irritation: May cause respiratory irritation (H335).[5] Inhalation of dust or aerosols should be prevented.
-
Suspected Carcinogen: The parent compound, carbazole, is classified as a suspected carcinogen (H351).[3][6] Therefore, this compound should be handled as a potential carcinogen.
-
Environmental Hazard: Carbazole is very toxic to aquatic life with long-lasting effects.[2][3][7] Derivatives like this compound must be prevented from entering any sewer system or waterway.[8][9]
Causality Behind Safety Protocols: The primary risks associated with this compound are irritation upon direct contact, potential long-term health effects from exposure, and significant environmental damage if released. The following protocols are designed to create a multi-layered barrier against these risks.
Mandatory Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face | Wear tightly fitting safety goggles with side-shields or a full-face shield (conforming to EN 166 or NIOSH standards).[8] | Prevents eye irritation from accidental splashes or airborne dust particles. |
| Hand | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use. | Creates a primary barrier to prevent skin contact and subsequent irritation. |
| Body | A flame-retardant lab coat and closed-toe shoes are mandatory. Consider impervious clothing for larger quantities.[8] | Protects skin from contamination and provides a removable barrier in case of a spill. |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood.[5] A NIOSH-approved respirator is required if dust is generated. | Prevents inhalation of airborne particles, mitigating respiratory irritation and systemic exposure risks.[6][8] |
The Disposal Workflow: A Step-by-Step Procedural Guide
Proper disposal is not a single action but a systematic process. Adherence to this workflow ensures that waste is handled safely, is properly documented, and enters the correct waste stream in compliance with environmental regulations.[10][11]
Step 1: Waste Characterization
First, identify the nature of the waste.
-
Unused/Expired Pure Compound: Solid this compound.
-
Grossly Contaminated Materials: Items with visible solid residue, such as weigh boats, spatulas, or contaminated gloves.
-
Sharps: Chemically contaminated needles, syringes, or broken glass.[12]
-
Aqueous Solutions/Rinsate: Liquid waste from rinsing glassware or experimental procedures.
Step 2: Segregation at the Source
Crucial Directive: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Incompatible wastes can react, creating a more hazardous situation.[12]
Step 3: Containerization
Select a container that ensures safe containment without reacting with the waste.
-
For Solids (Pure Compound & Contaminated Materials): Use a sturdy, sealable, wide-mouth container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must be kept closed except when adding waste.[8][12]
-
For Sharps: Use a designated, puncture-proof sharps container clearly marked for chemically contaminated sharps.[12]
-
For Liquid Waste/Rinsate: Use a sealable, chemical-resistant container (e.g., a labeled HDPE carboy).
Step 4: Labeling
Accurate labeling is a regulatory requirement and is critical for safe handling by EHS personnel. Attach a completed EHS Hazardous Waste Label to the container before adding the first piece of waste. The label must include:
-
Full Chemical Name: "this compound" (do not use abbreviations).
-
CAS Number: 6933-49-9.
-
Hazard Identification: Check boxes for "Toxic" and "Environmental Hazard."
-
Constituents and Percentages: List all components, including solvents and their approximate percentages.
Step 5: On-Site Storage
Store the sealed waste container in a designated satellite accumulation area within the lab. This area must be:
-
Secure and Contained: In a location where it will not be knocked over, preferably within secondary containment.
-
Ventilated: In a well-ventilated area or a vented cabinet.
-
Segregated: Away from incompatible materials.
-
Clearly Marked: The area should be clearly identified as a "Hazardous Waste Satellite Accumulation Area."
Step 6: Final Disposal
The only acceptable disposal route for this compound is through a licensed hazardous waste management company.
-
Mechanism: This typically involves controlled high-temperature incineration at a specialized facility.[9] This method is effective because it ensures the complete destruction of the organic molecule, preventing its release into the environment.
-
Procedure: Contact your institution's EHS office to schedule a pickup for your properly containerized and labeled waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [8][10]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action to mitigate harm.
In Case of a Spill:
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.[13]
-
Remove Ignition Sources: Although not highly flammable, it is good practice to remove any nearby ignition sources.[8]
-
Don PPE: Before attempting cleanup, don the full PPE detailed in Section 1.
-
Contain & Clean: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.[14] For a liquid spill, cover with an inert absorbent material (e.g., sand, vermiculite) and then collect it into the waste container.[5]
-
Decontaminate: Wash the spill area thoroughly with soap and water.[13]
-
Dispose: Seal, label, and dispose of all cleanup materials as hazardous waste.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][15]
-
Skin: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. Seek medical attention if irritation occurs.[8][15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Disposal Decision Workflow
The following diagram outlines the logical steps for managing this compound from generation to disposal.
Caption: Decision workflow for proper handling of this compound waste.
References
- 1. leapchem.com [leapchem.com]
- 2. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C13H11NO | CID 10797986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. fishersci.de [fishersci.de]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. carlroth.com [carlroth.com]
- 11. pwaste.com [pwaste.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. nj.gov [nj.gov]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. file.bldpharm.com [file.bldpharm.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Methoxy-9H-Carbazole
For the vanguard of researchers and scientists in drug development, the precise and safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for managing 2-methoxy-9H-carbazole, ensuring both personal safety and the integrity of your research.
At the forefront of pharmaceutical research, carbazole derivatives are prized for their versatile biological activities. Among these, this compound serves as a key building block. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans to mitigate risks effectively.
Understanding the Risks: Hazard Profile of this compound
According to safety data sheets, this compound is classified as a substance that causes skin and serious eye irritation.[1][2] While specific toxicity data for this derivative is limited, the parent compound, 9H-carbazole, is suspected of causing cancer based on animal studies and may cause respiratory tract irritation.[3][4][5] Therefore, a cautious and proactive approach to handling is essential.
Primary Hazards:
-
Skin Irritation: Direct contact can lead to redness and irritation.[1][2]
-
Serious Eye Irritation: Contact with eyes can cause significant irritation.[1][2]
-
Potential for Respiratory Irritation: Inhalation of dust particles may irritate the respiratory system.[3]
-
Suspected Carcinogen: The parent carbazole is a suspected carcinogen, warranting minimal exposure.[3][4]
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is crucial to prevent exposure through dermal contact, inhalation, and ocular contact. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended if there is a risk of splashing.[1][6] | Protects against eye irritation from dust particles and potential chemical splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected before each use. A lab coat or other impervious protective clothing is mandatory.[1][3][6] | Prevents skin contact, which can cause irritation and potential absorption of the chemical.[1] Contaminated clothing must be removed and washed before reuse.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] If ventilation is inadequate or dust is generated, a NIOSH/MSHA or EN 149 approved respirator should be used.[1][3] | Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.[3] |
Operational Workflow: From Receipt to Disposal
The following step-by-step workflow provides a self-validating system for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
1. Review Safety Data Sheet (SDS): Before any handling, thoroughly review the manufacturer's SDS for this compound.[8] This document contains critical, up-to-date safety information.
2. Don Personal Protective Equipment (PPE):
-
Gloves: Inspect nitrile gloves for any signs of damage before wearing.
-
Lab Coat: Ensure your lab coat is fully buttoned.
-
Eye Protection: Wear chemical safety goggles.
3. Prepare Workspace:
-
All manipulations should be performed within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Ensure an eyewash station and safety shower are readily accessible.[7]
-
Cover the work surface with absorbent, disposable bench paper.
4. Weighing:
-
To minimize the generation of airborne dust, avoid pouring the solid directly. Use a spatula to carefully transfer the required amount to a tared weigh boat or container.
-
If dust is generated, moistening the material with a small amount of a suitable solvent can help reduce its dispersal.[3]
5. Transfer and Dissolution:
-
Carefully add the weighed this compound to the reaction vessel.
-
If dissolving, add the solvent slowly to avoid splashing.
6. Decontaminate Surfaces:
-
Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., isopropanol or ethanol) and then with soap and water.
7. Segregate Waste:
-
All solid waste contaminated with this compound (e.g., weigh boats, gloves, bench paper) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid waste should be collected in a designated, compatible, and labeled waste container. Do not pour down the drain.[4]
8. Doff PPE:
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally, eye protection.
9. Wash Hands:
-
Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[6]
Emergency Procedures: A Plan for Accidental Exposure
In the event of accidental exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and shoes immediately. Flush the affected skin with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops or persists.[1][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[3]
Disposal Plan: Ensuring Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled container for hazardous chemical waste.
-
Liquid Waste: Collect in a compatible, sealed, and labeled container. Do not mix with incompatible waste streams.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office in accordance with local, state, and federal regulations.
By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
